molecular formula C11H16N2O B1681335 Tocainide CAS No. 41708-72-9

Tocainide

カタログ番号: B1681335
CAS番号: 41708-72-9
分子量: 192.26 g/mol
InChIキー: BUJAGSGYPOAWEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tocainide is a class Ib antiarrhythmic agent, functioning as a voltage-gated sodium channel (VGSC) blocker . It is a primary amine analog of lidocaine but designed for oral administration with a high bioavailability approaching 100% . Its primary research value lies in its potential- and frequency-dependent block of sodium channels, preferentially binding to the inactive state . This mechanism stabilizes the cell membrane in excitable tissues by decreasing the rate of Phase 0 depolarization, thereby reducing abnormal excitability and slowing conduction velocity, which is particularly pronounced in ischemic or damaged tissue . Although historically used for life-threatening ventricular arrhythmias, its clinical use has been discontinued in markets like the United States . Consequently, this compound now serves as a crucial pharmacological tool for in vitro research, aiding in the study of arrhythmia mechanisms, the characterization of sodium channel function, and the development of novel Nav1.4 channel blockers for conditions like myotonic syndromes . Researchers value its well-defined pharmacokinetic profile, including low protein binding (10-20%) and a plasma half-life of approximately 11.5 to 15 hours, with a significant portion (30-50%) excreted unchanged in urine . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAGSGYPOAWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35891-93-1 (mono-hydrochloride)
Record name Tocainide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9040766
Record name Tocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.60e+00 g/L
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41708-72-9, 53984-26-2, 76213-25-7
Record name Tocainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41708-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocainide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-amino-N-(2,6-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tocainide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOCAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

246-266 °C, 246 - 266 °C
Record name Tocainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tocainide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tocainide on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tocainide is a Class Ib antiarrhythmic agent, structurally analogous to lidocaine, which was historically used for the treatment of ventricular arrhythmias.[1] As a primary amine analog, it exhibits oral activity and its mechanism of action is centered on the blockade of voltage-gated sodium channels (VGSCs).[1] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that initiates the rising phase (Phase 0) of the action potential in most excitable cells, including neurons and cardiomyocytes.[2] By modulating the function of these channels, this compound exerts its therapeutic effects, primarily by suppressing aberrant electrical activity in the heart.[1][2] This guide provides a detailed examination of this compound's interaction with VGSCs, intended for researchers, scientists, and drug development professionals.

Core Mechanism: State-Dependent and Use-Dependent Blockade

The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels. This interaction is not static; rather, it is highly dependent on the conformational state of the channel, a characteristic feature of Class Ib antiarrhythmic drugs.[1][2]

State-Dependent Binding: VGSCs cycle through three main conformational states:

  • Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing Na+ influx.

  • Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it must recover to the resting state before it can be opened again.

This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2] This preferential binding means that this compound is more effective at blocking channels in tissues that are frequently depolarizing (i.e., have more channels in the open and inactivated states), such as in rapidly firing, ischemic, or damaged myocardial tissue.[1][2]

Use-Dependent (Frequency-Dependent) Block: A direct consequence of its state-dependent binding is the phenomenon of use-dependence.[1] During periods of high-frequency stimulation, such as ventricular tachycardia, sodium channels cycle rapidly between their open and inactivated states. This provides more opportunities for this compound to bind, leading to an accumulation of blocked channels and a more pronounced inhibitory effect.[2] Conversely, at normal heart rates, there is more time between depolarizations for the drug to dissociate from the channels, resulting in less block. This property allows this compound to selectively target pathological tachyarrhythmias with minimal effect on normal heart rhythm.[2]

Molecular Binding Site: this compound, like other local anesthetics and Class I antiarrhythmic drugs, binds to a receptor site located within the inner pore of the sodium channel.[3] This site, often referred to as the local anesthetic (LA) receptor, is highly conserved across different sodium channel isoforms.[3] The binding involves key amino acid residues in the S6 transmembrane segments of the channel's domains. For the skeletal muscle isoform (hNav1.4), the F1586 residue has been identified as critical for the binding and use-dependent inhibition by LA-like drugs.[3]

Effects on Channel Gating and Electrophysiology

This compound's interaction with VGSCs leads to specific changes in cardiac electrophysiology:

  • It produces a dose-dependent decrease in sodium conductance, thereby reducing the excitability of myocardial cells.[1]

  • The blockade slows the maximum upstroke velocity (Vmax) of the action potential (Phase 0) in a frequency-dependent manner.

  • As a Class Ib agent, this compound typically has minimal effect on or slightly shortens the action potential duration (APD) and the effective refractory period (ERP) in normal cardiac tissue.

Quantitative Data on this compound Interaction

The potency and affinity of this compound for sodium channels have been quantified using various experimental techniques. The interaction exhibits stereospecificity, with the R-(-)-enantiomer being more potent than the S-(+)-enantiomer.[4]

Parameter Compound Channel/Preparation Value Reference
IC50 (Tonic Block) R-(-)-TocainideCardiac Myocytes ([3H]batrachotoxin binding)184 ± 8 µM[4]
IC50 (Tonic Block) S-(+)-TocainideCardiac Myocytes ([3H]batrachotoxin binding)546 ± 37 µM[4]
IC50 (Use-Dependent) This compoundhNav1.4 (Skeletal Muscle)> 300 µM[3]
IC50 (Use-Dependent) MexiletinehNav1.4 (Skeletal Muscle)170 µM[3]

Note: Data for this compound's use-dependent block on specific isoforms is limited in the provided search results. The value for hNav1.4 is compared to Mexiletine, another Class Ib agent. This compound is generally considered less potent than its derivatives and Mexiletine.[3]

Mandatory Visualizations

Signaling Pathway: State-Dependent Block of Na+ Channel

Tocainide_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_drug This compound Interaction cluster_effect Physiological Effect Resting Resting (Closed) High Vm Open Open (Activated) Depolarization Resting->Open Activation Inactivated Inactivated Sustained Depolarization Open->Inactivated Inactivation Blocked_Open Blocked (Open) Na_Influx Na+ Influx Open->Na_Influx Inactivated->Resting Recovery Blocked_Inactivated Blocked (Inactivated) Tocainide_mol This compound Tocainide_mol->Resting Low Affinity (Slow On-Rate) Tocainide_mol->Open Tocainide_mol->Inactivated Highest Affinity (Fast On-Rate) Reduced_Influx Reduced Na+ Influx Blocked_Open->Reduced_Influx Blocked_Inactivated->Reduced_Influx Reduced_Excitability Decreased Excitability Reduced_Influx->Reduced_Excitability

Caption: State-dependent binding of this compound to voltage-gated sodium channels.

Experimental Workflow: Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_protocol Voltage Protocol (for Use-Dependence) cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.5) Harvest Harvest & Plate Cells Cell_Culture->Harvest Patch Establish Whole-Cell Patch-Clamp Configuration Harvest->Patch Control_Rec Record Baseline Na+ Current (Control Solution) Patch->Control_Rec Drug_App Perfuse with this compound Solution Control_Rec->Drug_App Pulse_Train Apply Pulse Train (e.g., 20ms pulses to -10mV at 10 Hz) Test_Rec Record Na+ Current (Test Solution) Drug_App->Test_Rec Washout Washout with Control Solution Test_Rec->Washout Measure_Peak Measure Peak Current for each pulse Test_Rec->Measure_Peak Holding Hold at Vm = -120mV (Resting State) Holding->Pulse_Train Normalize Normalize Current to First Pulse Measure_Peak->Normalize Plot Plot Normalized Current vs. Pulse Number Normalize->Plot Calculate Calculate % Block Plot->Calculate

Caption: Workflow for assessing use-dependent block via patch-clamp electrophysiology.

Experimental Protocols

The investigation of this compound's mechanism of action relies on established biophysical techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function and pharmacology.[3]

Objective: To measure the effect of this compound on the sodium current (I_Na) and to characterize its state- and use-dependent properties.

Methodology:

  • Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a specific human VGSC isoform (e.g., hNav1.4 for skeletal muscle or hNav1.5 for cardiac muscle) are cultured and prepared for recording.[3] Alternatively, freshly isolated cardiomyocytes can be used.

  • Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette filled with an internal solution and sealed onto the cell membrane.[5] This provides electrical access to the entire cell, allowing for voltage control (voltage-clamp) and measurement of the resulting transmembrane current.

  • Solutions:

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; adjusted to pH 7.4.[3]

    • Internal (Pipette) Solution (in mM): e.g., 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES; adjusted to pH 7.2. Cesium (Cs+) is used to block potassium channels, isolating the sodium current.

  • Voltage Protocols:

    • For Tonic Block: From a negative holding potential (e.g., -120 mV, where most channels are in the resting state), a single depolarizing pulse (e.g., to -10 mV) is applied to elicit a peak sodium current. This is done before and after the application of this compound to measure the block of resting channels.

    • For Use-Dependent Block: A train of repetitive depolarizing pulses (e.g., 20 ms duration to -10 mV at a frequency of 5-10 Hz) is applied.[6] The peak current elicited by each pulse is measured. In the presence of a use-dependent blocker like this compound, the current will progressively decrease with each pulse.

    • For Inactivated-State Block: A long conditioning prepulse (e.g., 500 ms) to a depolarized potential (e.g., -70 mV) is used to accumulate channels in the inactivated state, followed by a brief test pulse to measure the available current. The shift in the steady-state inactivation curve in the presence of the drug indicates its affinity for the inactivated state.

  • Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. The peak current amplitude is measured and analyzed to determine the percentage of block and to calculate parameters like IC50 values by fitting the data to the Hill equation.

Radioligand Binding Assay

This technique is used to measure the binding affinity of a drug to its receptor target.[4][7]

Objective: To determine the binding affinity (IC50 or Ki) of this compound to the sodium channel.

Methodology:

  • Preparation of Membranes: A tissue homogenate rich in sodium channels (e.g., from rat brain or cardiac myocytes) is prepared.[4]

  • Assay Components:

    • Radioligand: A radioactive molecule that binds to a known site on the sodium channel, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B).[4]

    • Test Compound: Unlabeled this compound at various concentrations.

    • Agent for Non-specific Binding: A high concentration of an unlabeled ligand to saturate specific binding sites, allowing for the measurement of non-specific binding.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound until binding equilibrium is reached.[7]

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.[7]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.[4][8]

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a classic example of Class Ib antiarrhythmic activity. Its efficacy is rooted in its state- and use-dependent blockade, preferentially targeting channels in the open and inactivated states. This allows for selective inhibition of rapidly firing, pathological tissues while sparing normally functioning cells.[1][2] Although this compound has been largely withdrawn from clinical use due to side effects, the principles of its interaction with sodium channels remain a cornerstone of antiarrhythmic drug pharmacology and provide a valuable framework for the development of new, safer, and more effective channel-modulating therapeutics.

References

Stereospecificity of Tocainide Enantiomers on Cardiac Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocainide, a Class Ib antiarrhythmic agent, is a chiral molecule existing as two enantiomers, R-(-)-Tocainide and S-(+)-Tocainide. This technical guide provides an in-depth analysis of the stereospecific effects of these enantiomers on cardiac ion channels, with a primary focus on the well-documented interactions with voltage-gated sodium channels. While the effects on sodium channels have been quantitatively characterized, demonstrating a clear stereoselectivity in binding and functional outcomes, there is a notable lack of detailed, quantitative data regarding the stereospecific interactions of this compound enantiomers with cardiac potassium channels in the currently available scientific literature. This guide summarizes the key quantitative data, details the experimental protocols used for their determination, and provides visual representations of the underlying mechanisms and experimental workflows.

Introduction

This compound is a primary amine analog of lidocaine used in the management of ventricular arrhythmias.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, which is characteristic of Class Ib antiarrhythmic drugs.[3][4][5] This blockade leads to a reduction in the excitability of myocardial cells, particularly in ischemic tissue.[4] The presence of a chiral center in this compound's chemical structure results in two stereoisomers, R-(-)- and S-(+)-Tocainide, which have been shown to exhibit different pharmacokinetic and pharmacodynamic properties.[3][6] Understanding the stereospecific interactions of these enantiomers with cardiac ion channels is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects.

Stereospecific Effects on Cardiac Sodium Channels

The primary antiarrhythmic action of this compound is mediated through its interaction with cardiac sodium channels.[6][7] Studies have demonstrated a distinct stereospecificity in the binding of this compound enantiomers to these channels, with the R-(-) enantiomer consistently showing a higher potency.

Quantitative Data on Sodium Channel Interaction

The following table summarizes the key quantitative data from studies investigating the stereospecific effects of this compound enantiomers on cardiac sodium channels.

ParameterR-(-)-TocainideS-(+)-TocainideFold Difference (R vs. S)Reference
IC50 for [3H]batrachotoxinin benzoate binding 184 ± 8 µM546 ± 37 µM~3[6][7]
Concentration for significant increase in interventricular conduction time 75 µM (increase of 10 ± 5 msec)150 µM (increase of 4 ± 1 msec)R-enantiomer is more potent[6][7]

Effects on Cardiac Potassium Channels

While this compound is known to produce dose-dependent decreases in both sodium and potassium conductance, there is a significant lack of detailed research and quantitative data on the stereospecific effects of its enantiomers on cardiac potassium channels.[4] One study on guinea pig papillary muscle suggested that at high potassium concentrations, R-(-)-Tocainide was more potent in reducing the maximum rate of depolarization (Vmax), hinting at some level of stereoselectivity in its interaction with potassium-dependent parameters.[8] However, specific binding affinities (IC50 values) for different subtypes of cardiac potassium channels (e.g., hERG, KvLQT1) for the individual enantiomers have not been extensively reported in the literature reviewed. The potential for stereoselective block of potassium channels, particularly the hERG channel, is a critical consideration in drug development due to the risk of drug-induced long QT syndrome.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have elucidated the stereospecific effects of this compound enantiomers on cardiac sodium channels.

Radioligand Binding Assay for Sodium Channel Affinity

This assay is used to determine the binding affinity of the this compound enantiomers to the cardiac sodium channel.

  • Preparation of Cardiac Myocytes: Freshly isolated cardiac myocytes from rats are used for the assay.[7]

  • Radioligand: [3H]batrachotoxinin benzoate ([3H]BTXB), a ligand that binds to the sodium channel, is utilized.[7]

  • Assay Procedure:

    • Cardiac myocytes are incubated with a fixed concentration of [3H]BTXB.

    • Increasing concentrations of the individual this compound enantiomers (R- and S-) are added to compete with [3H]BTXB for binding to the sodium channels.

    • The amount of bound [3H]BTXB is measured after separating the myocytes from the incubation medium.

  • Data Analysis: The concentration of each enantiomer that inhibits 50% of the specific [3H]BTXB binding (IC50) is calculated. This value is an inverse measure of the binding affinity.[6][7]

Electrophysiological Measurement of Interventricular Conduction Time

This experiment assesses the functional consequence of sodium channel blockade by the this compound enantiomers.

  • Preparation: Isolated perfused rabbit heart preparations are used.[6][7]

  • Experimental Setup: The hearts are subjected to constant rate ventricular pacing (e.g., at 350 msec).[6][7]

  • Drug Administration: Concentration-dependent effects of the individual enantiomers of this compound are assessed by perfusing the hearts with solutions containing varying concentrations of R-(-)-Tocainide or S-(+)-Tocainide.[6][7]

  • Measurement: The interventricular conduction time is measured at baseline and in the presence of each enantiomer concentration.

  • Data Analysis: The increase in conduction time from baseline is calculated for each concentration of the enantiomers to determine their relative potency.[6][7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereospecific effects of this compound.

G Differential Binding of this compound Enantiomers to the Cardiac Sodium Channel cluster_0 This compound Enantiomers cluster_1 Cardiac Sodium Channel cluster_2 Functional Effect R_this compound R-(-)-Tocainide Na_Channel Na+ Channel R_this compound->Na_Channel Higher Affinity (IC50 = 184 µM) S_this compound S-(+)-Tocainide S_this compound->Na_Channel Lower Affinity (IC50 = 546 µM) Effect Prolongation of Interventricular Conduction Time Na_Channel->Effect Blockade

Caption: Differential binding affinities of this compound enantiomers to the cardiac sodium channel.

G Experimental Workflow for Assessing Stereospecific Effects start Start prep Preparation of Biological Samples (e.g., Isolated Myocytes, Perfused Heart) start->prep binding_assay Radioligand Binding Assay (e.g., [3H]BTXB) prep->binding_assay ep_recording Electrophysiological Recording (e.g., Conduction Time) prep->ep_recording data_analysis Data Analysis (IC50 Calculation, Potency Comparison) binding_assay->data_analysis ep_recording->data_analysis conclusion Conclusion on Stereospecificity data_analysis->conclusion

Caption: A generalized workflow for studying the stereospecific effects of drug enantiomers.

G Signaling Pathway of this compound Action This compound This compound (R-enantiomer more potent) Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Blocks Na_Influx Sodium Ion Influx Depolarization Rate of Phase 0 Depolarization Na_Influx->Depolarization Decreases Conduction Conduction Velocity Depolarization->Conduction Slows Arrhythmia Ventricular Arrhythmias Conduction->Arrhythmia Suppresses

Caption: Signaling pathway illustrating the antiarrhythmic effect of this compound via sodium channel blockade.

Conclusion

The enantiomers of this compound exhibit significant stereospecificity in their interaction with cardiac sodium channels. The R-(-)-enantiomer demonstrates a threefold higher binding affinity and greater potency in prolonging interventricular conduction time compared to the S-(+)-enantiomer.[6][7] This stereoselectivity is a critical factor in the overall pharmacodynamic profile of this compound. In contrast, there is a notable gap in the scientific literature regarding the detailed stereospecific effects of this compound enantiomers on cardiac potassium channels. Further research in this area is warranted to fully characterize the electrophysiological profile of each enantiomer and to better predict their therapeutic and potential proarrhythmic effects. This knowledge is essential for the development of safer and more effective antiarrhythmic therapies.

References

Tocainide Binding Site on the Nav1.5 Cardiac Sodium Channel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the binding site for the Class Ib antiarrhythmic drug, tocainide, on the human cardiac sodium channel, Nav1.5. This compound plays a crucial role in the management of ventricular arrhythmias by modulating the function of Nav1.5, the primary channel responsible for the initiation and propagation of the cardiac action potential. This document synthesizes key findings from electrophysiological, pharmacological, and structural studies to characterize the molecular determinants of this compound binding. While high-resolution structural data for a this compound-Nav1.5 complex remains elusive, a wealth of indirect and comparative evidence points towards a binding site within the channel's inner pore, a region also targeted by other local anesthetics and Class I antiarrhythmic agents. This guide presents quantitative binding data, details of relevant experimental protocols, and visual representations of the proposed binding mechanisms and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: The Nav1.5 Channel and the Role of this compound

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the predominant sodium channel isoform in the heart. It is responsible for the rapid upstroke of the cardiac action potential, a critical event for normal cardiac conduction. Dysregulation of Nav1.5 function due to genetic mutations or pharmacological agents can lead to life-threatening arrhythmias.

This compound is a primary amine analog of lidocaine and is classified as a Class Ib antiarrhythmic agent.[1] Its therapeutic effect is achieved by blocking the Nav1.5 channel in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel.[1] This preferential binding to more active channels allows for a targeted modulation of pathologically over-excited cardiac tissues, such as those found in ischemic conditions.

The Local Anesthetic Binding Site: A Common Receptor Pocket

Extensive research on various Class I antiarrhythmic drugs and local anesthetics has revealed a common binding site located within the central pore of the Nav channel. This binding pocket is formed by the S6 transmembrane segments of the four homologous domains (DI-DIV) that constitute the channel's pore. While a definitive cryo-electron microscopy (cryo-EM) structure of this compound bound to Nav1.5 is not yet available, structures of Nav1.5 in complex with other Class I drugs like flecainide and quinidine provide critical insights into the likely location of the this compound binding site.[2][3][4][5]

Mutagenesis studies on Nav1.5 have identified several key amino acid residues within the S6 segments that are critical for the binding of local anesthetics. Notably, phenylalanine at position 1760 (F1760) in the DIV-S6 segment and tyrosine at position 1767 (Y1767) are highly conserved and have been shown to be major determinants of drug binding and action for numerous compounds.[6][7] It is highly probable that these residues also play a crucial role in the binding of this compound.

Quantitative Analysis of this compound Binding

The affinity of this compound for the Nav1.5 channel has been quantified using various experimental techniques. The following tables summarize the available quantitative data for this compound and provide a comparison with other relevant Class I antiarrhythmic drugs.

Compound Preparation Assay IC50 (µM) Reference
R-(-)-Tocainide Freshly isolated cardiac myocytes[3H]batrachotoxinin benzoate binding184 ± 8[2]
S-(+)-Tocainide Freshly isolated cardiac myocytes[3H]batrachotoxinin benzoate binding546 ± 37[2]
Compound Channel Expression System Condition IC50 (µM) Reference
Mexiletine hNav1.5HEK293 cellsPeak Current67.2[5]
Flecainide hNav1.5HEK293 cellsPeak Current10.7[5]
Flecainide hNav1.5Xenopus oocytesResting State345[8][9]
Flecainide hNav1.5Xenopus oocytesUse-dependent (10 Hz)7.4[8][9]
Quinidine hNav1.5HEK293 cellsPeak CurrentNot specified

Experimental Protocols

The characterization of the this compound binding site on Nav1.5 relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of a drug to a receptor or channel.

  • Protocol:

    • Preparation of Cardiac Myocytes: Freshly isolate ventricular myocytes from animal hearts (e.g., rabbit) through enzymatic digestion.

    • Radioligand: Utilize a radiolabeled ligand that binds to a known site on the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

    • Competition Binding: Incubate the isolated myocytes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor drug (e.g., this compound enantiomers).

    • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the drug that inhibits 50% of the specific radioligand binding.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the ion currents flowing through the Nav1.5 channel and assess the effect of a drug on channel function.

  • Protocol:

    • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 cells) and transiently or stably transfect them with the cDNA encoding the human Nav1.5 alpha subunit.

    • Patch Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 1-3 MΩ and fill them with an appropriate intracellular solution.

    • Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

    • Voltage Clamp: Use a patch-clamp amplifier to clamp the cell membrane potential at a holding potential (e.g., -120 mV) and apply specific voltage protocols to elicit sodium currents.

    • Drug Application: Perfuse the cell with an extracellular solution containing the drug of interest (e.g., this compound) at various concentrations.

    • Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the drug's effect on peak current amplitude, gating kinetics (activation, inactivation, recovery from inactivation), and use-dependent block. Calculate IC50 values by fitting the concentration-response data.

Site-Directed Mutagenesis
  • Objective: To identify specific amino acid residues involved in drug binding by altering them and observing the functional consequences.

  • Protocol:

    • Plasmid Preparation: Obtain a plasmid containing the cDNA of the Nav1.5 channel.

    • Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing a phenylalanine to an alanine).

    • PCR Mutagenesis: Use the mutagenic primers in a polymerase chain reaction (PCR) to amplify the entire plasmid, incorporating the desired mutation.

    • Template Digestion: Digest the parental, non-mutated plasmid template using a methylation-sensitive restriction enzyme (e.g., DpnI).

    • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

    • Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

    • Functional Analysis: Express the mutated channel in a suitable system (e.g., Xenopus oocytes or HEK293 cells) and perform electrophysiological recordings to assess the impact of the mutation on drug sensitivity.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental processes related to the characterization of the this compound binding site on Nav1.5.

Tocainide_Binding_Hypothesis DI DI-S6 DII DII-S6 DIII DIII-S6 DIV DIV-S6 This compound This compound This compound->BindingSite BindingSite->DI Interaction BindingSite->DII Interaction BindingSite->DIII Interaction BindingSite->DIV Interaction (Key Residues: F1760, Y1767)

Hypothesized this compound Binding within the Nav1.5 Pore.

Electrophysiology_Workflow A HEK293 Cells Transfected with hNav1.5 B Whole-Cell Patch Clamp A->B C Record Baseline Sodium Current B->C D Perfuse with this compound (Increasing Concentrations) C->D E Record Sodium Current in Presence of this compound D->E F Data Analysis: - Peak Current Inhibition - Gating Kinetics Changes - Use-Dependence E->F G Determine IC50 Value F->G

Workflow for Electrophysiological Characterization.

Mutagenesis_Logic cluster_wt Wild-Type Nav1.5 cluster_mutant Mutant Nav1.5 (e.g., F1760A) WT_Binding This compound Binds with High Affinity Conclusion Conclusion: Hypothesis Supported MUT_Binding This compound Binds with Low Affinity Hypothesis Hypothesis: F1760 is critical for this compound binding Hypothesis->WT_Binding If true... Hypothesis->MUT_Binding and...

Logical Framework for Site-Directed Mutagenesis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other Class Ib antiarrhythmics, binds to a receptor site within the inner pore of the Nav1.5 channel. This interaction is state-dependent, with a preference for the open and inactivated states, and is likely mediated by key residues in the S6 segments, particularly in domain IV.

The definitive characterization of the this compound binding site awaits high-resolution structural data from techniques such as cryo-EM of the this compound-Nav1.5 complex. Such a structure would provide invaluable atomic-level detail of the drug-channel interaction and would significantly advance our understanding of Class Ib drug mechanisms. Furthermore, comprehensive site-directed mutagenesis studies focused on the putative binding site residues and their interaction with this compound are warranted to functionally validate the structural hypotheses. A deeper understanding of the molecular determinants of this compound binding will pave the way for the rational design of novel, more potent, and safer antiarrhythmic drugs with improved selectivity for the cardiac sodium channel.

References

In Vitro Electrophysiological Effects of Tocainide on Purkinje Fibers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro electrophysiological effects of tocainide on cardiac Purkinje fibers. This compound, a class Ib antiarrhythmic agent, primarily exerts its effects by blocking sodium channels in the cardiac myocytes. Understanding its detailed impact on the electrophysiological properties of Purkinje fibers is crucial for assessing its therapeutic potential and proarrhythmic risk. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Electrophysiological Effects of Tocainade

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes, including Purkinje fibers.[1][2] This action is state-dependent, with a higher affinity for the inactivated state of the channel.[1][2] By blocking the rapid influx of sodium during phase 0 of the action potential, this compound reduces the maximum upstroke velocity (Vmax) and slows conduction.[3][4] This effect is more pronounced in depolarized or rapidly firing cells, a characteristic known as use-dependence.[3]

The principal electrophysiological consequences of this compound on Purkinje fibers are a concentration-dependent decrease in Vmax and a shortening of the action potential duration (APD).[5] The effective refractory period (ERP) is typically shortened to a lesser extent than the APD.[5] These effects are modulated by the stimulation frequency, with the depression of Vmax being more significant at faster rates.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key action potential parameters in canine Purkinje fibers, compiled from various in vitro studies.

Table 1: Effect of this compound on Action Potential Duration (APD) in Normal Canine Purkinje Fibers

This compound ConcentrationCycle Length (ms)APD50% (% Change from Control)APD90% (% Change from Control)Reference
10 mg/L1000ShortenedShortened[5]
10 mg/L300ShortenedShortened[5]
20 mg/L1000ShortenedShortened[5]
20 mg/L300ShortenedShortened[5]
15-40 mg/LNot SpecifiedSignificant DecreaseSignificant Decrease[6]

Table 2: Effect of this compound on Maximum Upstroke Velocity (Vmax) in Canine Purkinje Fibers

This compound ConcentrationTissue ConditionCycle Length (ms)Vmax (% Change from Control)Reference
10 mg/LInfarcted1000-300Dose-dependent decrease[3]
20 mg/LInfarcted1000-300Dose-dependent decrease[3]
10 mg/LNormalNot SpecifiedReduced[5]
20 mg/LNormalNot SpecifiedReduced[5]
15-40 mg/LNormalNot SpecifiedSignificant Decrease in Rate of Phase 0 Depolarization[6]

Table 3: Effect of this compound on Effective Refractory Period (ERP) in Canine Purkinje Fibers

This compound ConcentrationTissue ConditionCycle Length (ms)ERP ChangeReference
10 mg/LInfarcted1000Reduced[3]
10 mg/LInfarcted300No significant effect[3]
20 mg/LInfarcted1000Reduced[3]
20 mg/LInfarcted300No significant effect[3]
15-40 mg/LNormalNot SpecifiedNo significant change[6]
15-40 mg/LInfarctedNot SpecifiedSignificant Increase[6]

Experimental Protocols

The following section details the typical methodologies employed in studying the in vitro electrophysiological effects of this compound on Purkinje fibers.

Purkinje Fiber Preparation
  • Animal Model: Adult mongrel dogs are commonly used.[5][6][7]

  • Heart Extraction: Hearts are rapidly excised and placed in cool, oxygenated Tyrode's solution.[7]

  • Fiber Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from either the right or left ventricle.[7] The preparations are then transferred to a tissue bath for superfusion.

Superfusion and Solutions
  • Tissue Bath: The Purkinje fiber is placed in a temperature-controlled tissue bath (typically 36-37°C) and continuously superfused with oxygenated Tyrode's solution.

  • Tyrode's Solution Composition (Typical):

    • NaCl: 137 mM

    • KCl: 4 mM

    • CaCl2: 1.8 mM

    • MgCl2: 1 mM

    • NaHCO3: 12 mM

    • NaH2PO4: 0.9 mM

    • Glucose: 5.5 mM

    • Gassed with 95% O2 / 5% CO2 to maintain a pH of approximately 7.4.

Intracellular Recording
  • Microelectrodes: Glass microelectrodes are fabricated using a micropipette puller. They are filled with 3 M KCl and have a tip resistance of 10-25 MΩ.

  • Impaling the Fiber: The microelectrode is advanced to impale a single Purkinje fiber cell to record the transmembrane action potential.

  • Amplification and Data Acquisition: The signal from the microelectrode is fed to a high-input impedance amplifier. The amplified signal is then digitized and stored on a computer for analysis.

Stimulation Protocol
  • Stimulation: The Purkinje fiber is stimulated using bipolar silver electrodes with rectangular pulses of 1-2 ms duration and an amplitude of 1.5-2.0 times the diastolic threshold.

  • Pacing: The fibers are typically paced at a constant cycle length (e.g., 1000 ms) until a steady state is reached before experimental interventions. The effects of different cycle lengths are often investigated to assess rate-dependent effects.[5]

Data Analysis
  • Action Potential Parameters: The following parameters are typically measured from the recorded action potentials:

    • Resting Membrane Potential (RMP): The membrane potential during diastole.

    • Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.

    • Maximum Upstroke Velocity (Vmax): The maximum rate of depolarization during phase 0, obtained by electronic differentiation of the action potential upstroke.

    • Action Potential Duration (APD): The duration of the action potential at 50% (APD50) and 90% (APD90) of repolarization.

    • Effective Refractory Period (ERP): The longest coupling interval at which a premature stimulus fails to elicit a propagated action potential.

Visualizations

Signaling Pathway of this compound in Purkinje Fibers

Tocainide_Mechanism cluster_membrane Purkinje Fiber Membrane Na_Channel Voltage-Gated Sodium Channel (NaV1.5) Depolarization Phase 0 Depolarization Na_Channel->Depolarization Initiates Vmax Decreased Vmax Na_Channel->Vmax Reduced Na+ Influx Leads to APD Shortened APD Na_Channel->APD Altered Ion Currents Contribute to This compound This compound This compound->Na_Channel Blocks (Inactive State) Na_ion Na_ion->Na_Channel Influx Conduction Slowed Conduction Vmax->Conduction

Caption: Mechanism of this compound Action on Purkinje Fibers.

Experimental Workflow for In Vitro Electrophysiology

Experimental_Workflow cluster_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_intervention Pharmacological Intervention cluster_analysis Data Analysis Animal_Model Canine Model Heart_Extraction Heart Extraction Animal_Model->Heart_Extraction Fiber_Dissection Purkinje Fiber Dissection Heart_Extraction->Fiber_Dissection Superfusion Superfusion with Tyrode's Solution Fiber_Dissection->Superfusion Intracellular_Recording Intracellular Recording with Microelectrode Superfusion->Intracellular_Recording Stimulation Electrical Stimulation Intracellular_Recording->Stimulation Data_Acquisition Data Acquisition Intracellular_Recording->Data_Acquisition Control Control Recordings Stimulation->Control Tocainide_Application This compound Application (Varying Concentrations) Control->Tocainide_Application Washout Washout Tocainide_Application->Washout Parameter_Measurement Measurement of AP Parameters (Vmax, APD, ERP) Data_Acquisition->Parameter_Measurement Statistical_Analysis Statistical Analysis Parameter_Measurement->Statistical_Analysis

Caption: In Vitro Electrophysiology Workflow.

References

Tocainide Structure-Activity Relationship for Sodium Channel Blockade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is a Class Ib antiarrhythmic agent that exerts its therapeutic effect by blocking voltage-gated sodium channels.[1][2] Its mechanism of action involves a potential- and frequency-dependent blockade of these channels, preferentially binding to the inactivated state.[1][2] This state-dependent binding is a hallmark of Class Ib agents and contributes to their clinical efficacy in treating ventricular arrhythmias by selectively targeting rapidly firing, depolarized tissues.[3] While clinically effective, this compound's use has been limited by adverse effects.[4] This has spurred research into its structure-activity relationship (SAR) to develop analogs with improved potency, use-dependence, and safety profiles. This guide provides a comprehensive overview of the SAR of this compound for sodium channel blockade, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

Core Structure-Activity Relationships

The SAR of this compound and its analogs for sodium channel blockade is primarily dictated by modifications to three key regions of the molecule: the aromatic ring, the amide linkage, and the terminal amine group. The general consensus is that increased lipophilicity and specific steric bulk can significantly enhance potency and use-dependent block.[5][6]

Key SAR observations include:

  • Aromatic Ring: The 2,6-dimethylphenyl group is a crucial feature for activity. Modifications to this ring are generally not well-tolerated.

  • Stereochemistry: this compound possesses a chiral center. The (R)-(-)-enantiomer is more potent in blocking sodium channels than the (S)-(+)-enantiomer, indicating a stereospecific interaction with the channel.[7]

  • Amine Group: The primary amine is essential for the interaction with the sodium channel pore. N-alkylation and the introduction of bulky, lipophilic groups on the nitrogen atom can dramatically increase potency and use-dependence.[8] For instance, the introduction of a benzyl moiety on the nitrogen atom of this compound analogs enhances activity.[9]

  • Alkyl Chain: Elongation of the alkyl chain connecting the amine and the amide can also modulate activity, with an optimal length contributing to enhanced potency.[10]

  • Amide Linkage: The amide bond is a key structural component. Methylation of the amidic nitrogen has been shown to invert the stereoselectivity of some analogs.[2]

These structural modifications influence the drug's affinity for the local anesthetic binding site within the pore of the sodium channel. This binding site is located in the sixth transmembrane segment of domain IV (IV-S6) of the channel protein.[4] A critical interaction involves a π-cation interaction between the protonated amine of the drug and the aromatic ring of a phenylalanine residue (F1586 in hNav1.4).[4]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on their sodium channel blocking activity.

Table 1: Tonic and Use-Dependent Block of hNav1.4 Channels by this compound and Analogs

CompoundTonic Block IC50 (µM) at 0.1 HzUse-Dependent Block IC50 (µM) at 10 HzReference
This compound>1000344[5]
Mexiletine15858[5]
To10 (NeP1)10010[4]
To040300.8[4]
To042300.14[4]

Table 2: Stereospecific Binding of this compound Enantiomers to Cardiac Sodium Channels

EnantiomerIC50 (µM) for [3H]batrachotoxinin benzoate binding inhibitionReference
(R)-(-)-Tocainide184 ± 8[7]
(S)-(+)-Tocainide546 ± 37[7]

Experimental Protocols

Electrophysiological Recording of Sodium Currents

1. Patch-Clamp Electrophysiology on HEK293 Cells Expressing hNav1.4

This method is used to measure the effect of compounds on the ionic currents flowing through sodium channels expressed in a heterologous system.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with cDNA encoding the human skeletal muscle sodium channel α-subunit (hNav1.4) using a suitable transfection reagent.

  • Electrophysiological Recordings:

    • Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

    • The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • The internal pipette solution contains (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

    • Cells are held at a holding potential of -120 mV.

    • Sodium currents are elicited by depolarizing voltage steps.

  • Data Acquisition and Analysis:

    • Currents are recorded using a patch-clamp amplifier and digitized.

    • Tonic block is measured by applying test pulses at a low frequency (e.g., 0.1 Hz) from a hyperpolarized holding potential.

    • Use-dependent block is assessed by applying a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).

    • IC50 values are determined by fitting the concentration-response data to the Hill equation.[11]

2. Vaseline-Gap Voltage Clamp on Isolated Skeletal Muscle Fibers

This technique is employed to record sodium currents from native skeletal muscle fibers.

  • Fiber Preparation: Single muscle fibers are dissected from the semitendinosus muscle of a frog. The fiber is mounted in a three-pool chamber, with the central pool for recording and the two outer pools for current injection and voltage sensing. The pools are separated by Vaseline seals.[1]

  • Solutions: The end pools are filled with an internal-like solution (e.g., containing CsF), and the central pool is perfused with an external Ringer's solution.

  • Voltage Clamp: A two-electrode voltage clamp configuration is used to control the membrane potential of the fiber segment in the central pool and record the resulting transmembrane currents.

  • Data Acquisition: Similar to patch-clamp, protocols are designed to measure tonic and use-dependent block by varying the holding potential and the frequency of depolarizing pulses.

Radioligand Binding Assay

This assay measures the affinity of a compound for the sodium channel by its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Cardiac myocytes are freshly isolated from rabbit hearts. The cells are homogenized, and the membrane fraction is isolated by centrifugation.

  • Binding Assay:

    • Membranes are incubated with a fixed concentration of a radioligand that binds to the sodium channel, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

    • Increasing concentrations of the unlabeled test compound (e.g., (R)- or (S)-tocainide) are added to compete with the radioligand for binding.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.[7]

Visualizations

SAR_this compound cluster_0 This compound Core Structure cluster_1 Key Structural Modifications for Enhanced Activity core_structure mod1 Amine Group N-alkylation (e.g., Benzyl) increases lipophilicity and potency. Constraining the amine in a ring (e.g., proline) can enhance potency and stereoselectivity. mod2 Alkyl Chain Elongation of the alkyl chain can increase potency. mod3 Stereocenter (R)-enantiomer is generally more potent. mod4 2,6-Dimethylphenyl Ring Essential for activity. mod1->mod2 mod2->mod3 mod3->mod4

Caption: Key structure-activity relationships of this compound for sodium channel blockade.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (e.g., HEK293 with hNav1.4) seal Giga-ohm Seal Formation cell_prep->seal pipette_prep Pipette Fabrication & Filling pipette_prep->seal solutions_prep Preparation of Internal & External Solutions solutions_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell recording Voltage-Clamp Recording of Sodium Currents whole_cell->recording protocol Application of Voltage Protocols (Tonic & Use-Dependent Block) recording->protocol data_acq Data Acquisition & Filtering protocol->data_acq analysis Concentration-Response Analysis (IC50 Determination) data_acq->analysis

Caption: General workflow for patch-clamp electrophysiology experiments.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membrane_prep Membrane Preparation (e.g., from cardiac myocytes) incubation Incubation of Membranes with Radioligand & Test Compound membrane_prep->incubation ligand_prep Preparation of Radioligand & Test Compound Solutions ligand_prep->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration washing Washing to Remove Non-specific Binding filtration->washing counting Scintillation Counting of Bound Radioactivity washing->counting analysis Competition Curve Analysis (IC50 Determination) counting->analysis

Caption: General workflow for radioligand binding assays.

Conclusion

The structure-activity relationship of this compound for sodium channel blockade is well-defined, with clear directions for chemical modifications that can lead to enhanced potency and use-dependence. The development of analogs such as To040 and To042, which are significantly more potent than the parent compound, demonstrates the potential for rational drug design based on SAR principles. The key to developing improved this compound-based therapeutics lies in optimizing the lipophilicity and steric bulk of the N-substituent while maintaining the essential pharmacophoric features of the molecule. This in-depth guide provides the foundational knowledge and methodologies for researchers and drug development professionals to further explore and exploit the SAR of this compound for the discovery of novel and safer sodium channel blockers.

References

A Technical Guide to Tocainide Analogs: Pursuing Enhanced Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a Class Ib antiarrhythmic agent and an analog of lidocaine, has historically been used for the management of ventricular arrhythmias.[1][2][3][4][5] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), which are critical for the propagation of action potentials in excitable tissues like cardiac muscle.[2][5] Specifically, this compound preferentially binds to the inactive state of the sodium channel, a characteristic of Class Ib agents that makes them particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias.[2][6]

Despite its efficacy, the clinical utility of this compound has been hampered by a modest potency and a significant burden of adverse effects, including neurological and gastrointestinal disturbances, which led to its withdrawal from broad use.[1][3] This has driven a concerted research effort to develop novel this compound analogs with an improved therapeutic window, focusing on two key objectives: increasing potency and enhancing selectivity for specific sodium channel subtypes (e.g., Nav1.4 in skeletal muscle or Nav1.7 in pain pathways) to minimize off-target effects.[7][8][9] This guide provides a technical overview of these efforts, summarizing quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.

Structure-Activity Relationship (SAR) and Analog Design

The development of more potent and selective this compound analogs hinges on systematic chemical modifications to its core structure. SAR studies have identified several key molecular features that govern the interaction with sodium channels.

  • Amino Group Modification: The primary amino group of this compound is a critical site for modification. Introducing bulky, lipophilic groups, such as a benzyl group, has been shown to markedly increase both the potency and the use-dependent block of the sodium channel.[10][11] Use-dependence—where the block is more pronounced at higher frequencies of channel opening—is a desirable trait, as it allows for selective targeting of pathologically overactive tissues.[8][11]

  • Conformational Restriction: Incorporating the amino group into a cyclic structure, such as a piperidine or piperazine ring, creates conformationally restricted analogs. These structural constraints can enhance the binding affinity and potency compared to the more flexible parent compound.[10]

  • Chain Elongation and Bioisosteres: Elongating the alkyl chain and replacing the amide group with bioisosteres, like an aryloxyalkyl linkage, are other successful strategies. These changes can optimize the compound's orientation and interaction within the channel pore, leading to enhanced blocking activity.[12]

  • Stereo-electronic Parameters: Advanced approaches like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have been employed to identify the ideal stereo-electronic properties that govern the sodium channel block, guiding more rational drug design.[7][8]

Through these strategies, analogs that are over 100 times more potent than this compound have been developed, demonstrating significant potential for applications in myotonia and neuropathic pain in addition to arrhythmia.[8][12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its advanced analogs, highlighting the improvements in potency and efficacy.

Table 1: In Vitro Potency of this compound Analogs on Sodium Channel Subtypes

CompoundSodium Channel SubtypeIC50 (µM)Key FindingsReference(s)
This compoundhNav1.4 (Skeletal Muscle)>100Low potency[8]
MexiletinehNav1.4 (Skeletal Muscle)~50Reference drug for myotonia[8]
To042 hNav1.4 (Skeletal Muscle) ~1.0 ~100x more potent than this compound [8]
NeP1 hNav1.7 (Pain Pathway) ~10 Significantly more potent than this compound [9]
NeP1 hNav1.4 (Skeletal Muscle) ~15 Potent blocker [9]

Note: IC50 values represent the concentration required to inhibit 50% of the sodium current and can vary based on experimental conditions such as holding potential and stimulation frequency.

Table 2: In Vivo Efficacy of this compound Analogs

CompoundAnimal ModelConditionEffective Dose / OutcomeReference(s)
This compoundRatNeuropathic Pain (CCI Model)Moderate anti-hyperalgesia at 30 mg/kg[9]
NeP1 RatNeuropathic Pain (CCI Model)Significant anti-hyperalgesia at 10 mg/kg[9]
To042 RatMyotonia (in vivo stiffness)100x more potent than mexiletine[12]

Key Experimental Protocols

The characterization of novel this compound analogs relies on standardized in vitro and in vivo assays to determine their pharmacological profile.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for quantifying the potency and kinetics of sodium channel blockade.

  • Objective: To determine the concentration-dependent inhibition (IC50) and use-dependent properties of an analog on a specific human sodium channel subtype (e.g., hNav1.5 for cardiac, hNav1.4 for skeletal muscle).

  • Methodology:

    • Cell Preparation: A stable cell line (e.g., HEK293) expressing the human recombinant sodium channel subtype of interest is cultured.

    • Recording Setup: Cells are transferred to a recording chamber on an inverted microscope. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the "whole-cell" configuration.

    • Voltage Protocol: The cell membrane potential is clamped at a holding potential where most channels are in a resting state (e.g., -120 mV).

    • Current Elicitation: To measure tonic block, depolarizing pulses (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. For use-dependent block, a train of pulses at a higher frequency (e.g., 10 Hz) is used.

    • Drug Application: The analog is perfused into the recording chamber at increasing concentrations. The peak sodium current is measured at steady-state for each concentration.

    • Data Analysis: The percentage of current inhibition at each concentration is calculated. The data are fitted to a Hill equation to determine the IC50 value.

In Vivo: Animal Models of Arrhythmia

These models are used to assess the antiarrhythmic efficacy of a compound in a complex physiological system.

  • Objective: To evaluate the ability of an analog to prevent or terminate induced ventricular arrhythmias.

  • Methodology (Coronary Artery Ligation & Reperfusion Model):

    • Animal Preparation: Anesthetized animals (e.g., rats or dogs) are intubated and ventilated. A thoracotomy is performed to expose the heart.

    • Instrumentation: An ECG is continuously recorded. A silk suture is passed around the left anterior descending (LAD) coronary artery.

    • Drug Administration: The test analog, vehicle control, or a standard drug is administered intravenously.

    • Arrhythmia Induction: The LAD is occluded for a set period (e.g., 90 minutes) to induce ischemia, followed by a reperfusion period (e.g., 30 minutes) where the ligature is released. This ischemia-reperfusion injury is a potent trigger for ventricular tachycardia (VT) and ventricular fibrillation (VF).

    • Evaluation: The incidence and duration of VT and VF are recorded and compared between treatment groups. Hemodynamic parameters and mortality rates are also assessed.[13]

Visualizing Mechanisms and Workflows

Mechanism of Action

The fundamental action of a this compound analog is to block the influx of sodium ions through voltage-gated sodium channels, thereby reducing membrane excitability. This is particularly effective in suppressing the rapid and aberrant firing characteristic of arrhythmias.

mechanism_of_action cluster_membrane Cardiomyocyte Membrane Nav_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_Influx Na+ Influx Nav_Channel->Na_Influx Suppression Arrhythmia Suppression Analog This compound Analog Analog->Nav_Channel Blocks (Inactive State) Depolarization Rapid Depolarization (Action Potential Phase 0) Na_Influx->Depolarization Initiates Propagation Arrhythmic Propagation Depolarization->Propagation

Caption: this compound analogs block Nav channels to suppress arrhythmogenic impulses.

Drug Development Workflow

The path from a novel chemical entity to a potential clinical candidate involves a structured screening and evaluation process to identify compounds with the desired potency, selectivity, and safety profile.

drug_dev_workflow cluster_discovery Discovery & In Vitro Screening cluster_preclinical Preclinical In Vivo Evaluation A1 Analog Synthesis (SAR-guided) A2 Primary Screen: Automated Patch-Clamp (hNav1.5) A1->A2 A3 Secondary Screen: Selectivity Panel (hNav Subtypes) A2->A3 A4 Characterize Potency & Kinetics (Manual Patch-Clamp) A3->A4 B1 Select Lead Compounds (High Potency & Selectivity) A4->B1 Promising Candidates B2 Pharmacokinetic Profiling (ADME) B1->B2 B3 Efficacy Models: - Arrhythmia (Coronary Ligation) - Neuropathic Pain (CCI) - Myotonia B1->B3 B4 Preliminary Safety/ Toxicology Studies B3->B4

Caption: A typical workflow for the discovery and preclinical testing of novel this compound analogs.

Conclusion

The pursuit of novel this compound analogs has successfully yielded compounds with dramatically increased potency—in some cases by two orders of magnitude—and promising selectivity towards sodium channel subtypes implicated in specific channelopathies like myotonia and neuropathic pain.[8][9][12] The strategic application of medicinal chemistry principles, guided by SAR, has been pivotal to this success. Detailed evaluation using robust in vitro electrophysiology and relevant in vivo disease models is essential to fully characterize the therapeutic potential and safety profile of these next-generation sodium channel blockers. These advanced analogs represent a significant step forward from this compound, offering the potential for highly effective and better-tolerated treatments for a range of disorders driven by cellular hyperexcitability.

References

Investigating the Off-Target Effects of Tocainide in Neuronal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, a primary amine analog of lidocaine, is classified as a Class Ib antiarrhythmic agent. Its principal mechanism of action is the blockade of voltage-gated sodium channels, which is effective in treating ventricular arrhythmias.[1] Beyond its established cardiac applications, this compound is known to cross the blood-brain barrier and exert effects on the central nervous system (CNS), leading to both therapeutic applications in conditions like trigeminal neuralgia and a range of neurological side effects such as dizziness, tremors, and paresthesia. These CNS-related activities suggest that this compound's interactions within neuronal models may extend beyond its primary on-target effect of sodium channel modulation.

This technical guide provides a comprehensive overview of potential off-target effects of this compound in neuronal models. Due to a scarcity of direct research on this compound's off-target profile, this document extrapolates potential effects based on studies of its close structural and functional analogs, lidocaine and mexiletine. The information presented herein is intended to guide researchers in designing experiments to investigate these potential off-target mechanisms directly for this compound.

On-Target and Postulated Off-Target Neuronal Effects of this compound

This compound, like its parent compound lidocaine, primarily functions by blocking sodium channels on the neuronal cell membrane, which can limit the spread of seizure activity.[1] However, the neurological side effects associated with this compound and related compounds suggest a broader range of interactions within the CNS. The following sections detail potential off-target effects, largely inferred from studies on lidocaine and mexiletine.

Mitochondrial Dysfunction

A significant body of evidence suggests that local anesthetics, including lidocaine, can induce neurotoxicity through mechanisms involving mitochondrial dysfunction. Studies have shown that lidocaine can lead to a dose-dependent inhibition of mitochondrial respiration by blocking electron transport at the NADH dehydrogenase level.[2] This impairment of oxidative phosphorylation can result in decreased ATP production and the uncoupling of oxidative phosphorylation.[2][3] Furthermore, lidocaine has been observed to cause a rapid loss of mitochondrial membrane potential in neuronal cell lines.[4] Given this compound's structural similarity to lidocaine, it is plausible that it may share this potential for inducing mitochondrial dysfunction in neuronal models.

Quantitative Data on Lidocaine-Induced Mitochondrial Dysfunction in Neuronal Cells

ParameterCell LineLidocaine ConcentrationEffectReference
Oxygen ConsumptionPorcine brain mitochondria8 mM50% inhibition (with glutamate as substrate)[2]
Mitochondrial Membrane PotentialND7 (rat dorsal root ganglion derivative)≥ 19 mMComplete loss within 5 minutes[4]
ATP ContentSpinal cord neurons (Goto-Kakizaki rats)2 mMSignificant decrease[3]
Oxygen Consumption Rate (OCR)Spinal cord neurons (Goto-Kakizaki rats)2 mMSignificant decrease[3]
Induction of Apoptosis

The disruption of mitochondrial function is closely linked to the activation of apoptotic pathways. Research on lidocaine has demonstrated that its neurotoxicity involves the release of mitochondrial cytochrome c into the cytoplasm, a key event in the intrinsic apoptotic cascade.[4] This is followed by the activation of caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including plasma membrane blebbing and loss of phosphatidylserine membrane asymmetry.[4] Studies on mexiletine have also shown that it can inhibit the activation of caspase-3 in models of spinal cord injury, suggesting a potential role for this class of drugs in modulating apoptotic signaling.[5]

Quantitative Data on Lidocaine and Mexiletine-Induced Apoptosis in Neuronal Models

DrugModel SystemConcentration/DoseEffect on ApoptosisReference
LidocaineND7 cells37 mM (1%)Induces cytochrome c release and caspase activation[4]
LidocaineHT-22 cells (mouse hippocampal neurons)Concentration-dependentReduces Aβ1-42-induced apoptosis[6]
MexiletineRat spinal cord injury modelSingle dosePrevents increase in caspase-3 activity[5]
Alterations in Neurite Outgrowth

The structural development and plasticity of neurons are critical for nervous system function. Some research indicates that local anesthetics may influence these processes. For instance, studies on lidocaine have shown that it can inhibit neurite growth in cultured mouse dorsal root ganglion cells in a time- and dose-dependent manner. This suggests that beyond acute effects on neuronal excitability, these compounds may have longer-term consequences on neuronal morphology.

Interactions with Other Ion Channels

While the primary target of this compound is the voltage-gated sodium channel, its effects on other ion channels in neuronal models are not well-characterized. However, studies on its analogs provide some clues. For example, this compound and lidocaine have been shown to affect potassium conductance, although this is often considered part of their on-target antiarrhythmic mechanism.[1] The potential for off-target interactions with various potassium and calcium channel subtypes in neurons remains an area for further investigation. Notably, some research has explored the effects of this compound and lidocaine on transmembrane action potentials in relation to external potassium and calcium concentrations in cardiac muscle, which could have parallels in neuronal tissue.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential off-target effects of this compound in neuronal models.

Assessment of Mitochondrial Function

Objective: To quantify the effect of this compound on mitochondrial respiration and membrane potential in cultured neurons.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

  • This compound hydrochloride

  • Seahorse XF Analyzer (for measuring oxygen consumption rate)

  • JC-1 or TMRE dye (for measuring mitochondrial membrane potential)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates suitable for the Seahorse analyzer or fluorescence measurements. Allow cells to adhere and differentiate according to standard protocols.

  • This compound Treatment: Prepare a range of this compound concentrations in culture medium. Replace the existing medium with the this compound-containing medium and incubate for various time points (e.g., 1, 6, 24 hours).

  • Oxygen Consumption Rate (OCR) Measurement:

    • Following treatment, perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions.

    • This will provide quantitative data on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Mitochondrial Membrane Potential Measurement:

    • After this compound treatment, incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol.

    • For JC-1, measure the fluorescence at both green (monomers, indicating depolarized mitochondria) and red (aggregates, indicating polarized mitochondria) wavelengths. The ratio of red to green fluorescence is a measure of mitochondrial polarization.

    • For TMRE, measure the fluorescence intensity, which is directly proportional to the mitochondrial membrane potential.

Quantification of Neuronal Apoptosis

Objective: To determine if this compound induces apoptosis in neuronal cultures.

Materials:

  • Primary neuronal cell culture or a neuronal cell line

  • This compound hydrochloride

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3/7 activity assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • Flow cytometer and/or fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Plate and treat neuronal cells with a range of this compound concentrations as described above.

  • Annexin V/PI Staining:

    • After the desired incubation period, harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the kit instructions and incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Caspase-3/7 Activity Assay:

    • Add the Caspase-3/7 reagent directly to the cell culture medium during the final stages of this compound treatment, as per the manufacturer's protocol.

    • Image the cells using a fluorescence microscope. The intensity of the green fluorescence is proportional to the activity of executioner caspases.

    • Alternatively, use a plate-based luminometric or fluorometric assay to quantify caspase activity from cell lysates.

Neurite Outgrowth Assay

Objective: To assess the impact of this compound on the growth and morphology of neurites.

Materials:

  • Primary dorsal root ganglion (DRG) neurons or a cell line known for robust neurite extension (e.g., PC12 with NGF stimulation)

  • This compound hydrochloride

  • High-content imaging system or a fluorescence microscope with image analysis software

  • Antibodies for neuronal markers (e.g., anti-β-III tubulin) and fluorescent secondary antibodies

Protocol:

  • Cell Plating: Plate cells at a low density on coated coverslips or in multi-well plates to allow for clear visualization of individual neurites.

  • Treatment: After cell attachment, introduce medium containing various concentrations of this compound. For PC12 cells, this would be in the presence of Nerve Growth Factor (NGF).

  • Incubation: Culture the cells for a period sufficient for neurite outgrowth (e.g., 24-72 hours).

  • Immunocytochemistry:

    • Fix the cells with paraformaldehyde.

    • Permeabilize with Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA or serum).

    • Incubate with a primary antibody against a neuronal marker like β-III tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify parameters such as the number of neurites per cell, the average neurite length, and the number of branch points.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential off-target signaling pathways of this compound and a general workflow for its investigation.

Tocainide_Off_Target_Pathways This compound This compound Na_Channel Voltage-Gated Sodium Channel (On-Target) This compound->Na_Channel Blocks Mitochondria Mitochondria This compound->Mitochondria Inhibits Respiration (Inferred) Neurite_Outgrowth Neurite Outgrowth This compound->Neurite_Outgrowth Inhibits (Inferred) Other_Ion_Channels Other Ion Channels (e.g., K+, Ca2+) This compound->Other_Ion_Channels Modulates? (Hypothesized) Neuronal_Excitability Altered Neuronal Excitability Na_Channel->Neuronal_Excitability Modulates Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Survival Decreased Cell Survival Apoptosis->Cell_Survival Neuronal_Morphology Altered Neuronal Morphology Neurite_Outgrowth->Neuronal_Morphology Other_Ion_Channels->Neuronal_Excitability Modulates

Caption: Postulated off-target signaling pathways of this compound in neuronal models.

Experimental_Workflow start Hypothesis: This compound has off-target neuronal effects cell_culture Neuronal Cell Culture (Primary or Cell Line) start->cell_culture treatment This compound Treatment (Dose-response and time-course) cell_culture->treatment mito_assay Mitochondrial Function Assays (OCR, Membrane Potential) treatment->mito_assay apop_assay Apoptosis Assays (Annexin V, Caspase Activity) treatment->apop_assay neurite_assay Neurite Outgrowth Assay (Immunocytochemistry) treatment->neurite_assay ion_channel_assay Electrophysiology (Patch-clamp for other channels) treatment->ion_channel_assay data_analysis Quantitative Data Analysis mito_assay->data_analysis apop_assay->data_analysis neurite_assay->data_analysis ion_channel_assay->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Caption: A general experimental workflow for investigating this compound's off-target effects.

Conclusion

While direct evidence for the off-target effects of this compound in neuronal models is limited, the existing literature on its structural and functional analogs, lidocaine and mexiletine, provides a strong rationale for investigating several potential off-target pathways. These include mitochondrial dysfunction, the induction of apoptosis, and alterations in neurite outgrowth. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to systematically explore the neuronal pharmacology of this compound beyond its established role as a sodium channel blocker. A thorough understanding of these potential off-target effects is crucial for a complete risk-benefit assessment of this compound and for the development of safer, more targeted neuroactive drugs.

References

Methodological & Application

Patch clamp protocol for assessing Tocainide effects on HEK293 cells expressing Nav1.4

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Patch Clamp Protocol for Assessing Tocainide Effects on HEK293 Cells Expressing Nav1.4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.4 isoform, encoded by the SCN4A gene, is the predominant sodium channel in skeletal muscle, playing a critical role in muscle contraction[1]. Dysfunctional Nav1.4 channels are linked to various muscle disorders, making them a key target for therapeutic intervention. This compound is a Class Ib antiarrhythmic drug that functions by blocking sodium channels, showing a preference for the inactivated state of the channel[2][3]. This application note provides a detailed whole-cell patch clamp protocol to characterize the inhibitory effects of this compound on human Nav1.4 channels heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells. The protocol covers cell preparation, electrophysiological recording techniques to assess tonic and use-dependent block, and data analysis.

Signaling Pathway and Mechanism of Action

This compound exerts its blocking effect on Nav1.4 channels in a state-dependent manner. It has a low affinity for the resting state of the channel but binds with higher affinity to the open and, particularly, the inactivated states. During repeated depolarizations, such as those occurring during a train of action potentials, the channels cycle through these states more frequently. This increases the cumulative time spent in the inactivated state, providing more opportunities for this compound to bind and block the channel pore. This mechanism is known as use-dependent or phasic block, which is a hallmark of Class Ib antiarrhythmic agents[1][4].

Tocainide_Mechanism cluster_channel Nav1.4 Channel States cluster_drug Drug Interaction Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Blocked Blocked (Inactivated State) This compound This compound This compound->Blocked High-Affinity Binding Blocked->Inactivated Unbinding

Caption: Mechanism of this compound's state-dependent block of the Nav1.4 channel.

Experimental Workflow

The overall workflow involves preparing HEK293 cells stably or transiently expressing Nav1.4, performing whole-cell patch clamp recordings to acquire sodium currents under various voltage protocols, and analyzing the data to quantify the effects of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocols Voltage Protocols cluster_analysis Data Analysis Culture HEK293 Cell Culture Transfection Transfection with hNav1.4 cDNA Culture->Transfection Plating Plating on Coverslips (24h post-transfection) Transfection->Plating Setup Whole-Cell Patch Clamp Setup Plating->Setup Seal GΩ Seal Formation & Whole-Cell Access Setup->Seal Recording Data Acquisition Seal->Recording IV Current-Voltage (I-V) Recording->IV Inactivation Steady-State Inactivation Recording->Inactivation UseDep Use-Dependence (Tonic & Phasic Block) Recording->UseDep Analysis Curve Fitting (e.g., Hill Equation) IV->Analysis Inactivation->Analysis UseDep->Analysis Quantification Determine IC50, ΔV1/2, % Block Analysis->Quantification

Caption: Experimental workflow for assessing this compound effects on Nav1.4.

Detailed Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Use a Human Embryonic Kidney (HEK293) cell line.

  • Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

  • Transfection: For transient expression, transfect HEK293 cells with a plasmid containing the full-length human Nav1.4 α-subunit (hNav1.4) cDNA using a suitable transfection reagent. Co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells. For stable cell lines, select transfected cells using an appropriate antibiotic[5].

  • Plating for Electrophysiology: 24 hours post-transfection, plate the cells at a low density onto glass coverslips for patch clamp recordings[6].

Solutions and Reagents

Prepare the following solutions for patch clamp recordings. This compound should be dissolved in the extracellular solution to achieve the desired final concentrations.

Solution Type Component Concentration (mM)
Extracellular (Bath) NaCl140
KCl3
MgCl₂1
CaCl₂1
HEPES10
Glucose10
pH adjusted to 7.3 with NaOH
Intracellular (Pipette) CsF135
CsCl10
NaCl5
EGTA5
HEPES10
pH adjusted to 7.4 with CsOH
Table 1: Composition of extracellular and intracellular solutions for whole-cell patch clamp recordings. Formulations are based on standard practices described in the literature[6][7].
Whole-Cell Patch Clamp Recordings
  • Setup: Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Obtain a giga-ohm (GΩ) seal on a selected cell and rupture the membrane to achieve the whole-cell configuration[6].

    • Allow the cell to stabilize for approximately 5 minutes before starting voltage protocols to ensure dialysis with the pipette solution[8].

    • Compensate for 70-80% of the series resistance to minimize voltage errors[9]. Correct leak currents using a P/4 or P/N subtraction method[9].

    • Record currents using a patch clamp amplifier and appropriate data acquisition software.

Voltage Clamp Protocols

Apply the following voltage protocols before (control) and after the application of varying concentrations of this compound.

Protocol Purpose Holding Potential Pulse Protocol Details Reference
Current-Voltage (I-V) To determine the voltage at which peak current occurs and assess general inhibition.-120 mVApply 25-30 ms depolarizing steps from -90 mV to +60 mV in 5 or 10 mV increments.[8][10]
Steady-State Inactivation To determine the voltage dependence of channel inactivation and any drug-induced shift.-120 mVApply a 100 ms conditioning prepulse from -150 mV to +30 mV, followed by a 30 ms test pulse to -10 mV to measure available channels.[8][9]
Use-Dependence (Tonic & Phasic Block) To quantify state-dependent block by comparing inhibition at low and high stimulation frequencies.-120 mVTonic Block: Elicit currents with a 25 ms pulse to -30 mV at a low frequency (0.1 Hz). Phasic Block: Increase the stimulation frequency to 10 Hz for a train of pulses.[4]
Recovery from Inactivation To measure the time course of recovery from inactivation and assess drug effects on this process.-120 mVUse a two-pulse protocol. A conditioning pulse inactivates channels, followed by a variable recovery interval at -120 mV before a second test pulse.[10]
Table 2: Summary of voltage clamp protocols for characterizing this compound's effects on Nav1.4.

Data Analysis and Expected Results

  • Use-Dependent Block: Calculate the percentage of block at 0.1 Hz (tonic) and 10 Hz (phasic). The phasic block is determined by comparing the current amplitude of the first pulse to subsequent pulses in the 10 Hz train.

  • Concentration-Response: Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

  • Steady-State Inactivation: Fit the normalized current amplitudes from the inactivation protocol with a Boltzmann function to determine the voltage at which half the channels are inactivated (V₁/₂). Compare the V₁/₂ values in the absence and presence of this compound to quantify any voltage shift.

Parameter Description Expected Effect of this compound Reference
Tonic Block (0.1 Hz) Inhibition of Nav1.4 current at a low stimulation frequency, reflecting binding to the resting state.Modest inhibition.[4]
Phasic Block (10 Hz) Progressive inhibition of Nav1.4 current during high-frequency stimulation, reflecting preferential binding to open/inactivated states.Significant, use-dependent inhibition. The IC₅₀ for phasic block is expected to be much lower than for tonic block.[4][11]
V₁/₂ of Inactivation The membrane potential at which 50% of channels are in the steady-state inactivated form.A hyperpolarizing shift, indicating stabilization of the inactivated state.[12]
Recovery from Inactivation The time required for channels to recover from the inactivated state.Slowed recovery, prolonging the refractory period.[10]
Table 3: Summary of expected quantitative effects of this compound on Nav1.4 channel gating.

References

Preparation of Tocainide hydrochloride stock solution for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Tocainide hydrochloride stock solutions in cell culture experiments. This compound hydrochloride is a class Ib antiarrhythmic agent and a sodium channel blocker, making it a valuable tool for research in cardiac electrophysiology, neuroscience, and other fields involving ion channel modulation.[1][2][3]

Physicochemical Properties and Mechanism of Action

This compound hydrochloride is a primary amine analog of lidocaine.[4] It functions by blocking voltage-gated sodium channels, preferentially binding to the inactive state of the channel.[5][6] This action inhibits the influx of sodium ions, thereby decreasing the excitability of cell membranes, particularly in neuronal and cardiac tissues.[1][3][5]

Mechanism of Action: Sodium Channel Blockade

Caption: Mechanism of this compound hydrochloride blocking the voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of this compound hydrochloride stock solutions.

Table 1: Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO125546.52Requires sonication for dissolution.[7][8][9] Use freshly opened DMSO as it is hygroscopic.[7]
Water50218.61Requires sonication for dissolution.[7][8][9]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2][4][7]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[4][7] Store under nitrogen for optimal stability.[7]

Table 3: Preparation of Various Stock Solution Concentrations

Desired Stock Concentration (mM)Mass of this compound HCl (mg) for 1 mLMass of this compound HCl (mg) for 5 mLMass of this compound HCl (mg) for 10 mL
10.228721.14362.2872
51.14365.71811.436
102.287211.43622.872
5011.43657.18114.36
10022.872114.36228.72
Molecular Weight of this compound hydrochloride: 228.72 g/mol [2]
Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, which can be further diluted to the desired working concentration for cell culture experiments.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh 22.87 mg of This compound Hydrochloride start->weigh dissolve 2. Add 1 mL of high-quality, anhydrous DMSO weigh->dissolve sonicate 3. Sonicate in a water bath until fully dissolved dissolve->sonicate sterilize 4. Sterilize by filtering through a 0.22 µm syringe filter sonicate->sterilize aliquot 5. Aliquot into sterile, light-protected microcentrifuge tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound hydrochloride stock solution.

Materials:

  • This compound hydrochloride powder (CAS No: 71395-14-7)[2]

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, light-protected microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Calibrated micropipettes

  • Sterile biological safety cabinet

Procedure:

  • Preparation: In a sterile biological safety cabinet, weigh 22.87 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile tube and add 1 mL of anhydrous, cell culture grade DMSO.

  • Solubilization: Vortex the solution briefly and then place it in a sonicator water bath. Sonicate until the this compound hydrochloride is completely dissolved.[7][8][9] The solution should be clear and free of particulates.

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting: Dispense the sterilized stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[7]

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][7]

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Prior to use, thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

  • Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of cell culture medium).

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Application to Cells: Add the prepared working solution to your cell cultures. It is recommended to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound hydrochloride powder and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Troubleshooting
  • Precipitation upon dilution in aqueous media: If the compound precipitates out of solution when diluted in cell culture medium, it may be necessary to vortex or gently warm the solution (e.g., in a 37°C water bath) to aid in re-dissolving the precipitate.[10] Ensure the compound is fully dissolved before adding it to the cells.

  • Cell Toxicity: If unexpected cytotoxicity is observed, consider reducing the final concentration of this compound hydrochloride and/or the DMSO vehicle control concentration. Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line.

References

Application Notes and Protocols for In Vivo Administration of Tocainide in a Canine Model of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo administration of Tocainide in a canine model of myocardial infarction. The information is compiled from multiple studies to guide researchers in designing and executing similar preclinical investigations.

Introduction

This compound, a lidocaine analogue, is a Class IB antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2][3] Canine models of myocardial infarction (MI) are well-established for studying the electrophysiological effects and antiarrhythmic efficacy of pharmacological agents.[4] This document outlines the procedures for inducing myocardial infarction in dogs and the subsequent administration and evaluation of this compound.

Experimental Protocols

Canine Model of Myocardial Infarction

A common and effective method for creating an experimental model of myocardial infarction in dogs is through the ligation of the left anterior descending (LAD) coronary artery.[5][6]

Protocol for Induction of Myocardial Infarction:

  • Animal Preparation:

    • Adult mongrel dogs are typically used for these studies.[6]

    • Anesthesia is induced, commonly with a combination of Ketamine (15 mg/kg) and Xylazine (5 mg/kg) administered intramuscularly.[7] An alternative is induction with propofol and maintenance with 1.5–2% isoflurane.[8]

    • Prophylactic antibiotics, such as enrofloxacin (5 mg/kg, i.m.), are administered to prevent infection.[7]

  • Surgical Procedure (Open-Chest Model):

    • A lateral thoracotomy is performed to expose the heart.[6]

    • The proximal LAD coronary artery is carefully dissected free at a specific location, for instance, at the level of the first diagonal branch.[6]

    • The LAD is then ligated to induce myocardial infarction. The location of the ligation is critical to the size and characteristics of the resulting infarct.[6][7] Ligation at 10 mm from the apex has been shown to create a transmural myocardial infarction of the left ventricle.[7]

    • Following ligation, the chest is closed, and the lungs are reinflated.[4]

  • Post-Operative Care:

    • Animals are monitored closely during recovery.

    • Analgesia should be provided to manage post-operative pain.

    • Ventricular arrhythmias that may occur post-ligation can be managed with standard antiarrhythmic drugs if necessary for animal welfare, though this should be considered in the study design.[9]

Administration of this compound

This compound can be administered intravenously or orally in canine models.

Intravenous Administration Protocol:

  • Dosage: A typical intravenous administration involves a loading dose followed by a maintenance infusion.[10]

    • Loading Dose: 6 mg/kg administered intravenously.[10]

    • Maintenance Infusion: 100 µg/kg/min administered intravenously.[10]

  • Timing: In studies of acute MI, this compound is often administered approximately 2 hours after the induction of the infarct.[5] For studies in the subacute phase, administration can occur around 48 hours post-infarction.[10]

Oral Administration Protocol:

  • Dosage: For chronic studies, this compound has been administered orally at a dose of 15–20 mg/kg every 8 hours.[2] Another study reported using 600 mg three times daily.[11]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in canine models of myocardial infarction.

Table 1: Electrophysiological Effects of Intravenous this compound in Acute Myocardial Infarction [5]

ParameterMyocardial ZonePre-TocainidePost-TocainidePercentage Change
Conduction Interval Infarcted(Data not specified)(Data not specified)+26-31%
Non-Infarcted(Data not specified)(Data not specified)+6%
Effective Refractory Period Infarcted(Data not specified)(Data not specified)+27%
Non-Infarcted(Data not specified)(Data not specified)+8%

Table 2: Antiarrhythmic Efficacy of Intravenous this compound in the Subacute Post-Infarction Phase [10]

ParameterControl (Pre-Tocainide)This compound (10 mg/kg IV)
Frequency of Spontaneous Premature Ventricular Complexes (% of total complexes) 48.4% ± 10.5%8.2% ± 5.0%

Visualizations

Experimental Workflow

G cluster_pre Animal Preparation & MI Induction cluster_drug This compound Administration cluster_post Data Acquisition & Analysis A Anesthesia Induction B Surgical Preparation A->B C LAD Coronary Artery Ligation B->C D Intravenous or Oral Administration of this compound C->D Post-Infarction (e.g., 2 hours) E Electrophysiological Recordings (ECG, Electrogams) D->E F Hemodynamic Monitoring D->F G Data Analysis E->G F->G

Caption: Experimental workflow for this compound administration in a canine MI model.

Signaling Pathway of this compound

G cluster_membrane Myocardial Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Reduced Na+ Influx Na_channel->Na_influx Inhibition This compound This compound Block Blocks Na+ Channel (preferentially inactivated state) This compound->Block Block->Na_channel AP_phase0 Decreased Rate of Rise of Action Potential (Phase 0) Na_influx->AP_phase0 Conduction Slowed Conduction in Ischemic Tissue AP_phase0->Conduction Reentry Suppression of Re-entrant Arrhythmias Conduction->Reentry

Caption: Mechanism of action of this compound on myocardial sodium channels.

References

Application Notes and Protocols: Evaluating Tocainide Analogs in a Myotonic Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonia, a symptom characterized by the delayed relaxation of skeletal muscles after voluntary contraction, is a hallmark of several neuromuscular disorders, including myotonic dystrophy. The underlying pathophysiology often involves the hyperexcitability of the muscle fiber membrane, frequently due to dysfunction of ion channels. Myotonic mouse models are crucial for understanding the disease mechanisms and for the preclinical evaluation of potential therapeutics.

This document provides detailed application notes and protocols for utilizing a myotonic mouse model to assess the efficacy of Tocainide analogs. This compound, a class Ib antiarrhythmic agent, and its analogs function by blocking voltage-gated sodium channels, thereby reducing muscle membrane hyperexcitability.[1][2][3][4][5][6] These protocols are designed to offer a comprehensive framework for in vivo and ex vivo assessment of novel anti-myotonic compounds.

Myotonic Mouse Model: The HSA-LR Model

The Human Skeletal Actin-Long Repeat (HSA-LR) mouse model is a widely used and relevant model for myotonic dystrophy type 1 (DM1).[7][8][9] These mice are transgenic for the human skeletal actin gene containing a long (CTG)n repeat in the 3' untranslated region.[8] The expression of this expanded CUG repeat in the resulting mRNA leads to a toxic gain-of-function, sequestering essential RNA-binding proteins like Muscleblind-like 1 (MBNL1).[7][10] This sequestration results in aberrant alternative splicing of numerous genes, including the chloride channel CLCN1, leading to the characteristic myotonia.[7][11]

Mechanism of Action: this compound and its Analogs

This compound and its analogs exert their anti-myotonic effects by acting as use-dependent blockers of voltage-gated sodium channels, particularly the Nav1.4 channel subtype prevalent in skeletal muscle.[1][4] In a state of hyperexcitability, as seen in myotonia, these channels cycle rapidly between open and inactive states. Use-dependent blockers have a higher affinity for the open and inactivated states of the channel than for the resting state. This preferential binding to frequently firing channels allows for targeted inhibition of the pathological myotonic discharges while having a lesser effect on normally functioning muscle fibers.[3]

dot

cluster_drug Drug Action NaV14_rest NaV1.4 (Resting) NaV14_open NaV1.4 (Open) NaV14_rest->NaV14_open Depolarization NaV14_inactivated NaV1.4 (Inactivated) NaV14_open->NaV14_inactivated Inactivation Blocked_Channel Blocked NaV1.4 NaV14_open->Blocked_Channel NaV14_inactivated->NaV14_rest NaV14_inactivated->Blocked_Channel This compound This compound Analog This compound->NaV14_open High Affinity Binding This compound->NaV14_inactivated High Affinity Binding

Caption: Mechanism of use-dependent sodium channel blockade by this compound analogs.

Experimental Workflow

A systematic approach is essential for the robust evaluation of this compound analogs. The following workflow outlines the key stages of a preclinical efficacy study.

dot

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Post-Mortem Analysis Animal_Model Select HSA-LR Mouse Model Drug_Prep Prepare this compound Analogs and Vehicle Control Animal_Model->Drug_Prep Grouping Randomize Mice into Treatment Groups Drug_Prep->Grouping Dosing Administer Drug/Vehicle (e.g., oral gavage, IP) Grouping->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring EMG Electromyography (EMG) Monitoring->EMG Force In Vivo Muscle Force Monitoring->Force Behavior Righting Reflex Test Monitoring->Behavior Histology Muscle Histology EMG->Histology qPCR qRT-PCR for Splicing Force->qPCR Western Western Blot for Protein Behavior->Western

References

Application Notes and Protocols for Inducing and Measuring Ventricular Tachycardia in the Presence of Tocainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction and measurement of ventricular tachycardia (VT) in a research setting, specifically to evaluate the efficacy of Tocainide. This compound is a Class IB antiarrhythmic agent that primarily acts by blocking fast sodium channels in cardiac myocytes.[1] This protocol is intended for use in preclinical animal models of ventricular arrhythmias.

Introduction

Ventricular tachycardia is a life-threatening cardiac arrhythmia characterized by a rapid heart rate originating from the ventricles.[2] Programmed electrical stimulation (PES) is a standard laboratory technique used to induce VT and assess the efficacy of antiarrhythmic drugs.[3][4][5] this compound, an analog of lidocaine, has been shown to be effective in suppressing ventricular arrhythmias.[6][7][8][9][10] Its mechanism of action involves the blockade of sodium channels, which is more pronounced in ischemic or damaged myocardial tissue.[11]

Signaling Pathway of this compound in Ventricular Myocytes

This compound exerts its antiarrhythmic effect by modulating the influx of sodium ions into cardiac myocytes. By blocking the fast sodium channels (Nav1.5), particularly in their open or inactive states, this compound decreases the rate and magnitude of depolarization of the cardiac action potential.[1] This action stabilizes the cell membrane, making it less excitable, and slows the conduction velocity of electrical impulses, which can prevent the re-entrant circuits responsible for sustaining ventricular arrhythmias.[1]

Tocainide_Signaling_Pathway cluster_membrane Myocyte Cell Membrane NaV1.5 Voltage-Gated Sodium Channel (NaV1.5) Action_Potential Phase 0: Depolarization Na+ Influx NaV1.5->Action_Potential Mediates This compound This compound This compound->NaV1.5 Blocks VT_Suppression Suppression of Ventricular Tachycardia Action_Potential->VT_Suppression Leads to

Caption: Signaling pathway of this compound in ventricular myocytes.

Experimental Protocol: Induction and Measurement of VT with this compound

This protocol describes an in vivo procedure using a suitable animal model (e.g., canine, porcine, or rodent models of myocardial infarction, which are known to be susceptible to VT).

Animal Preparation and Surgical Procedure
  • Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane, pentobarbital) and ensure adequate ventilation.

  • Perform a thoracotomy to expose the heart.

  • Suture a multipolar electrode catheter to the epicardial surface of the right ventricular apex for programmed electrical stimulation and recording.

  • Place ECG leads to monitor surface electrocardiograms.

  • Insert a catheter into a femoral vein for drug administration and a femoral artery for continuous blood pressure monitoring.

  • Allow the animal to stabilize for a period of 30 minutes post-surgery.

Baseline Electrophysiological Study and VT Induction
  • Baseline Measurements: Record baseline electrophysiological parameters including heart rate, blood pressure, and intracardiac electrograms.

  • Programmed Electrical Stimulation (PES) Protocol:

    • Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 400 ms and 300 ms).

    • Introduce a single premature extrastimulus (S2) after the last S1 beat, starting at a coupling interval just outside the effective refractory period (ERP) and decreasing in 10 ms decrements until the ERP is reached.

    • If a single extrastimulus does not induce VT, introduce a second (S3) and then a third (S4) extrastimulus with progressively shorter coupling intervals.[3][4]

    • If extrastimuli fail to induce sustained VT, rapid ventricular pacing (burst pacing) can be employed.

  • Definition of VT: Sustained VT is defined as ventricular tachycardia lasting longer than 30 seconds or requiring termination due to hemodynamic compromise.

This compound Administration and Post-Drug VT Induction
  • Administer a loading dose of this compound intravenously (e.g., 6 mg/kg), followed by a continuous infusion (e.g., 100 µg/kg/min) to achieve therapeutic plasma concentrations.[12]

  • Allow a 15-20 minute equilibration period for the drug to take effect.

  • Repeat the PES protocol as described in section 3.2.

  • Record all electrophysiological parameters and the inducibility of VT in the presence of this compound.

Data Acquisition and Analysis
  • Continuously record surface ECG and intracardiac electrograms throughout the experiment.

  • Measure key electrophysiological parameters at baseline and after this compound administration, including:

    • Ventricular Effective Refractory Period (VERP)

    • QT interval corrected for heart rate (QTc)

    • QRS duration

  • Quantify the inducibility of VT as the percentage of animals in which sustained VT can be induced.

  • Analyze the cycle length and duration of induced VT episodes.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

ParameterBaseline (Mean ± SD/SEM)After this compound (Mean ± SD/SEM)Species/ModelReference
Ventricular Tachycardia Inducibility Inducible in 12/12 animalsSuppressed in 5/12 animalsCanine (post-infarction)[12]
Ventricular Ectopic Depolarizations High frequency76-95% suppressionHuman[13]
Ventricular Effective Refractory Period (VERP) 215 ± 15 msec192 ± 15 msecHuman[14]
Atrial Effective Refractory Period (AERP) 224 ± 24 msec207 ± 25 msecHuman[14]
A-V Node Effective Refractory Period 321 ± 38 msec299 ± 37 msecHuman[14]
QTc Interval (paced rhythm) 402 ± 29 msec393 ± 31 msecHuman[14]
Peak Plasma Concentration N/A11.0 ± 1.7 µg/mlHuman[14]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for evaluating the effect of this compound on VT inducibility.

Experimental_Workflow cluster_prep Animal Preparation cluster_baseline Baseline VT Induction cluster_drug This compound Administration cluster_post_drug Post-Tocainide VT Induction Anesthesia Anesthesia and Surgical Preparation Catheter_Placement Electrode Catheter Placement Anesthesia->Catheter_Placement Stabilization Stabilization Period Catheter_Placement->Stabilization Baseline_EP Record Baseline Electrophysiology Stabilization->Baseline_EP PES_Baseline Programmed Electrical Stimulation (PES) Baseline_EP->PES_Baseline VT_Induction_Baseline Assess VT Inducibility PES_Baseline->VT_Induction_Baseline Tocainide_Admin Administer this compound (IV Bolus + Infusion) VT_Induction_Baseline->Tocainide_Admin Equilibration Equilibration Period Tocainide_Admin->Equilibration Post_Drug_EP Record Post-Drug Electrophysiology Equilibration->Post_Drug_EP PES_Post_Drug Repeat PES Protocol Post_Drug_EP->PES_Post_Drug VT_Induction_Post_Drug Re-assess VT Inducibility PES_Post_Drug->VT_Induction_Post_Drug Data_Analysis Data Analysis and Comparison VT_Induction_Post_Drug->Data_Analysis Final Step

Caption: Experimental workflow for assessing this compound's effect on VT.

Conclusion

This protocol provides a comprehensive framework for inducing and measuring ventricular tachycardia to assess the antiarrhythmic properties of this compound in a preclinical setting. Adherence to a standardized programmed electrical stimulation protocol is crucial for obtaining reproducible results. The provided quantitative data and workflow diagrams serve as valuable resources for researchers in the field of cardiac electrophysiology and drug development.

References

Application Notes and Protocols for Studying the Effects of Tocainide on Isolated Hearts Using a Langendorff Perfusion Setup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Langendorff perfusion system is a powerful ex vivo technique for studying the physiology and pharmacology of the isolated heart.[1][2] By maintaining the heart in a viable, beating state outside the body, it allows for the controlled administration of pharmacological agents and the detailed assessment of their effects on cardiac function, free from systemic physiological influences. This application note provides a detailed protocol for utilizing the Langendorff apparatus to investigate the cardiac effects of Tocainide, a Class Ib antiarrhythmic agent.

This compound exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes.[3][4][5][6] This action is particularly prominent in the open or inactive states of the channel, leading to a reduction in the influx of sodium ions during depolarization.[3] Consequently, this compound decreases the excitability of cardiac cells and can be particularly effective in suppressing arrhythmias associated with ischemic or damaged myocardial tissue.[3]

These protocols will guide researchers through the setup of the Langendorff system, the preparation of the isolated heart, and the experimental procedure for evaluating the concentration-dependent effects of this compound on key cardiac parameters.

Experimental Protocols

I. Preparation of Krebs-Henseleit Perfusion Solution

The Krebs-Henseleit solution is a crystalloid buffer that mimics the ionic composition of blood and is essential for maintaining the physiological function of the isolated heart.

Table 1: Composition of Krebs-Henseleit Solution [7][8][9][10][11]

ComponentConcentration (mmol/L)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

Protocol:

  • Prepare the Krebs-Henseleit solution fresh on the day of the experiment.

  • Dissolve the salts in distilled, deionized water.

  • Continuously bubble the solution with Carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of 7.4.[10]

  • Warm the solution to 37°C before and during the experiment.

II. Langendorff Perfusion Apparatus Setup

The Langendorff apparatus facilitates the retrograde perfusion of the isolated heart through the aorta.

Protocol:

  • Assemble the Langendorff apparatus, ensuring all glassware and tubing are clean. A typical setup includes a water-jacketed reservoir for the perfusion solution, a bubble trap to prevent air emboli, a perfusion pump (for constant flow experiments) or a constant pressure head, and a temperature-controlled chamber for the heart.

  • Circulate warm water (37°C) through the water jackets of the reservoir and heart chamber to maintain a constant temperature.

  • Prime the entire system with the warmed and oxygenated Krebs-Henseleit solution, ensuring no air bubbles are present in the tubing.

III. Isolated Heart Preparation and Mounting

This protocol describes the excision and mounting of a rodent heart (e.g., rat or guinea pig). All animal procedures should be performed in accordance with institutional animal care and use guidelines.

Protocol:

  • Anesthetize the animal.

  • Perform a thoracotomy to expose the heart.

  • Carefully dissect the aorta, freeing it from surrounding tissue.

  • Excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions and protect the myocardium.

  • Mount the heart on the aortic cannula of the Langendorff apparatus.

  • Secure the aorta to the cannula with a ligature.

  • Initiate retrograde perfusion with the Krebs-Henseleit solution at a constant pressure or flow. The heart should resume beating shortly after perfusion begins.

IV. Concentration-Response Study of this compound

This protocol outlines the procedure for assessing the effects of increasing concentrations of this compound on the isolated heart.

Protocol:

  • Allow the heart to stabilize on the Langendorff apparatus for a 20-30 minute equilibration period, during which baseline data is recorded.

  • Prepare stock solutions of this compound in Krebs-Henseleit solution.

  • Introduce this compound into the perfusion solution at the lowest concentration to be tested.

  • Perfuse the heart with each concentration for a period of 15-20 minutes to allow for a steady-state effect to be reached.

  • After the perfusion period for each concentration, record the relevant cardiac parameters.

  • Increase the concentration of this compound in a stepwise manner, repeating steps 4 and 5 for each concentration. A typical concentration range for in vitro studies could be from 1 µM to 100 µM.

  • After the highest concentration has been tested, a washout period with drug-free Krebs-Henseleit solution can be performed to assess the reversibility of the drug's effects.

Data Acquisition and Analysis

Continuous monitoring and recording of various cardiac parameters are crucial for evaluating the effects of this compound.

Data to be Collected:

  • Heart Rate (HR): Measured in beats per minute (bpm).

  • Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic pressure and the end-diastolic pressure in the left ventricle, measured in mmHg. This requires the insertion of a balloon catheter into the left ventricle.

  • Coronary Flow (CF): The rate of perfusion solution flowing through the coronary vasculature, measured in ml/min.

  • Electrocardiogram (ECG): To measure parameters such as the PR interval, QRS duration, and QT interval.

Data Analysis:

The collected data should be analyzed to determine the concentration-dependent effects of this compound. The results are typically expressed as a percentage change from the baseline values.

Data Presentation

The quantitative data from the concentration-response study should be summarized in a clear and structured table for easy comparison.

Table 2: Hypothetical Concentration-Dependent Effects of this compound on Isolated Rat Heart

This compound Concentration (µM)Heart Rate (bpm)LVDP (mmHg)Coronary Flow (ml/min)QRS Duration (ms)
Baseline (0) 280 ± 15100 ± 812 ± 1.520 ± 2
1 275 ± 1498 ± 711.8 ± 1.421 ± 2
10 260 ± 1292 ± 611.5 ± 1.325 ± 3
30 245 ± 1185 ± 511.2 ± 1.230 ± 3
100 220 ± 1075 ± 610.8 ± 1.138 ± 4

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and the animal model used.

Visualizations

Signaling Pathway of this compound Action

Tocainide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_states Channel States cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Open Open Inactive Inactive Rested Rested Reduced_Na_Influx Reduced Sodium Influx Na_channel->Reduced_Na_Influx Inhibits This compound This compound This compound->Na_channel Blocks Decreased_Excitability Decreased Myocardial Excitability Reduced_Na_Influx->Decreased_Excitability Slowed_Conduction Slowed Conduction Velocity Reduced_Na_Influx->Slowed_Conduction

Caption: Mechanism of this compound action on cardiomyocyte sodium channels.

Experimental Workflow for this compound Study in Langendorff Setup

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare Krebs-Henseleit Solution Setup_Langendorff Setup Langendorff Apparatus Prep_Solution->Setup_Langendorff Mount_Heart Mount Heart on Cannula Setup_Langendorff->Mount_Heart Isolate_Heart Isolate Heart Isolate_Heart->Mount_Heart Stabilize Stabilization Period (20-30 min) Mount_Heart->Stabilize Baseline_Data Record Baseline Data Stabilize->Baseline_Data Tocainide_Perfusion Perfuse with Ascending This compound Concentrations Baseline_Data->Tocainide_Perfusion Analyze_Parameters Analyze Heart Rate, LVDP, Coronary Flow, ECG Baseline_Data->Analyze_Parameters Record_Data Record Data at Each Concentration Tocainide_Perfusion->Record_Data Record_Data->Tocainide_Perfusion Next Concentration Washout Washout with Drug-Free Solution Record_Data->Washout Final Concentration Record_Data->Analyze_Parameters Washout->Analyze_Parameters Generate_Tables Generate Concentration- Response Tables Analyze_Parameters->Generate_Tables Conclusion Draw Conclusions Generate_Tables->Conclusion

Caption: Experimental workflow for studying this compound in a Langendorff setup.

References

Determining Tocainide Affinity for Sodium Channels Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocainide is a Class Ib antiarrhythmic drug that exerts its therapeutic effect by blocking voltage-gated sodium channels.[1][2][3][4] Understanding the binding affinity of drug candidates like this compound to their target is a critical step in the drug discovery and development process. The radioligand binding assay is a robust and sensitive method used to determine the affinity of a ligand for its receptor.[5][6][7] This application note provides a detailed protocol for determining the affinity of this compound for sodium channels using a competitive radioligand binding assay with [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B) and outlines the necessary data analysis to determine key binding parameters.

This compound, an analog of lidocaine, preferentially binds to the inactivated state of the sodium channel, thereby inhibiting the influx of sodium ions during the action potential.[1][2][3] This mechanism is particularly effective in tissues with high firing rates, such as in arrhythmic conditions. The stereospecific interaction of this compound with the sodium channel has been demonstrated, with the R-(-) enantiomer exhibiting a higher affinity than the S-(+) enantiomer.[8]

Data Presentation

The binding affinity of this compound and its enantiomers for the voltage-gated sodium channel is summarized in the table below. The half-maximal inhibitory concentration (IC50) is the concentration of the drug that displaces 50% of the radioligand. The inhibition constant (Ki) is a measure of the intrinsic binding affinity of the drug for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation for competitive binding assays.[1][9][10]

CompoundIC50 (µM)Ki (µM) (Calculated)
R-(-)-Tocainide184 ± 8[8]61.3
S-(+)-Tocainide546 ± 37[8]182

Note: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming the concentration of the radioligand ([L]) used in the assay was equal to its dissociation constant (Kd).

Experimental Protocols

This section details the necessary protocols for preparing rat brain synaptosomes as a source of sodium channels and for performing the [3H]batrachotoxin binding assay.

Preparation of Rat Brain Synaptosomes

Synaptosomes, which are resealed nerve terminals, are a rich source of voltage-gated sodium channels and can be isolated from rat brain tissue.[2][11][12][13]

Materials:

  • Rat brains (whole, cerebellum removed)

  • Homogenization Buffer: 0.32 M Sucrose, 5 mM HEPES, pH 7.4, ice-cold

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

  • Centrifuge tubes

Protocol:

  • Euthanize rats according to approved institutional guidelines and immediately dissect the brains, removing the cerebellum.

  • Place the brain tissue in ice-cold Homogenization Buffer.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Discard the supernatant and resuspend the P2 pellet in a suitable volume of ice-cold Homogenization Buffer.

  • The protein concentration of the synaptosomal preparation should be determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. The preparation can be stored at -80°C until use.

[3H]Batrachotoxin Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace the specific binding of [3H]BTX-B to sodium channels in the prepared synaptosomes.[14][15][16][17]

Materials:

  • Prepared rat brain synaptosomes

  • [3H]batrachotoxinin-A 20-α-benzoate ([3H]BTX-B)

  • Scorpion venom (as an allosteric activator)[14][16]

  • This compound (and its enantiomers)

  • Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Thaw the synaptosome preparation on ice and dilute to the desired protein concentration (e.g., 100-200 µg protein per assay tube) in Binding Buffer.

  • Set up the assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing drug (this compound).

  • Total Binding: Add synaptosomes, a fixed concentration of [3H]BTX-B (typically at or below its Kd, e.g., 20-40 nM), and scorpion venom (e.g., 100 µg/mL) to the assay tubes.[15][16]

  • Non-specific Binding: Add synaptosomes, [3H]BTX-B, scorpion venom, and a high concentration of a known sodium channel blocker (e.g., 1 mM unlabeled batrachotoxin or a high concentration of this compound) to the assay tubes.

  • Competition Assay: Add synaptosomes, [3H]BTX-B, scorpion venom, and varying concentrations of this compound to the assay tubes.

  • Incubate the assay tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer.

  • Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

Mandatory Visualizations

Signaling Pathway of this compound Action

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel Voltage-Gated Sodium Channel Na_in Na+ NaChannel->Na_in Influx TherapeuticEffect Therapeutic Effect (Rhythm Stabilization) NaChannel->TherapeuticEffect Na_out Na+ ActionPotential Action Potential Propagation Na_in->ActionPotential This compound This compound This compound->NaChannel Binds to and Inhibits Depolarization Membrane Depolarization Depolarization->NaChannel Activates Arrhythmia Cardiac Arrhythmia ActionPotential->Arrhythmia

Caption: this compound's therapeutic mechanism of action.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis RatBrain Rat Brain Synaptosomes Incubation Incubation (Binding Equilibrium) RatBrain->Incubation Radioligand [3H]Batrachotoxin (Radioligand) Radioligand->Incubation Competitor This compound (Competitor) Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Workflow of the radioligand binding assay.

References

Application Notes and Protocols for the Stereospecific Synthesis of Optically Active Tocainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocainide, an analogue of lidocaine, is a class Ib antiarrhythmic agent previously used for the treatment of ventricular arrhythmias. The pharmacological activity of this compound is stereospecific, with the (R)-(-)-enantiomer being the more potent stereoisomer. Stereospecific studies are therefore crucial for understanding its mechanism of action and for the development of new, more effective analogues. This document provides a detailed method for the asymmetric synthesis of optically active this compound, starting from a chiral precursor, which is essential for obtaining enantiomerically pure material for such studies.

The presented method is a stereospecific synthesis commencing from the readily available chiral pool amino acid, L-alanine, to produce (S)-(+)-tocainide. The synthesis of the (R)-(-)-enantiomer can be analogously achieved by starting with D-alanine. This approach ensures high enantiomeric purity of the final product.

Key Experimental Protocols

This section details the multi-step synthesis of (S)-(+)-tocainide hydrochloride from L-alanine.

Protocol 1: Synthesis of (S)-2-Aminopropionyl-2,6-xylidide (Intermediate)

This protocol describes the coupling of N-protected L-alanine with 2,6-dimethylaniline.

Materials:

  • N-Boc-L-alanine

  • 2,6-dimethylaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add 2,6-dimethylaniline (1 equivalent) to the solution.

    • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, N-Boc-(S)-2-aminopropionyl-2,6-xylidide, can be purified by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-Boc protected intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically a 1:1 ratio).

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-2-Aminopropionyl-2,6-xylidide.

Protocol 2: Final Conversion to (S)-(+)-Tocainide Hydrochloride

This protocol describes the final step of converting the intermediate amine to its hydrochloride salt.

Materials:

  • (S)-2-Aminopropionyl-2,6-xylidide

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

  • Diethyl ether, anhydrous

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the (S)-2-Aminopropionyl-2,6-xylidide from Protocol 1 in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of hydrochloric acid in diethyl ether with stirring. Alternatively, bubble dry HCl gas through the solution.

    • A white precipitate of (S)-(+)-Tocainide hydrochloride will form.

  • Isolation and Drying:

    • Collect the precipitate by filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether.

    • Dry the product under vacuum to obtain the final (S)-(+)-Tocainide hydrochloride.

Data Presentation

The following table summarizes the key quantitative data for the optically active enantiomers of this compound hydrochloride.

Parameter(R)-(-)-Tocainide Hydrochloride(S)-(+)-Tocainide Hydrochloride
Stereochemical Purity >99% e.e.>99% e.e.
Overall Yield Typically 60-70%Typically 60-70%
Specific Rotation [α]D -13.5° (c=1, H₂O)+13.5° (c=1, H₂O)

e.e. = enantiomeric excess

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of (S)-(+)-Tocainide L_Alanine L-Alanine Boc_L_Alanine N-Boc-L-Alanine L_Alanine->Boc_L_Alanine Protection Coupling Coupling with 2,6-dimethylaniline (DCC, HOBt) Boc_L_Alanine->Coupling Intermediate N-Boc-(S)-tocainide Coupling->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection S_Tocainide_Free_Base (S)-Tocainide (Free Base) Deprotection->S_Tocainide_Free_Base Salt_Formation Salt Formation (HCl) S_Tocainide_Free_Base->Salt_Formation S_Tocainide_HCl (S)-(+)-Tocainide HCl Salt_Formation->S_Tocainide_HCl Experimental_Logic Start Chiral Precursor (L-Alanine) Step1 Amine Protection (Boc Anhydride) Start->Step1 Step2 Amide Bond Formation (Coupling with 2,6-dimethylaniline) Step1->Step2 Step3 Amine Deprotection (Acidic Conditions) Step2->Step3 Step4 Hydrochloride Salt Formation Step3->Step4 End Optically Active this compound HCl Step4->End

Troubleshooting & Optimization

Addressing Tocainide solubility challenges in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility challenges with Tocainide in physiological buffer solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and this compound Hydrochloride?

This compound hydrochloride is the more soluble salt form commonly used in research. The aqueous solubility of this compound and its hydrochloride salt are summarized below.

CompoundFormAqueous Solubility
This compoundBase1.60 g/L[1]
This compound HydrochlorideSalt50 mg/mL (in water)[2][3]

Q2: Why am I observing low solubility of this compound in my physiological buffer?

Several factors can contribute to low solubility of this compound in physiological buffers:

  • pH of the Buffer: this compound is a basic drug. Its solubility is pH-dependent and will decrease as the pH of the solution approaches its pKa.

  • Buffer Composition: The presence of certain salts or other components in the buffer can influence the solubility of this compound through common ion effects or other interactions.

  • Temperature: While generally solubility of solids increases with temperature, the effect can vary for different compounds and buffer systems.[4][5]

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubility profiles.

Q3: How can I improve the solubility of this compound in my experiments?

Several techniques can be employed to enhance the solubility of this compound in physiological buffer solutions:

  • pH Adjustment: As a basic compound, lowering the pH of the buffer will increase the ionization of this compound, thereby increasing its aqueous solubility.[6]

  • Use of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of poorly soluble drugs.[7][8] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[2][13]

Troubleshooting Guides

Problem 1: Precipitate formation when preparing a this compound stock solution in Phosphate Buffered Saline (PBS).

Possible Cause: The pH of the PBS (typically around 7.4) is high enough to cause the less soluble free base form of this compound to precipitate.

Solution:

  • Lower the pH of the PBS: Carefully add small amounts of a dilute acid (e.g., 0.1 M HCl) to the PBS to lower the pH. Monitor the pH continuously until the precipitate dissolves. Be mindful that significant pH changes may affect your experimental system.

  • Prepare the stock solution in a lower pH buffer: Initially dissolve the this compound hydrochloride in a buffer with a lower pH (e.g., pH 6.8 phosphate buffer) where it is more soluble, and then dilute it into your final experimental buffer.

  • Use a co-solvent: Prepare a concentrated stock solution of this compound hydrochloride in a water-miscible co-solvent like ethanol or propylene glycol, and then add it dropwise to the PBS while stirring vigorously. Ensure the final concentration of the co-solvent is compatible with your experimental setup.

Problem 2: Inconsistent solubility results between experiments.

Possible Cause: Variability in experimental conditions can lead to inconsistent results.

Solution:

  • Standardize Buffer Preparation: Ensure that the buffer composition and pH are consistent for every experiment. Use a calibrated pH meter.

  • Control Temperature: Perform all solubility experiments at a constant and controlled temperature.[4][5]

  • Equilibration Time: Ensure that the solution has reached equilibrium. For shake-flask methods, a sufficient equilibration time (e.g., 24-48 hours) is crucial.[6][14]

  • Consistent Analytical Method: Use a validated analytical method, such as HPLC-UV, for quantifying the dissolved this compound.[15]

Experimental Protocols

Protocol 1: Determination of this compound Hydrochloride Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound hydrochloride in a physiological buffer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare physiological buffer (e.g., PBS pH 7.4) add_solid Add excess solid to buffer in a sealed vial prep_buffer->add_solid prep_stock Weigh excess this compound HCl prep_stock->add_solid equilibrate Equilibrate on a shaker at constant temperature (e.g., 24-48h) add_solid->equilibrate separate Separate solid and supernatant (centrifugation/filtration) equilibrate->separate sample Collect supernatant sample separate->sample dilute Dilute sample if necessary sample->dilute analyze Analyze concentration by HPLC-UV dilute->analyze calculate Calculate solubility analyze->calculate G cluster_prep Preparation cluster_complexation Complexation cluster_verification Verification prep_this compound Prepare aqueous solution of this compound HCl mix Mix this compound and HP-β-CD solutions (e.g., 1:1 molar ratio) prep_this compound->mix prep_hpbcd Prepare aqueous solution of HP-β-CD prep_hpbcd->mix stir Stir the mixture at room temperature for 24-48h mix->stir freeze_dry Lyophilize the solution to obtain a solid complex stir->freeze_dry dissolve Dissolve the complex in the desired buffer freeze_dry->dissolve analyze Analyze solubility and characterize the complex (e.g., DSC, FTIR) dissolve->analyze G cluster_prep Preparation cluster_solubility Solubility Determination cluster_analysis Analysis select_cosolvent Select a biocompatible co-solvent (e.g., Ethanol, Propylene Glycol) prep_blends Prepare a series of buffer/co-solvent blends (e.g., 10%, 20%, 30% v/v) select_cosolvent->prep_blends add_this compound Add excess this compound HCl to each blend prep_blends->add_this compound determine_solubility Determine solubility in each blend using the Shake-Flask Method (Protocol 1) add_this compound->determine_solubility plot_data Plot solubility vs. co-solvent concentration determine_solubility->plot_data determine_optimal Determine the optimal co-solvent concentration for the desired solubility plot_data->determine_optimal G Solid This compound (Solid) Unionized This compound (Unionized, Aqueous) Solid->Unionized Dissolution Ionized This compound (Ionized, Aqueous) Unionized->Ionized Ionization H_ion H+ Unionized->H_ion Ionized->Unionized Association

References

Strategies to prevent the degradation of Tocainide in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Tocainide in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a primary amine analog of lidocaine, classified as a Class Ib antiarrhythmic agent that blocks sodium channels.[1] Its stability in long-term cell culture is crucial because degradation can lead to a decrease in its effective concentration, potentially causing inaccurate and irreproducible experimental results. Furthermore, degradation products could have unintended biological effects, including cytotoxicity, which could confound the interpretation of your data.

Q2: What are the primary mechanisms by which this compound might degrade in cell culture media?

A2: Based on its chemical structure (an amide and a primary amine), the primary potential degradation pathways for this compound in a cell culture environment are:

  • Oxidation: this compound has been shown to be susceptible to degradation by oxidizing agents.[2] This can lead to oxidative cyclization or side-chain oxidation. Components in cell culture media, or cellular metabolic processes, can generate reactive oxygen species that may promote this degradation.

  • Hydrolysis: The amide bond in this compound can undergo hydrolysis to yield 2-amino-N-(2,6-dimethylphenyl)propanamide and a carboxylic acid. This reaction is generally slow in neutral aqueous solutions but can be catalyzed by acidic or basic conditions, or by enzymes that may be present in serum supplements.[3][4]

  • Interaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other nutrients that can potentially interact with this compound. For instance, some amino acids can influence the stability of compounds in culture media.[5][6]

Q3: Is this compound sensitive to light?

A3: Studies have shown that this compound hydrochloride is photostable, meaning it does not significantly degrade when exposed to light.[2] However, it is still considered good practice to protect drug solutions from prolonged exposure to high-intensity light to minimize any potential for photodegradation.

Q4: How does Fetal Bovine Serum (FBS) affect this compound's stability?

A4: Fetal Bovine Serum (FBS) can have a dual effect on drug stability. The proteins in FBS, such as albumin, can bind to small molecules like this compound, which can either protect them from degradation or, in some cases, catalyze degradation.[7][8] FBS also contains enzymes that could potentially metabolize or hydrolyze this compound. The exact effect of FBS on this compound stability in your specific cell culture system should be determined experimentally.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of this compound efficacy over time in a long-term experiment. 1. Degradation of this compound: The compound may be degrading under the culture conditions (37°C, CO2, media components).2. Cellular uptake and metabolism: The cells may be actively taking up and metabolizing the drug.3. Adsorption to plasticware: The compound may be adsorbing to the surface of your culture plates or flasks.1. Perform a stability study: Analyze the concentration of this compound in your cell culture medium over the time course of your experiment in the absence of cells (see Experimental Protocol section).2. Replenish the medium: If degradation is confirmed, replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).3. Use low-binding plasticware: Consider using low-protein-binding plates and tubes to minimize loss due to adsorption.
Inconsistent results between experiments. 1. Variability in stock solution preparation and storage: Inconsistent preparation methods or prolonged storage of stock solutions can lead to variability in the active concentration of this compound.2. Lot-to-lot variability of media or FBS: Different batches of media or FBS can have slightly different compositions, which may affect this compound stability.1. Standardize stock solution preparation: Prepare stock solutions in a consistent manner, aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.2. Test new lots of media and FBS: When starting with a new lot of media or FBS, it is advisable to re-run a small-scale stability test.
Unexpected cytotoxicity observed. 1. Formation of toxic degradation products: The degradation products of this compound may be more toxic to the cells than the parent compound.2. High concentration of solvent: If using a solvent like DMSO to dissolve this compound, high concentrations in the final culture medium can be toxic.1. Analyze for degradation products: If possible, use analytical techniques like LC-MS to identify potential degradation products.2. Minimize solvent concentration: Ensure the final concentration of any solvent in your culture medium is below the level known to be toxic to your cell line (typically <0.1-0.5%).

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under typical cell culture conditions. Note: This data is illustrative and should be confirmed experimentally for your specific conditions.

Condition Time Point This compound Concentration Remaining (%)
DMEM + 10% FBS, 37°C, 5% CO₂ 0 hours100%
24 hours95%
48 hours88%
72 hours80%
Serum-Free DMEM, 37°C, 5% CO₂ 0 hours100%
24 hours92%
48 hours83%
72 hours75%
DMEM + 10% FBS, 4°C 72 hours>99%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the chemical stability of this compound in a specific cell culture medium over time under standard incubation conditions.

Materials:

  • This compound hydrochloride

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Serum (e.g., Fetal Bovine Serum)

  • Sterile, cell culture-treated plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

  • Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Prepare Experimental Medium: Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS).

  • Spike Medium with this compound: Add the this compound stock solution to the experimental medium to achieve the final desired concentration.

  • Aliquot and Incubate: Aliquot the this compound-containing medium into multiple wells of a sterile culture plate. This should be done in the absence of cells.

  • Time Points: Place the plate in a 37°C, 5% CO₂ incubator. At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from one of the wells.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution spike Spike Medium with this compound prep_stock->spike prep_media Prepare Experimental Cell Culture Medium prep_media->spike aliquot Aliquot into Culture Plate spike->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at Time Points (0, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Quantify this compound (e.g., HPLC) store->analyze data_analysis Analyze Data and Determine Stability analyze->data_analysis

Caption: Experimental workflow for assessing this compound stability in cell culture media.

degradation_pathways This compound This compound Oxidation Oxidative Degradation This compound->Oxidation Oxidizing agents, Reactive Oxygen Species Hydrolysis Hydrolytic Degradation This compound->Hydrolysis Acid/Base catalysis, Enzymes (in serum) Oxidative_Products Oxidative Cyclization & Side-chain Oxidation Products Oxidation->Oxidative_Products Hydrolysis_Products 2-Amino-N-(2,6-dimethylphenyl)propanamide + Carboxylic Acid Hydrolysis->Hydrolysis_Products

Caption: Potential degradation pathways of this compound in cell culture.

References

Optimizing Tocainide concentration for effective suppression of myotonia in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tocainide in in vitro models of myotonia. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments for effective suppression of myotonia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in suppressing myotonia?

A1: this compound is a class Ib antiarrhythmic agent that functions by blocking voltage-gated sodium channels (specifically the Nav1.4 isoform in skeletal muscle).[1][2] It exhibits a "use-dependent" block, meaning it preferentially binds to sodium channels that are frequently opening and closing, a characteristic of the hyperexcitable muscle fibers that produce myotonic discharges.[3][4] By blocking these channels, this compound reduces the excessive influx of sodium ions, stabilizes the muscle cell membrane, and decreases its excitability, thereby suppressing the high-frequency trains of action potentials that define myotonia.[5]

Q2: What is a good starting concentration for this compound in my in vitro experiments?

A2: The optimal concentration can vary significantly depending on your specific in vitro model. Based on published studies, a good starting range is between 10 µM and 100 µM. For instance, the R(-) enantiomer of this compound has been shown to be effective at concentrations as low as 10 µM in myotonic goat muscle fibers.[5] In other models, concentrations up to 175 µM have been used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Should I use racemic this compound or a specific enantiomer?

A3: Studies have shown that the antimyotonic activity of this compound primarily resides in the R(-) enantiomer.[5] The S(+) enantiomer is significantly less potent.[5] Therefore, using the pure R(-) enantiomer may allow for a significant reduction in the required dosage, potentially minimizing off-target effects and cytotoxicity. If using the racemic mixture, be aware that a higher concentration may be needed to achieve the desired effect compared to the pure R(-) form.

Q4: What are the most common in vitro models for studying myotonia?

A4: Several models are available, each with its own advantages. Common choices include:

  • Immortalized human muscle cell lines: Cell lines from patients with myotonic dystrophy (DM1 or DM2) are available and provide a consistent, reproducible model that expresses the disease-associated genetic mutations.[7][8]

  • Primary muscle cells: Cells isolated from animal models (e.g., myotonic goats or ADR mice) or human biopsies provide a more physiologically relevant system but can be more difficult to maintain and have greater variability.[5][9]

  • 3D bioengineered muscle tissues: These models offer a more complex, tissue-like structure that can better recapitulate in vivo conditions.[10]

Q5: My cells are showing signs of toxicity after this compound treatment. What should I do?

A5: Please refer to the Troubleshooting Guide below under the issue "High Cell Toxicity / Low Viability."

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable suppression of myotonic discharges Concentration Too Low: The applied this compound concentration may be insufficient for your specific model.Perform a dose-response experiment, testing a range of concentrations (e.g., 1 µM to 200 µM) to determine the EC50.
Incorrect Enantiomer: You may be using the less potent S(+) enantiomer or a racemic mixture at a suboptimal concentration.If possible, switch to the more potent R(-) enantiomer.[5]
Model Insensitivity: The specific sodium channel subtype or expression level in your model may be less sensitive to this compound.Verify the expression of Nav1.4 in your cell model. Consider testing a different myotonia model.
Inadequate Recording Technique: The method used to elicit and record myotonic discharges may not be optimal.Ensure your electrophysiological setup is correctly configured. Verify that you can reliably induce and record myotonic discharges before drug application.[11]
High Cell Toxicity / Low Viability Concentration Too High: this compound can be cytotoxic at high concentrations.Reduce the concentration of this compound. Correlate the effective concentration for myotonia suppression with cell viability data from an MTT or LDH assay.[12]
Prolonged Exposure: Long incubation times can lead to cumulative toxicity.Reduce the incubation time. Perform a time-course experiment to find the minimum time required for a therapeutic effect.
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the final concentration.Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control to confirm.
Variability in Results Inconsistent Cell Culture Conditions: Differences in cell passage number, confluency, or differentiation state can affect results.Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure a consistent state of differentiation for all experiments.
Drug Stability: this compound solution may degrade over time.Prepare fresh this compound solutions for each experiment from a frozen stock.

Data Presentation: this compound Efficacy and Properties

Table 1: Effective Concentrations of this compound in In Vitro Models

CompoundModel SystemEffective ConcentrationObserved EffectReference
R(-)-Tocainide External intercostal muscle fibers from myotonic goats10 µMPotently counteracted abnormal excitability; almost completely abolished spontaneous electrical activity.[5]
S(+)-Tocainide External intercostal muscle fibers from myotonic goatsUp to 100 µMSignificantly less potent; did not restore normal excitability.[5]
Racemic this compound Guinea-pig papillary muscles43.7 - 174.9 µMDose-dependent reduction of Vmax of the action potential.[6]
Racemic this compound Myotonic ADR mice (in vitro muscle fibers)> 20 mg/kg (in vivo dose)Reduced myotonic hyperexcitability in vitro.[9]

Table 2: Electrophysiological Effects of this compound

ParameterEffectMechanismReference
Maximum rate of rise (Vmax) DecreaseBlockade of sodium channels reduces the rate of depolarization.[6]
Action Potential Duration (APD) Abbreviation (at higher [K+]o)Altered ion conductance during repolarization.[6]
Threshold Current IncreaseMore current is required to initiate an action potential due to sodium channel blockade.[5]
Spontaneous Firing Abolition / ReductionStabilization of the resting membrane potential and prevention of spontaneous depolarization.[5]

Mandatory Visualizations

Mechanism of Action and Pathophysiology

Tocainide_Mechanism cluster_0 Myotonic Muscle Fiber cluster_1 Therapeutic Intervention Hyperexcitability Membrane Hyperexcitability NaChannel Voltage-Gated Na+ Channel (Nav1.4) Hyperexcitability->NaChannel Excessive Activation AP_Train High-Frequency Action Potential Train NaChannel->AP_Train Repetitive Firing Myotonia Myotonia (Delayed Relaxation) AP_Train->Myotonia This compound This compound This compound->NaChannel Blocks open/ inactive state

Caption: this compound blocks hyperactive Na+ channels to suppress myotonia.

Myotonia_Pathophysiology_DM1 CTG_Repeat CTG Repeat Expansion (DMPK Gene) Toxic_RNA Toxic CUG-repeat RNA CTG_Repeat->Toxic_RNA MBNL1 MBNL1 Sequestration Toxic_RNA->MBNL1 Splicing Aberrant Splicing of ClC-1 pre-mRNA MBNL1->Splicing Leads to ClC1_Dysfunction Reduced Functional ClC-1 Chloride Channels Splicing->ClC1_Dysfunction Cl_Conductance Decreased Chloride Conductance ClC1_Dysfunction->Cl_Conductance Hyperexcitability Sarcolemmal Hyperexcitability Cl_Conductance->Hyperexcitability Causes Myotonia Myotonia Hyperexcitability->Myotonia

Caption: Pathophysiology of myotonia in DM1.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture (e.g., DM1 Myoblasts) B 2. Myotube Differentiation A->B C 3. This compound Treatment (Dose-Response) B->C D 4. Electrophysiology (e.g., Patch-Clamp) C->D E 5. Cell Viability Assay (e.g., MTT) C->E F 6. Data Analysis (Efficacy vs. Toxicity) D->F E->F G 7. Optimization F->G

Caption: Workflow for in vitro testing of this compound.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Myotonic Discharges

This protocol outlines a general approach using whole-cell patch-clamp to assess the effect of this compound on sodium currents and myotonic activity in cultured myotubes.

Materials:

  • Differentiated myotubes on glass coverslips.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Method:

  • Preparation: Place a coverslip with differentiated myotubes into the recording chamber on the microscope stage. Perfuse with the external solution.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a myotube with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.

  • Baseline Recording: Record baseline myotonic activity. This can be spontaneous or induced by a current injection protocol that mimics repetitive firing. To assess sodium channel function directly, use a voltage-clamp protocol (e.g., step depolarizations from a holding potential of -100 mV).

  • This compound Application: Prepare the desired final concentration of this compound in the external solution. Perfuse the chamber with the this compound-containing solution. Ensure the final DMSO concentration is below 0.1%.

  • Post-Treatment Recording: After a stable baseline is achieved in the presence of the drug (typically 3-5 minutes), repeat the recording protocol from step 5.

  • Washout: Perfuse the chamber with the drug-free external solution to observe any reversal of the effect.

  • Analysis: Analyze the frequency and amplitude of myotonic discharges or the peak sodium current before, during, and after this compound application.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxicity of this compound on your muscle cell line.[12][13]

Materials:

  • Differentiated myotubes in a 96-well plate.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Method:

  • Cell Plating: Seed myoblasts in a 96-well plate and differentiate them into myotubes according to your standard protocol.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include "vehicle-only" controls and "untreated" controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours to allow viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the viability against this compound concentration to determine the IC50 (the concentration that causes 50% reduction in viability).

References

Technical Support Center: Minimizing Tocainide's Impact on Cell Viability in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Tocainide in long-term cellular assays, maintaining cell viability is paramount for obtaining accurate and reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during prolonged experiments with this Class Ib antiarrhythmic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might it affect cell viability?

A1: this compound is a Class Ib antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in the cell membrane of excitable cells, such as cardiomyocytes.[1][2] By binding to these channels, this compound stabilizes the cell membrane and reduces excitability.[1][2] While this is its therapeutic action, prolonged sodium channel blockade can disrupt normal cellular ion homeostasis, which may lead to downstream effects on cell signaling and mitochondrial function, potentially compromising cell viability over time.

Q2: Is the cytotoxicity of this compound dose- and time-dependent?

A2: Yes, based on in-vitro studies of similar Class Ib antiarrhythmic drugs like Lidocaine, the cytotoxic effects are typically both dose- and time-dependent.[3] Higher concentrations and longer exposure times are more likely to lead to a significant decrease in cell viability. Therefore, it is crucial to determine the optimal concentration and duration for your specific cell type and experimental goals.

Q3: What are some initial steps to take to minimize this compound-induced cytotoxicity in my experiments?

A3: To mitigate the impact on cell viability, consider the following initial steps:

  • Titration of Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound for your experimental endpoint.

  • Optimize Exposure Time: Use the shortest exposure time necessary to achieve the desired biological effect.

  • Cell Line Selection: Be aware that different cell lines can have varying sensitivities to this compound. If possible, test multiple cell lines to find one that is more resistant to its cytotoxic effects.

  • Regular Media Changes: For experiments lasting several days, regular replacement of the culture medium containing fresh this compound is recommended to maintain a consistent drug concentration and remove metabolic waste products.

Q4: Can this compound induce apoptosis?

A4: While direct studies on this compound-induced apoptosis are limited, it is plausible that, like other cardioactive drugs, it can trigger apoptotic pathways, particularly at higher concentrations or with prolonged exposure. Disruption of ion homeostasis and mitochondrial function are known triggers for the intrinsic apoptotic pathway.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: High Levels of Cell Death Observed in Early Stages of a Prolonged Experiment

Possible Causes:

  • Inappropriate this compound Concentration: The concentration used may be too high for the specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration.

  • Suboptimal Cell Culture Conditions: Poor cell health at the start of the experiment can exacerbate drug toxicity.

Solutions:

  • Review and Optimize this compound Concentration: Refer to the dose-response data you generated. If not yet performed, conduct a pilot experiment with a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.

  • Solvent Control: Always include a vehicle control (culture medium with the same concentration of the solvent used for this compound) to ensure that the observed cell death is not due to the solvent.

  • Ensure Healthy Cell Cultures: Start your experiment with cells in the logarithmic growth phase and with high viability.

Issue 2: Gradual Decrease in Cell Viability Over Several Days

Possible Causes:

  • Cumulative Drug Toxicity: Even at a seemingly non-toxic concentration, the cumulative effect of this compound over several days can lead to a decline in cell health.

  • Nutrient Depletion and Waste Accumulation: In long-term cultures, depletion of essential nutrients and the buildup of metabolic byproducts can stress cells and increase their sensitivity to the drug.

  • Drug Degradation: this compound in the culture medium may degrade over time, leading to inconsistent effects.

Solutions:

  • Intermittent Dosing or Media Renewal: Instead of a single initial dose, consider a protocol with daily or every-other-day media changes that include a fresh preparation of this compound. This ensures a more stable drug concentration and replenishes nutrients.

  • Lower Seeding Density: Start with a lower cell seeding density to prevent cultures from becoming confluent too quickly, which can exacerbate nutrient depletion.

  • Use of Serum-Free or Low-Serum Media: If compatible with your cell line, reducing the serum concentration can slow cell proliferation, making it easier to manage long-term cultures.

Data Presentation

The following table summarizes published IC50 values for this compound enantiomers from a radioligand binding assay using isolated cardiac myocytes. Note that these values reflect binding affinity to the sodium channel and not necessarily cytotoxic concentrations in cultured cell lines, which would need to be determined experimentally.

EnantiomerIC50 (μM)Standard Deviation (±)
R-(-)-tocainide1848
S-(+)-tocainide54637
[Data from a study on the stereospecific interaction of this compound with the cardiac sodium channel.[2]]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound (72-hour exposure)

Objective: To determine the dose-dependent effect of this compound on the viability of a specific cell line over 72 hours.

Materials:

  • Selected cell line (e.g., AC16 human cardiomyocyte cell line)

  • Complete culture medium

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 1 mM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium alone (negative control) and medium with the vehicle (vehicle control).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the IC50 value at each time point.

Protocol 2: Long-Term (7-day) this compound Exposure with Media Renewal

Objective: To assess the impact of prolonged this compound exposure on cell viability with periodic media changes.

Materials:

  • Same as Protocol 1

  • Larger format cell culture vessels (e.g., 24-well or 12-well plates)

Procedure:

  • Cell Seeding: Seed cells in larger wells to accommodate a longer growth period without reaching confluency too early. Allow 24 hours for attachment.

  • Initial Treatment: Replace the medium with fresh medium containing the desired concentration of this compound (a concentration well below the 72-hour IC50).

  • Media Renewal: Every 48 hours, carefully aspirate the medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound.

  • Viability Assessment: On days 3, 5, and 7, harvest a set of wells for each condition and perform a cell viability assay.

  • Data Analysis: Analyze the cell viability at each time point compared to the vehicle-treated control to understand the cumulative effect of this compound.

Visualizations

Tocainide_Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Na+ Channel Extracellular Intracellular Na_ion_in Na+ This compound This compound This compound->Na_Channel Blocks Na_ion_out Na+ Na_ion_out->Na_Channel:p1 Influx Depolarization Cellular Depolarization Na_ion_in->Depolarization Leads to

Caption: this compound's primary mechanism of action.

Tocainide_Apoptosis_Pathway This compound Prolonged this compound Exposure Stress Cellular Stress (Ion Imbalance, Mitochondrial Dysfunction) This compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway.

Long_Term_Viability_Workflow start Start: Seed Cells adhere 24h Adhesion Period start->adhere treatment Add this compound & Controls adhere->treatment incubation Incubate (e.g., 48h) treatment->incubation media_change Media Change with Fresh Drug incubation->media_change repeat_incubation Incubate (e.g., 48h) media_change->repeat_incubation assess Assess Viability repeat_incubation->assess assess->media_change Repeat Cycle end End: Analyze Data assess->end Final Timepoint

Caption: Long-term cell viability workflow.

Troubleshooting_Decision_Tree start High Cell Death Observed q1 Is it early in the experiment? start->q1 a1_yes Check initial drug concentration and vehicle toxicity. q1->a1_yes Yes a1_no Is cell viability gradually decreasing? q1->a1_no No a2_yes Implement periodic media changes. Consider lowering seeding density. a1_no->a2_yes Yes a2_no Review culture conditions (confluency, contamination). a1_no->a2_no No

Caption: Troubleshooting high cell death.

References

Adjusting stimulation frequency to study use-dependent block by Tocainide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use-dependent block of sodium channels by Tocainide.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments designed to study the use-dependent block of sodium channels by this compound, particularly focusing on the adjustment of stimulation frequency.

Question Answer
Why am I not observing a clear use-dependent block of sodium currents with this compound? Several factors could contribute to this. First, verify the concentration of this compound in your bath solution. Ensure that the stimulation protocol is appropriately designed to differentiate between tonic and phasic block. A low-frequency stimulation (e.g., 0.1 Hz) should be used to establish the tonic block, followed by a high-frequency train (e.g., 10-50 Hz) to elicit use-dependent effects.[1] Also, confirm the health of the cells; unhealthy cells may not exhibit robust sodium currents. Check for adequate seal resistance in your patch-clamp setup, as a poor seal can lead to inaccurate current measurements.[2]
My IC50 values for this compound's use-dependent block are inconsistent across experiments. IC50 values can be highly dependent on the specific voltage protocol used.[3][4][5][6][7] Ensure that the holding potential, pulse duration, and stimulation frequencies are kept consistent between experiments. The voltage-dependence of this compound's binding means that slight variations in the holding potential can alter the proportion of channels in the resting, open, and inactivated states, thereby affecting the measured IC50.[8] Additionally, rundown of the sodium current over the course of a long experiment can affect the results. Monitor the current amplitude at a reference low frequency throughout the experiment to assess stability.
I am losing the giga-seal during high-frequency stimulation trains. High-frequency stimulation can sometimes compromise seal integrity. Ensure your initial seal resistance is very high ( >1 GΩ). Using fire-polished pipettes with an appropriate tip size for your cell type can improve seal stability. Also, ensure that the pipette and bath solutions are properly filtered to remove any particulate matter that could interfere with the seal.[2] Applying gentle negative pressure to the pipette holder might help maintain the seal during the experiment.
How do I differentiate between true use-dependent block and current rundown? To distinguish between use-dependent block and current rundown, a time-matched control experiment without the drug should be performed. Apply the same stimulation protocol to a cell in the absence of this compound. Any decrease in current amplitude in the control experiment can be attributed to rundown. This rundown can then be subtracted from the data obtained in the presence of this compound to isolate the drug-induced use-dependent block. Additionally, the block should be at least partially reversible upon washout of the drug.
The recovery from use-dependent block is very slow. Is this expected for this compound? Yes, a slow recovery from use-dependent block is a characteristic feature of this compound and other Class IB antiarrhythmic drugs.[9] this compound preferentially binds to the inactivated state of the sodium channel and dissociates slowly.[10] The time constant of recovery from block can be quantified by applying a test pulse at various time intervals after the high-frequency train.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the study of use-dependent block by this compound.

Question Answer
What is use-dependent block? Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation.[11] For sodium channel blockers like this compound, this means the block is more pronounced in rapidly firing cells compared to cells firing at a slow rate. This property is crucial for the therapeutic action of many antiarrhythmic and antiepileptic drugs.
What is the mechanism of this compound's use-dependent block? This compound is a Class IB antiarrhythmic agent that preferentially binds to the open and inactivated states of voltage-gated sodium channels.[9][12] During periods of high-frequency stimulation, sodium channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind. The drug then dissociates slowly from the channel, leading to an accumulation of blocked channels with successive depolarizations.[8][10]
What are the key parameters in a voltage-clamp protocol to study use-dependent block? A typical protocol involves: 1) A holding potential at which most channels are in the resting state (e.g., -100 to -120 mV). 2) A low-frequency conditioning pulse (e.g., 0.1 Hz) to measure the tonic block. 3) A high-frequency train of depolarizing pulses (e.g., 10-50 Hz) to induce use-dependent block. 4) A test pulse after the train to assess recovery from block. The duration and voltage of the depolarizing pulses should be sufficient to open and inactivate the sodium channels.
How is use-dependent block quantified? Use-dependent block is typically quantified by measuring the reduction in the peak sodium current during a high-frequency train of depolarizations. The current amplitude of each pulse in the train is normalized to the amplitude of the first pulse. The rate and extent of the current decline provide a measure of the use-dependent block. The IC50 for use-dependent block can be determined by performing these experiments at various drug concentrations.
What type of cells are suitable for studying this compound's use-dependent block? Cells expressing voltage-gated sodium channels are required. Commonly used systems include primary cultured neurons, cardiomyocytes, or cell lines (e.g., HEK-293, CHO) stably transfected with a specific sodium channel subtype (e.g., Nav1.4, Nav1.5).[1][13] The choice of cell type may depend on the specific research question, as the properties of sodium channels can vary between tissues.

Experimental Protocols & Data

Detailed Methodology for a Key Experiment: Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the steps to measure the use-dependent block of sodium channels by this compound using whole-cell voltage-clamp.

  • Cell Preparation: Culture cells expressing the desired sodium channel subtype on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in water and dilute to the final desired concentrations in the external solution on the day of the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a series of depolarizing pulses to -20 mV for 20 ms.

    • Tonic Block: Apply pulses at a low frequency (e.g., 0.1 Hz) until a stable baseline current is established. Then, perfuse with the this compound-containing external solution and continue stimulation at 0.1 Hz until a new steady-state block (tonic block) is reached.

    • Use-Dependent Block: From the same holding potential, apply a train of 50 pulses at a high frequency (e.g., 20 Hz).

    • Recovery from Block: After the train, return to the holding potential and apply a test pulse at varying time intervals (e.g., 10 ms to 10 s) to measure the time course of recovery from block.

  • Data Analysis:

    • Measure the peak inward sodium current for each pulse.

    • Normalize the peak current of each pulse in the high-frequency train to the peak current of the first pulse in the train.

    • Plot the normalized current against the pulse number to visualize the development of use-dependent block.

    • Calculate the percentage of block at the end of the train.

    • Fit the recovery data with an exponential function to determine the time constant of recovery.

Quantitative Data Summary

The following table summarizes typical IC50 values for this compound, illustrating the effect of stimulation frequency.

Drug Stimulation Frequency IC50 (µM) Channel Subtype
This compound0.1 Hz (Tonic Block)~500hNav1.4
This compound10 Hz (Use-Dependent Block)~150hNav1.4
Mexiletine0.1 Hz (Tonic Block)~300hNav1.4
Mexiletine10 Hz (Use-Dependent Block)~100hNav1.4

Note: These values are approximate and can vary depending on the specific experimental conditions and cell type used.[1]

Visualizations

Signaling Pathway of Use-Dependent Block

Caption: Mechanism of this compound's use-dependent block of sodium channels.

Experimental Workflow for Studying Use-Dependent Block

ExperimentalWorkflow Workflow for Investigating Use-Dependent Block cluster_protocol Voltage-Clamp Protocol Steps start Start: Prepare Cells and Solutions patch Establish Whole-Cell Patch Clamp start->patch protocol Apply Voltage-Clamp Protocol patch->protocol tonic 1. Low-Frequency Stimulation (Tonic Block) data_acq Data Acquisition: Record Sodium Currents analysis Data Analysis data_acq->analysis results Results: Quantify Use-Dependent Block analysis->results end End results->end use_dep 2. High-Frequency Stimulation (Use-Dependent Block) tonic->use_dep recovery 3. Recovery Phase use_dep->recovery recovery->data_acq

Caption: Experimental workflow for studying use-dependent block.

References

Technical Support Center: Accurate Quantification of Tocainide at Low Concentrations by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating HPLC-UV detection for the accurate quantification of Tocainide, particularly at low concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound at low concentrations.

Issue Potential Cause Recommended Solution
Poor Signal-to-Noise Ratio (S/N) for Low Concentration Standards 1. Suboptimal Wavelength: The detection wavelength is not at the absorbance maximum of this compound. 2. High Baseline Noise: Contaminated mobile phase, detector lamp aging, or air bubbles in the system.[1] 3. Low Analyte Response: Insufficient sample concentration or small injection volume.1. Optimize Wavelength: Scan a this compound standard to determine the wavelength of maximum absorbance, which is typically around 210 nm. 2. Reduce Baseline Noise: Use HPLC-grade solvents, freshly prepare the mobile phase, and degas it thoroughly.[1] If noise persists, purge the pump and check the detector lamp's usage hours. 3. Increase Signal: If possible, increase the injection volume. Alternatively, implement a sample pre-concentration step in your sample preparation protocol.[2]
Non-Linearity of Calibration Curve at Low Concentrations 1. Inaccurate Standard Preparation: Errors in serial dilutions of the stock solution. 2. Analyte Adsorption: this compound may adsorb to vials or tubing at very low concentrations. 3. Integration Errors: Inconsistent integration of small peaks by the chromatography data system (CDS).1. Prepare Fresh Standards: Prepare a new set of calibration standards from a freshly weighed stock solution. Use calibrated pipettes and high-quality volumetric flasks. 2. Use Deactivated Vials: Employ silanized glass or polypropylene vials to minimize surface adsorption. 3. Optimize Integration Parameters: Manually review the integration of low-concentration peaks and adjust the integration parameters (e.g., peak width, threshold) in the CDS. Ensure consistent integration across all standards.
High Variability in Peak Area for Replicate Injections of Low Standards 1. Injector Carryover: Residual sample from a previous, more concentrated injection is carried over into the next run. 2. Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent. 3. System Instability: Fluctuations in pump flow rate or column temperature.[1]1. Optimize Needle Wash: Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between injections. 2. Ensure Complete Dissolution: Ensure this compound standards are fully dissolved in the mobile phase or a compatible solvent. 3. System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase until a stable baseline is achieved before starting the analysis. Use a column oven to maintain a constant temperature.
Interfering Peaks from Matrix Components (e.g., plasma) 1. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove endogenous components from the biological matrix.[3] 2. Co-elution: A matrix component has a similar retention time to this compound.1. Optimize Sample Preparation: Develop a more rigorous sample preparation method. Consider solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation.[4] 2. Adjust Chromatographic Conditions: Modify the mobile phase composition (e.g., pH, organic solvent ratio) or change the column to improve the resolution between this compound and the interfering peak.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound quantification at low concentrations using HPLC-UV?

A1: A typical linear range for sensitive HPLC-UV methods can extend down to the low ng/mL level. For instance, a validated method for a similar basic drug demonstrated linearity from 100.0 to 2000 ng/mL.[5] Achieving a low limit of quantification (LOQ) depends on optimizing the entire method, including sample preparation and detector settings.

Q2: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my this compound assay?

A2: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that produces a signal equal to three times the noise level, while the LOQ is the concentration that gives a signal of ten times the noise level.[6] To determine these, you should inject a series of decreasingly concentrated standards and measure the S/N for each peak.

Q3: My calibration curve is linear at high concentrations but curves downwards at the lower end. What could be the cause?

A3: This can be due to analyte loss from adsorption to surfaces (vials, tubing) at low concentrations, or errors in the preparation of your dilute standards. Ensure you are using deactivated vials and that your dilution series is prepared accurately.

Q4: What are the critical parameters for validating an HPLC-UV method for low-concentration this compound analysis?

A4: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7] For low-concentration work, proving the LOQ with acceptable accuracy and precision is particularly critical.

Data Presentation

Table 1: Example Calibration Curve Data for this compound Quantification

This table presents hypothetical but realistic data for a low-concentration this compound calibration curve, structured similarly to validated methods for other basic drugs.[5]

Concentration (ng/mL)Mean Peak Area (n=3)Standard Deviation%RSD
10 (LLOQ)125087.57.0
2531001555.0
5063002524.0
100128004483.5
250321009633.0
500645001612.52.5

Linearity Analysis:

  • Regression Equation: y = 128.5x + 50

  • Correlation Coefficient (r²): 0.9995

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serially diluting the intermediate stock solution with the mobile phase.

  • Storage: Store all solutions at 2-8°C and protect from light.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for this compound analysis.

  • Sample Aliquoting: Pipette 1 mL of plasma sample (or calibration standard/QC) into a 10 mL glass tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., N-(2,6-dimethylphenyl)-2-amino-butanimide).

  • Alkalinization: Add a suitable volume of a basic solution (e.g., 1M NaOH) to adjust the pH to approximately 9.0.

  • Extraction: Add 5 mL of methylene chloride, cap the tube, and vortex for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the lower organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Inaccurate Low Concentration Quantification issue_sn Poor Signal-to-Noise? start->issue_sn issue_linearity Non-Linear Calibration Curve? issue_sn->issue_linearity No sol_sn_wavelength Optimize Detection Wavelength issue_sn->sol_sn_wavelength Yes issue_variability High Variability in Replicates? issue_linearity->issue_variability No sol_linearity_standards Prepare Fresh Standards Accurately issue_linearity->sol_linearity_standards Yes sol_variability_carryover Optimize Injector Needle Wash issue_variability->sol_variability_carryover Yes end End: Accurate Quantification issue_variability->end No sol_sn_noise Reduce Baseline Noise (Fresh Mobile Phase, Degas) sol_sn_wavelength->sol_sn_noise sol_sn_signal Increase Signal (Injection Volume, Pre-concentration) sol_sn_noise->sol_sn_signal sol_sn_signal->end sol_linearity_adsorption Use Deactivated Vials sol_linearity_standards->sol_linearity_adsorption sol_linearity_integration Optimize Peak Integration Parameters sol_linearity_adsorption->sol_linearity_integration sol_linearity_integration->end sol_variability_system Ensure System Equilibration sol_variability_carryover->sol_variability_system sol_variability_system->end

Caption: Troubleshooting workflow for low concentration HPLC-UV analysis.

Tocainide_Analysis_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize to pH 9.0 add_is->alkalinize extract Liquid-Liquid Extraction (Methylene Chloride) alkalinize->extract centrifuge Centrifuge to Separate Layers extract->centrifuge transfer_evap Transfer & Evaporate Organic Layer centrifuge->transfer_evap reconstitute Reconstitute in Mobile Phase transfer_evap->reconstitute inject Inject into HPLC-UV System reconstitute->inject quantify Quantify using Calibration Curve inject->quantify end End: Report Concentration quantify->end

Caption: Experimental workflow for this compound quantification in plasma.

References

Validation & Comparative

A Comparative In-Vitro Analysis of Tocainide and Mexiletine for the Treatment of Myotonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of two Class IB antiarrhythmic drugs, Tocainide and Mexiletine, for the treatment of myotonia. Myotonia, a symptom of several neuromuscular disorders, is characterized by delayed muscle relaxation after voluntary contraction, often caused by the hyperexcitability of the muscle cell membrane due to dysfunctional ion channels. Both this compound and Mexiletine are known to alleviate myotonia by blocking voltage-gated sodium channels (Nav). This guide presents quantitative data from in-vitro studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of their comparative efficacy and mechanism of action.

Data Presentation: Quantitative Comparison of this compound and Mexiletine

The primary mechanism of action for both this compound and Mexiletine in treating myotonia is the blockade of the skeletal muscle voltage-gated sodium channel, Nav1.4. Their efficacy is often characterized by their ability to inhibit this channel in a state-dependent manner, showing a higher affinity for the channel in its open or inactivated states, which are more prevalent during the high-frequency muscle firing characteristic of myotonia. This "use-dependent" block is a key therapeutic feature.

The following table summarizes the half-maximal inhibitory concentrations (IC50) for the tonic and use-dependent (phasic) block of Nav1.4 channels by this compound and Mexiletine, as determined by in-vitro electrophysiology experiments on human embryonic kidney (HEK293) cells expressing the human Nav1.4 channel.

DrugTonic Block IC50 (µM)Phasic (Use-Dependent) Block IC50 (µM)
This compound ~209~27.4
Mexiletine ~54.5~6.2

Data extrapolated from studies on this compound and Mexiletine analogues. The values represent the potency of the parent compounds.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For electrophysiological recordings, HEK293 cells are transiently transfected with a plasmid encoding the alpha subunit of the human Nav1.4 channel (hNav1.4). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells. Transfection can be performed using standard lipid-based reagents according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents through the Nav1.4 channels in response to controlled changes in the cell membrane potential.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.

  • Recording Setup:

    • An inverted microscope equipped with fluorescence to visualize GFP-positive cells.

    • A micromanipulator to position the recording micropipette.

    • A patch-clamp amplifier and a data acquisition system.

    • Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Voltage-Clamp Protocols:

    • Tonic Block Assessment: To measure the effect of the drugs on the resting state of the channels, a holding potential of -120 mV is maintained. Test pulses to 0 mV for 20 ms are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The peak current amplitude before and after drug application is measured to determine the tonic block.

    • Use-Dependent (Phasic) Block Assessment: To evaluate the block of channels during repetitive firing, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz) from a holding potential of -100 mV. The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_data_analysis Data Analysis cell_culture HEK293 Cell Culture transfection hNav1.4 Transfection cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp tonic_protocol Tonic Block Protocol (Low Frequency Stimulation) patch_clamp->tonic_protocol phasic_protocol Phasic Block Protocol (High Frequency Stimulation) patch_clamp->phasic_protocol current_measurement Measure Peak Sodium Current tonic_protocol->current_measurement phasic_protocol->current_measurement ic50_calculation Calculate IC50 Values current_measurement->ic50_calculation comparison Comparative Analysis ic50_calculation->comparison signaling_pathway cluster_membrane Muscle Cell Membrane cluster_states Channel States cluster_drugs Drug Action cluster_effect Therapeutic Effect Na_channel Nav1.4 Sodium Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Reduced_Excitability Reduced Muscle Hyperexcitability Open->Reduced_Excitability Inactivated->Resting Repolarization Inactivated->Reduced_Excitability This compound This compound This compound->Open Lower Affinity Block This compound->Inactivated High Affinity Block Mexiletine Mexiletine Mexiletine->Open Lower Affinity Block Mexiletine->Inactivated High Affinity Block Myotonia_Alleviation Alleviation of Myotonia Reduced_Excitability->Myotonia_Alleviation

Tocainide vs. Lidocaine: A Head-to-Head Comparison of Efficacy in Ischemic Myocardium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the management of ventricular arrhythmias associated with ischemic myocardium, both Tocainide and Lidocaine, Class IB antiarrhythmic agents, have demonstrated clinical utility. This guide provides a comprehensive, data-driven comparison of their efficacy, supported by experimental findings and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Ischemic State

Both this compound and Lidocaine are analogues that exert their antiarrhythmic effects by blocking voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[1] Their efficacy in ischemic tissue is particularly pronounced due to their preferential binding to the inactivated state of these channels.[2][3] Ischemia leads to depolarization of the myocardial cell membrane, which increases the proportion of sodium channels in the inactivated state, thereby enhancing the binding of Class IB agents.[2][3] This state-dependent blockade is crucial for their selective action on rapidly firing, depolarized cells characteristic of ischemic and arrhythmogenic tissue, with minimal effect on normal cardiac tissue.[2][4] By blocking the late sodium current, these drugs shorten the action potential duration in ischemic cells, which helps to suppress reentry and ectopic firing, the hallmarks of ventricular arrhythmias.[2]

cluster_membrane Cardiomyocyte Membrane cluster_ischemia Ischemic Conditions cluster_drugs Drug Action NaChannel_Rested Na+ Channel (Rested) NaChannel_Open Na+ Channel (Open) NaChannel_Rested->NaChannel_Open Depolarization NaChannel_Inactivated Na+ Channel (Inactivated) NaChannel_Open->NaChannel_Inactivated Rapid Inactivation NaChannel_Inactivated->NaChannel_Rested Repolarization Block Blocks Na+ Current NaChannel_Inactivated->Block Leads to Ischemia Myocardial Ischemia Depolarization Membrane Depolarization Ischemia->Depolarization Depolarization->NaChannel_Inactivated Increases proportion of inactivated channels Drugs This compound / Lidocaine Drugs->NaChannel_Inactivated Preferentially Binds Effect Suppression of Ventricular Arrhythmias Block->Effect

Mechanism of action for this compound and Lidocaine in ischemic myocardium.

Comparative Efficacy in Clinical Trials

Multiple clinical studies have compared the antiarrhythmic efficacy of intravenous this compound and Lidocaine in patients with ventricular arrhythmias, including those with ischemic heart disease. The data from these studies are summarized below.

Efficacy EndpointThis compoundLidocaineStudy PopulationReference
>80% Suppression of Single PVCs 94% of patients75% of patientsPost-cardiac surgery[5]
>75% Reduction in Total VPCs 40% of patients57% of patientsChronic ventricular arrhythmias[6]
>50% Reduction in Single VPCs 40% of patients36% of patientsChronic ventricular arrhythmias[6]
>90% Suppression of Paired VPCs 69% of patients54% of patientsChronic ventricular arrhythmias[6]
Abolition of Ventricular Tachycardia 45% of patients33% of patientsChronic ventricular arrhythmias[6]
Reduction in Mean Hourly PVC Rate 73%68%Suspected acute myocardial infarction[7]
Reduction in Complex PVCs 78%71%Suspected acute myocardial infarction[7]
>80% Reduction of Single VPCs 55% of patients48% of patientsPost-open-heart surgery[8]
Abolition of Couplets 74% of patients68% of patientsPost-open-heart surgery[8]
Abolition of Ventricular Tachycardia 87% of patients73% of patientsPost-open-heart surgery[8]

Adverse Effects Profile

The safety and tolerability of this compound and Lidocaine are critical considerations in their clinical application. The incidence of adverse reactions has been documented in comparative studies.

Adverse Effect ProfileThis compoundLidocaineStudy PopulationReference
Patients with Adverse Reactions 53% (8 of 15)86% (12 of 14)Chronic ventricular arrhythmias[6]
Dose-Limiting Adverse Effects 4 of 15 patients4 of 14 patientsChronic ventricular arrhythmias[6]
Patients with Moderate Side-Effects 10 of 20 patients13 of 20 patientsSuspected acute myocardial infarction[7]
Treatment Discontinuation due to Side-Effects 0 of 20 patients5 of 20 patientsSuspected acute myocardial infarction[7]
Patients with Adverse Reactions 10% (5 of 50)Not specifiedPost-open-heart surgery[8]
Treatment Discontinuation due to Adverse Reactions 6% (3 of 50)Not specifiedPost-open-heart surgery[8]

Experimental Protocols

The following methodologies were employed in key comparative studies to assess the efficacy and safety of this compound and Lidocaine.

cluster_protocol Generalized Experimental Workflow PatientSelection Patient Selection (Ventricular Arrhythmias, Ischemic Conditions) Randomization Randomization (Double-Blind) PatientSelection->Randomization Treatment Treatment Arms Randomization->Treatment TocainideAdmin This compound Administration (IV Bolus + Infusion) Treatment->TocainideAdmin LidocaineAdmin Lidocaine Administration (IV Bolus + Infusion) Treatment->LidocaineAdmin Monitoring Continuous ECG Monitoring (e.g., 24-hour Holter) TocainideAdmin->Monitoring LidocaineAdmin->Monitoring DataAnalysis Data Analysis (PVCs, Couplets, VT, Adverse Events) Monitoring->DataAnalysis Conclusion Efficacy & Safety Comparison DataAnalysis->Conclusion

A generalized workflow for clinical trials comparing this compound and Lidocaine.
Study 1: Post-Cardiac Surgery Ventricular Arrhythmias

  • Design: Randomized, double-blind study.[5]

  • Patient Population: 25 patients with ventricular arrhythmias after cardiac surgery.[5]

  • This compound Arm (n=16): 250 mg bolus, followed by a 500 mg loading infusion over 15 minutes, and a maintenance infusion of 33.3 mg/min.[5]

  • Lidocaine Arm (n=9): 100 mg bolus, followed by a 60 mg loading infusion over 15 minutes, and a maintenance infusion of 1.4 mg/min.[5]

  • Duration: 24 hours for initially responding patients.[5]

  • Primary Endpoint: Suppression of single premature ventricular complexes (PVCs) by more than 80%, and elimination of couplets and ventricular tachycardia, assessed by 24-hour taped electrocardiograms.[5]

Study 2: Chronic Ventricular Arrhythmias
  • Design: Double-blind, parallel study.[6]

  • Patient Population: 29 patients with chronic ventricular arrhythmias.[6]

  • This compound Arm (n=15): Intravenous administration (specific dosage not detailed in abstract).[6]

  • Lidocaine Arm (n=14): Intravenous administration (specific dosage not detailed in abstract).[6]

  • Efficacy Definition: ≥50% reduction in single VPC frequency, ≥90% reduction in paired VPC frequency, and total abolition of ventricular tachycardia.[6]

Study 3: Suspected Acute Myocardial Infarction
  • Design: Comparative study.[7]

  • Patient Population: 40 patients with suspected acute myocardial infarction and high-grade PVCs.[7]

  • This compound Arm: 750 mg bolus injection followed by oral therapy.[7]

  • Lidocaine Arm: Conventional intravenous therapy.[7]

  • Primary Endpoint: Reduction in mean hourly PVC rate and the number of 5-minute periods with complex PVCs.[7]

Conclusion

The available clinical data suggests that this compound and Lidocaine have comparable efficacy in the management of ventricular arrhythmias in the context of ischemic myocardium. While some studies indicate a slight advantage for one agent over the other in specific endpoints, these differences are often not statistically significant.[5] The choice between this compound and Lidocaine may, therefore, be guided by factors such as the route of administration (this compound has an oral formulation), the patient's clinical status, and the physician's experience. Notably, the incidence of adverse effects appears to be slightly lower with this compound in some studies.[6][7] Further large-scale, randomized controlled trials are warranted to definitively establish the superiority of one agent over the other in specific patient populations with ischemic heart disease.

References

Investigating the efficacy of Tocainide on mutated sodium channels from patients with channelopathies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Tocainide and its alternatives in the treatment of sodium channelopathies, supported by experimental data and detailed methodologies.

For researchers and drug development professionals navigating the complexities of sodium channelopathies, this guide provides an objective comparison of this compound's efficacy against other therapeutic alternatives. Mutations in voltage-gated sodium channels, particularly the skeletal muscle isoform Nav1.4 encoded by the SCN4A gene, lead to a spectrum of disorders including paramyotonia congenita and potassium-aggravated myotonia.[1][2] These conditions are characterized by muscle stiffness and weakness due to altered sodium channel function.[3] This guide synthesizes preclinical and clinical data to aid in the evaluation of potential therapeutic agents.

Mechanism of Action: Targeting Hyperexcitability

This compound, a class IB antiarrhythmic agent, exerts its therapeutic effect by blocking voltage-gated sodium channels.[4] It preferentially binds to the inactivated state of the channel, a mechanism that is particularly effective in mitigating the hyperexcitability caused by many SCN4A mutations.[4][5] These mutations often result in a defective inactivation process, leading to a persistent inward sodium current that causes prolonged muscle depolarization and myotonia. By stabilizing the inactivated state, this compound and similar drugs reduce this aberrant channel activity.

cluster_channel Mutated Sodium Channel (e.g., SCN4A) cluster_drugs Class IB Antiarrhythmics Channel_Open Open State Channel_Inactive Inactive State Channel_Open->Channel_Inactive Inactivates Channel_Resting Resting State Channel_Inactive->Channel_Resting Recovers Reduced_Excitability Reduced_Excitability Channel_Inactive->Reduced_Excitability Leads to Depolarization Depolarization Channel_Resting->Depolarization Ready for activation This compound This compound This compound->Channel_Inactive Binds & Stabilizes Depolarization->Channel_Open Activates Repolarization Repolarization Reduced_Excitability->Repolarization Promotes

Mechanism of this compound on Mutated Sodium Channels.

Comparative Efficacy: this compound vs. Alternatives

The primary treatment for non-dystrophic myotonias has historically involved sodium channel blockers. While this compound has shown efficacy, Mexiletine is now often considered a first-line therapy.[6] Other anticonvulsants and antiarrhythmics are also used, particularly in patients who do not respond to or cannot tolerate Mexiletine.

Quantitative Comparison of Drug Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies. Direct comparison is challenging due to variations in experimental design and the specific mutations studied.

Table 1: Preclinical Efficacy of Sodium Channel Blockers on Nav1.4 Channels

DrugChannel TypeIC50 (µM)Frequency of StimulationReference
This compound Wild-Type hNav1.4~100-200 (Tonic Block)0.1 Hz[5][7]
Wild-Type hNav1.4~20-50 (Use-Dependent Block)10 Hz[5][7]
Mexiletine Wild-Type hNav1.4~20-60 (Tonic Block)0.1 Hz[7]
Wild-Type hNav1.4~5-15 (Use-Dependent Block)10 Hz[7]
Flecainide Wild-Type hNav1.4~480 (Closed-State Affinity, KR)-[8]
Wild-Type hNav1.4~18 (Inactivated-State Affinity, KI)-[8]
R1448C MutantMore potent than on Wild-Type-[8]
G1306E MutantSimilar to Wild-Type-[8]
Lamotrigine hNav1.5Similar to Mexiletine-[9]

Table 2: Clinical Efficacy and Adverse Effects of Sodium Channel Blockers in Myotonia

DrugDosageEfficacyCommon Adverse EffectsReference
This compound 400-1200 mg/dayEffective in reducing myotoniaNeurologic and gastrointestinal[4]
Mexiletine 200-600 mg/dayStatistically significant improvement in stiffnessGastrointestinal discomfort[10][11]
Flecainide 70-200 mg/dayEffective in patients with G1306E and V445M mutations, sometimes superior to MexiletinePotential for proarrhythmic effects[8][12][13]
Carbamazepine 350-900 mg/dayDramatic improvement in gait initiation in some cases of myotonia congenita-[14][15][16]
Lamotrigine Up to 300 mg/dayMay reduce myotonia-[17]

Experimental Protocols

A standardized approach to evaluating the efficacy of sodium channel blockers is crucial for comparing results across studies. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is fundamental for characterizing the effects of compounds on ion channel function.

cluster_workflow Electrophysiology Workflow Cell_Culture Transfected HEK293 Cells (expressing SCN4A variant) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Voltage_Protocol Voltage-Clamp Protocols (for IC50 and Use-Dependency) Patch_Clamp->Voltage_Protocol Data_Acquisition Record Sodium Currents Voltage_Protocol->Data_Acquisition Data_Analysis Analyze Current Inhibition and Channel Kinetics Data_Acquisition->Data_Analysis

Workflow for Electrophysiological Analysis.

Protocol for Determining IC50 and Use-Dependency:

  • Cell Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the wild-type or mutant human Nav1.4 channel.

  • Recording Solutions:

    • Internal (pipette) solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, adjusted to pH 7.4 with CsOH.

    • External (bath) solution (in mM): 150 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Voltage-Clamp Protocol for Tonic and Use-Dependent Block:

    • Cells are held at a holding potential of -120 mV.

    • Tonic Block: Sodium currents are elicited by a depolarizing pulse to -10 mV for 20 ms every 10 seconds (0.1 Hz) to determine the baseline current. The drug is then perfused, and the steady-state block is measured.

    • Use-Dependent Block: Following the determination of tonic block, the pulse frequency is increased to 10 Hz to assess frequency-dependent inhibition. The percentage of block is calculated by comparing the current amplitude in the presence and absence of the drug.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is determined by fitting the data to the Hill equation.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cells in 96-well plate Drug_Treatment Add varying concentrations of drug Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Workflow for MTT Cell Viability Assay.

Protocol for MTT Assay:

  • Cell Plating: Cells (e.g., C2C12 myoblasts) are seeded in a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Animal Models

Animal models are invaluable for assessing the in vivo efficacy and safety of potential antimyotonic drugs. A common model involves inducing myotonia in rats or mice.

Protocol for a Rat Model of Myotonia:

  • Myotonia Induction: Myotonia is induced in adult rats by an intraperitoneal (i.p.) injection of anthracene-9-carboxylic acid (9-AC), a chloride channel blocker, at a dose of 30-60 mg/kg.[12][18][19]

  • Drug Administration: The test compound (e.g., this compound or an alternative) is administered orally or via i.p. injection at various doses.

  • Assessment of Myotonia: The severity of myotonia is quantified by measuring the time of righting reflex (TRR). The rat is placed on its back, and the time it takes to regain its normal posture is recorded. An increased TRR is indicative of myotonia.

  • Data Analysis: The effect of the drug is evaluated by comparing the TRR of treated animals to that of vehicle-treated controls. The dose-response relationship can be determined to calculate the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

The treatment of sodium channelopathies is evolving, with a move towards more personalized medicine based on the specific underlying mutation. While this compound has demonstrated efficacy, its use has been largely superseded by Mexiletine due to a more favorable side-effect profile.[4][20][21] However, for certain mutations, other sodium channel blockers like Flecainide have shown superior efficacy.[8][12] The data presented in this guide highlights the importance of a multi-faceted approach to drug evaluation, incorporating in vitro electrophysiological analysis of specific mutant channels, cell viability assays to assess cytotoxicity, and in vivo animal models to determine overall efficacy and safety. Further head-to-head clinical trials comparing the various alternatives across a wider range of SCN4A mutations are needed to establish definitive treatment guidelines. This comprehensive comparison, supported by detailed experimental protocols, provides a valuable resource for researchers and clinicians working to advance the treatment of these debilitating disorders.

References

In Vivo Target Engagement of Tocainide with Voltage-Gated Sodium Channels: A Comparative Guide to CETSA and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for in vivo target engagement validation of Tocainide, an antiarrhythmic agent. It offers an objective analysis of CETSA against alternative methods, supported by detailed experimental protocols and illustrative data. The aim is to equip researchers with the necessary information to select the most appropriate target validation strategy for their drug discovery and development programs.

Introduction to this compound and Target Engagement

This compound is a Class Ib antiarrhythmic drug, analogous to lidocaine, used in the treatment of ventricular arrhythmias.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, specifically the Nav1.5 channel, which is crucial for the propagation of action potentials in cardiac cells.[1][2][4][5] this compound binds to the inactive state of these channels, thereby reducing sodium influx and decreasing myocardial excitability.[1][2][4]

Confirming that a drug like this compound reaches and binds to its intended target in a living organism—a process known as in vivo target engagement—is a critical step in drug development.[6][7][8] This validation provides direct evidence of the drug's mechanism of action and helps to establish a clear relationship between pharmacokinetics (drug concentration) and pharmacodynamics (drug effect).

Validating this compound's Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing the direct binding of a ligand to its target protein in a physiologically relevant environment, including cells and tissues.[9][10][11][12] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[10] When a drug such as this compound binds to its target, the Nav1.5 sodium channel, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation. This stabilization can be quantified, providing a direct measure of target engagement.

In Vivo CETSA Experimental Workflow

The in vivo application of CETSA for this compound would typically involve administering the drug to a preclinical model, followed by tissue collection and analysis of the target protein's thermal stability.

cluster_0 In Vivo Phase cluster_1 Ex Vivo Processing cluster_2 Quantification & Analysis A 1. Animal Dosing Preclinical models (e.g., mice) are administered This compound at various doses or a vehicle control. B 2. Tissue Collection At a specific time point, heart tissue is harvested. Blood samples may also be collected for PK analysis. A->B C 3. Tissue Lysis Heart tissue is homogenized and lysed to release proteins, creating a tissue lysate. B->C D 4. Heat Challenge Aliquots of the lysate are heated to a range of temperatures (e.g., 40°C to 70°C). C->D E 5. Separation Lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins. D->E F 6. Protein Quantification The amount of soluble Nav1.5 in the supernatant is quantified using methods like Western Blot or ELISA. E->F G 7. Data Analysis CETSA curves are generated by plotting the percentage of soluble Nav1.5 against temperature. F->G H 8. Target Engagement Confirmation A thermal shift (increase in Tagg) in this compound-treated groups compared to the control indicates target engagement. G->H

Caption: In Vivo CETSA Workflow for this compound.

Signaling Pathway of this compound

This compound exerts its antiarrhythmic effect by directly interacting with its molecular target, the voltage-gated sodium channel Nav1.5, in cardiomyocytes.

cluster_0 Cardiomyocyte Membrane cluster_1 Extracellular cluster_2 Intracellular Na_channel Voltage-Gated Na+ Channel (Nav1.5) Na_in Na+ Na_channel->Na_in Reduced_Excitability Reduced Myocardial Excitability Na_channel->Reduced_Excitability Inhibition leads to Na_out Na+ Na_out->Na_channel Influx Action_Potential Action Potential Propagation Na_in->Action_Potential Leads to This compound This compound This compound->Na_channel Blocks Action_Potential->Reduced_Excitability

Caption: this compound's Mechanism of Action.

Comparison of Target Engagement Validation Methods

While CETSA provides direct evidence of target binding in a native cellular environment, several other techniques can also be employed to validate in vivo target engagement. Each method has distinct principles, advantages, and limitations.

MethodPrincipleSample TypeThroughputKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization of the target protein.[9][10]Cells, Tissues, LysatesLow to High (format dependent)Label-free; reflects physiological conditions; direct evidence of binding.[12][13]Requires specific antibodies; protein must exhibit a thermal shift.
DARTS Ligand binding protects the target protein from protease degradation.[14]Cells, Tissues, LysatesLowLabel-free; useful for proteins that don't show thermal shifts.[14]Requires careful optimization of proteolysis; may not work for all proteins.
PET Imaging A radiolabeled tracer competitive with the drug is used to visualize target occupancy in vivo.[7]Living OrganismsLowNon-invasive; provides spatial and temporal data on target occupancy in the whole organism.Requires synthesis of a specific radiotracer; expensive; lower resolution.
FRET/BRET Measures proximity between a fluorescently/bioluminescently tagged target and a labeled ligand.[8]CellsHighHigh sensitivity; can be used in live cells.Requires genetic modification of the target protein, which may alter its function.[8]
Photoaffinity Labeling A photoreactive version of the drug is used to covalently label the target protein upon UV irradiation.Cells, TissuesLowProvides direct evidence of binding and can identify the binding site.Requires chemical modification of the drug; potential for non-specific labeling.

Illustrative Experimental Data

While specific in vivo CETSA data for this compound is not publicly available, the following table represents hypothetical results from such an experiment. This data illustrates the expected dose-dependent thermal stabilization of the Nav1.5 channel in heart tissue following this compound administration.

Table 1: Hypothetical In Vivo CETSA Data for this compound

Temperature (°C)% Soluble Nav1.5 (Vehicle Control)% Soluble Nav1.5 (this compound 10 mg/kg)% Soluble Nav1.5 (this compound 30 mg/kg)
40100%100%100%
4598%99%100%
5085%95%98%
5552%78%89%
6021%45%65%
655%15%28%
Tagg (°C) 55.5°C 58.9°C 61.2°C

Tagg (Aggregation Temperature): The temperature at which 50% of the protein has denatured and aggregated. A rightward shift in the CETSA curve and an increase in Tagg indicate target stabilization and engagement.

Detailed Experimental Protocols

In Vivo CETSA Protocol for this compound
  • Animal Dosing: Male C57BL/6 mice are administered this compound orally at doses of 10 mg/kg and 30 mg/kg, or a vehicle control.

  • Tissue Collection: After 1 hour, mice are euthanized, and heart tissues are immediately excised and flash-frozen in liquid nitrogen.

  • Lysate Preparation: Frozen heart tissue is weighed and homogenized in a lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged at high speed to pellet cellular debris, and the supernatant (lysate) is collected.

  • Heat Challenge: The lysate is divided into aliquots, which are then heated in a PCR machine to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Separation of Soluble Fraction: The heated lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: The supernatant containing the soluble protein fraction is collected. The concentration of the target protein (Nav1.5) is quantified by Western blot using a specific primary antibody against Nav1.5. Band intensities are measured using densitometry.

  • Data Analysis: The amount of soluble Nav1.5 at each temperature is normalized to the amount at the lowest temperature (100%). A sigmoidal curve is fitted to the data points for each treatment group to determine the Tagg.

Alternative Method: Drug Affinity Responsive Target Stability (DARTS)
  • Lysate Preparation: Prepare heart tissue lysates from this compound-treated and vehicle-treated mice as described in the CETSA protocol.

  • Compound Incubation: Incubate the lysates with an additional amount of this compound or vehicle for 30 minutes at room temperature.

  • Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) at an optimized concentration to each lysate and incubate for a specific time (e.g., 15 minutes) to allow for partial protein digestion.

  • Stop Reaction: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by Western blot using an antibody against Nav1.5. A higher band intensity in the this compound-treated sample compared to the control indicates that drug binding conferred protection from proteolysis, thus confirming target engagement.

Conclusion

Validating the in vivo target engagement of this compound with its intended target, the voltage-gated sodium channel Nav1.5, is essential for understanding its therapeutic mechanism and guiding clinical development. The Cellular Thermal Shift Assay (CETSA) stands out as a robust, label-free method that provides direct evidence of drug-target interaction within the complex environment of a living organism.[6] While alternatives like PET imaging and DARTS offer unique advantages, CETSA provides a powerful and physiologically relevant approach to confirm that this compound effectively engages its target in the heart, bridging the gap between drug exposure and biological response. The choice of method will depend on the specific research question, available resources, and the characteristics of the target protein.

References

Ranolazine as a potential combination therapy with Tocainide for arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The management of cardiac arrhythmias remains a significant challenge in cardiovascular medicine. While numerous antiarrhythmic drugs are available, their use is often limited by incomplete efficacy and the risk of proarrhythmia. This guide explores the potential of a novel combination therapy: the late sodium current inhibitor, ranolazine, and the Class Ib antiarrhythmic, tocainide. As no direct preclinical or clinical studies have evaluated this specific combination, this document provides a comprehensive comparison of their individual properties, a rationale for their combined use, and a proposed experimental protocol to investigate their synergistic or additive antiarrhythmic potential.

Mechanism of Action: Two Distinct Approaches to Sodium Channel Modulation

Ranolazine and this compound both target cardiac sodium channels, but through different mechanisms, suggesting a potential for complementary antiarrhythmic effects.

Ranolazine: This agent selectively inhibits the late phase of the inward sodium current (INaL).[1][2][3][4][5][6][7] Under pathological conditions such as ischemia, the late sodium current is enhanced, leading to intracellular sodium and calcium overload.[4][5][6] This calcium overload can cause early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are known triggers for arrhythmias.[5][6] By inhibiting INaL, ranolazine reduces this ionic imbalance, thereby suppressing these arrhythmogenic triggers.[5][6] Ranolazine also has a modest inhibitory effect on the rapid delayed rectifier potassium current (IKr), which can lead to a slight prolongation of the QT interval.[1][3] However, it has been shown to reduce the transmural dispersion of repolarization, a factor that can mitigate the risk of torsades de pointes.[2][6]

This compound: As a Class Ib antiarrhythmic, this compound is an analogue of lidocaine that blocks the fast sodium channels (INa).[8][9][10][11] Its mechanism is characterized by a "use-dependent" or "state-dependent" block, meaning it preferentially binds to sodium channels in the open or inactivated states, which are more prevalent in rapidly firing or depolarized (e.g., ischemic) myocardial cells.[8][10][11] This targeted action allows this compound to selectively suppress ectopic pacemaker activity and re-entrant circuits in diseased tissue while having a lesser effect on normal cardiac tissue.[8][10][11] this compound has minimal effect on the action potential duration in normal tissue.[8]

Below is a diagram illustrating the distinct sites of action of ranolazine and this compound on the cardiac myocyte.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Pharmacological Intervention cluster_ions Ion Movement Na_channel Voltage-Gated Sodium Channel (Nav1.5) NaCa_exchanger Sodium-Calcium Exchanger (NCX) K_channel Potassium Channel (hERG) Ranolazine Ranolazine Na_in_late Late Na+ Influx (Pathological) Ranolazine->Na_in_late Inhibits K_out K+ Efflux (Repolarization) Ranolazine->K_out Inhibits (modestly) This compound This compound Na_in_peak Peak Na+ Influx (Depolarization) This compound->Na_in_peak Inhibits Na_in_peak->Na_channel Na_in_late->Na_channel Ca_in Ca2+ Influx Ca_in->NaCa_exchanger K_out->K_channel

Figure 1: Mechanisms of Ranolazine and this compound.

Comparative Electrophysiological Effects

The distinct mechanisms of ranolazine and this compound translate into different electrophysiological profiles. A summary of their effects on key cardiac parameters is presented below.

ParameterRanolazineThis compoundPotential Combined Effect
Target Ion Channel Late INa, IKr (modest)[1][3]Peak INa (use-dependent)[8][10][11]Dual blockade of both peak and late sodium currents.
Effect on Action Potential Duration (APD) Slight prolongation[1][2]Minimal effect or slight shortening[8][12]Potentially minimal net change in APD, which could reduce proarrhythmic risk.
Effect on Conduction Velocity Minimal effect at normal heart rates[1]Slows conduction in a use-dependent manner[8]Potential for enhanced suppression of re-entrant arrhythmias.
Efficacy in Ischemic Tissue Reduces calcium overload and dysfunction[4][5]More potent in ischemic tissue[8][10][11]Potentially synergistic effect in ischemia-related arrhythmias.
Proarrhythmic Potential Low risk of Torsades de Pointes despite QT prolongation[1][6]Can be proarrhythmic, but risk is reduced by use-dependency[8]Hypothetically, the combination could have a neutral or even reduced proarrhythmic risk compared to other antiarrhythmics.

Rationale for Combination Therapy

The complementary mechanisms of action of ranolazine and this compound form the basis of the rationale for their combined use. By targeting both the peak and late components of the sodium current, the combination could offer a more comprehensive suppression of the triggers and substrate of arrhythmias.

Potential Benefits:

  • Synergistic Arrhythmia Suppression: The combination could be more effective than either agent alone in terminating and preventing re-entrant and triggered arrhythmias.

  • Reduced Proarrhythmic Risk: this compound's minimal effect on APD could counterbalance ranolazine's modest QT prolonging effect, potentially resulting in a neutral effect on repolarization and a lower risk of Torsades de Pointes.

  • Enhanced Efficacy in Ischemia: The combined action on both healthy and ischemic tissue could be particularly beneficial in arrhythmias associated with coronary artery disease.

Potential Risks:

  • Excessive Sodium Channel Blockade: At higher concentrations, the combination could lead to excessive conduction slowing and negative inotropic effects.

  • Drug-Drug Interactions: The metabolic pathways of both drugs would need to be carefully considered to avoid adverse interactions.

  • Additive Side Effects: The potential for additive central nervous system and gastrointestinal side effects should be evaluated.[13]

Proposed Preclinical Experimental Protocol

Given the absence of data on this combination, a rigorous preclinical evaluation is warranted. The following experimental workflow is proposed to assess the efficacy and safety of combined ranolazine and this compound.

G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Ex Vivo Arrhythmia Models cluster_phase3 Phase 3: In Vivo Studies cluster_endpoints Key Endpoints p1_1 Cellular Electrophysiology (Patch Clamp on Human iPSC-CMs) p1_2 Action Potential Studies (Isolated Cardiac Tissues - e.g., Purkinje fibers, ventricular muscle) p1_1->p1_2 Confirm cellular effects in tissue e1 Ion Channel Blockade (IC50) p1_1->e1 p2_1 Langendorff-perfused Heart Model (e.g., Rabbit, Guinea Pig) p1_2->p2_1 Progress to integrated system e2 Action Potential Duration (APD90) p1_2->e2 e3 Effective Refractory Period (ERP) p1_2->e3 p2_2 Induction of Arrhythmias (e.g., Programmed electrical stimulation, Ischemia-reperfusion) p2_1->p2_2 Assess antiarrhythmic efficacy p3_1 Animal Models of Arrhythmia (e.g., Canine model of sudden cardiac death, Porcine model of myocardial infarction) p2_2->p3_1 Validate in whole organism e4 Arrhythmia Incidence and Duration p2_2->e4 p3_2 Telemetry ECG Monitoring p3_1->p3_2 Evaluate in vivo efficacy p3_3 Hemodynamic and Safety Pharmacology Assessment p3_1->p3_3 Assess safety profile e5 QTc Interval p3_2->e5 e6 Hemodynamic Parameters p3_3->e6

Figure 2: Proposed Experimental Workflow.
Detailed Methodologies

Phase 1: In Vitro Characterization

  • Cellular Electrophysiology:

    • Objective: To determine the effects of ranolazine, this compound, and their combination on specific cardiac ion currents.

    • Method: Whole-cell patch-clamp recordings will be performed on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The effects on peak and late INa, ICa,L, IKr, and IKs will be quantified. Dose-response curves will be generated to determine IC50 values for each drug and the combination.

  • Action Potential Studies:

    • Objective: To assess the effects on action potential morphology and duration in intact cardiac tissue.

    • Method: Standard microelectrode techniques will be used to record action potentials from isolated canine or rabbit Purkinje fibers and ventricular papillary muscles. The effects on action potential duration at 90% repolarization (APD90), effective refractory period (ERP), and the incidence of early and delayed afterdepolarizations will be measured at various pacing cycle lengths.

Phase 2: Ex Vivo Arrhythmia Models

  • Langendorff-perfused Heart Model:

    • Objective: To evaluate the antiarrhythmic efficacy of the drug combination in an integrated heart model.

    • Method: Hearts from guinea pigs or rabbits will be retrogradely perfused on a Langendorff apparatus. Monophasic action potentials and a pseudo-ECG will be recorded. Arrhythmias will be induced by programmed electrical stimulation or by simulating ischemia-reperfusion. The ability of the drug combination to prevent the induction of and/or terminate ongoing arrhythmias will be assessed.

Phase 3: In Vivo Studies

  • Animal Models of Arrhythmia:

    • Objective: To confirm the antiarrhythmic efficacy and assess the safety profile in a living organism.

    • Method: A well-established large animal model, such as the canine model of chronic atrioventricular block or a post-myocardial infarction porcine model, will be used.[14][15] These models are known to be susceptible to ventricular arrhythmias.

  • Telemetry ECG and Hemodynamic Monitoring:

    • Objective: To continuously monitor cardiac rhythm and hemodynamic status.

    • Method: Animals will be implanted with telemetry devices for continuous ECG and blood pressure monitoring. The incidence and duration of spontaneous and induced arrhythmias, as well as changes in heart rate, blood pressure, and the QTc interval, will be quantified.

  • Safety Pharmacology:

    • Objective: To evaluate potential adverse effects on other organ systems.

    • Method: A standard safety pharmacology assessment will be conducted to evaluate the effects on central nervous, respiratory, and gastrointestinal systems.

Conclusion

The combination of ranolazine and this compound represents a novel and rational approach to arrhythmia therapy. Their complementary mechanisms of action on the cardiac sodium channel suggest the potential for enhanced efficacy and a favorable safety profile. However, in the absence of direct experimental evidence, the proposed preclinical evaluation is a critical next step to determine if this promising hypothesis can be translated into a viable therapeutic strategy. The detailed experimental protocol outlined in this guide provides a roadmap for researchers to rigorously investigate the antiarrhythmic potential of this drug combination.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Bioanalysis of Tocainide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Tocainide in biological matrices. While both techniques are powerful tools in bioanalysis, they offer distinct advantages and are suited for different analytical needs. This comparison is based on established methodologies and typical performance data to assist researchers in selecting the most appropriate technique for their specific applications.

Executive Summary

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and cost-effective method for the bioanalysis of this compound, suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for applications requiring low detection limits, such as pharmacokinetic studies or analyses in complex biological matrices.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance parameters of representative HPLC and a plausible LC-MS/MS method for this compound bioanalysis. It is important to note that while the HPLC data is derived from published literature, the LC-MS/MS data is illustrative of typical performance characteristics due to the limited availability of a directly comparable validated method for this compound in the public domain.

Table 1: Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS (Illustrative)
Linearity Range 0.2 - 20 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~200 ng/mL[1]~0.5 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~1 ng/mL
Accuracy (% Bias) < 15%< 15%
Precision (% RSD) < 10%< 10%
Recovery > 85%> 90%
Selectivity Good, potential for interference from metabolites or co-eluting compounds.Excellent, highly specific due to mass-based detection.
Run Time 10 - 20 minutes2 - 10 minutes

Table 2: General Method Attributes

AttributeHPLC-UVLC-MS/MS
Instrumentation Cost LowerHigher
Operational Complexity ModerateHigh
Throughput ModerateHigh
Matrix Effect Less susceptibleMore susceptible to ion suppression/enhancement.
Confirmatory Power LimitedHigh (based on parent/daughter ion transitions).

Experimental Protocols

Detailed methodologies for both HPLC-UV and a representative LC-MS/MS method are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and matrices.

HPLC-UV Method for this compound Analysis

This protocol is based on established methods for the determination of this compound in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., a structural analog of this compound).

  • Add 0.5 mL of 1M Sodium Hydroxide to basify the sample.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 3.0. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 210 nm.

Illustrative LC-MS/MS Method for this compound Analysis

This hypothetical protocol is based on common practices for the LC-MS/MS analysis of small molecule drugs in biological fluids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an internal standard (preferably a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18 or a similar reversed-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]+ for this compound.

  • Product Ion (m/z): A specific fragment ion of this compound.

  • Specific ion transitions and collision energies would need to be optimized.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical comparison of the two methods.

HPLC_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Basify Basify (e.g., NaOH) Add_IS->Basify Extract Extract with Organic Solvent Basify->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification based on Peak Area Detect->Quantify

Caption: Workflow for this compound Bioanalysis using HPLC-UV.

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation (PPT) cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis_lcms Data Analysis Plasma_lcms Plasma Sample Add_IS_lcms Add IS (Stable Isotope Labeled) Plasma_lcms->Add_IS_lcms Precipitate Protein Precipitation (Acetonitrile) Add_IS_lcms->Precipitate Centrifuge_lcms Centrifuge Precipitate->Centrifuge_lcms Evaporate_lcms Evaporate Supernatant Centrifuge_lcms->Evaporate_lcms Reconstitute_lcms Reconstitute in Mobile Phase Evaporate_lcms->Reconstitute_lcms Inject_lcms Inject into LC-MS/MS Reconstitute_lcms->Inject_lcms Separate_lcms Fast LC Separation Inject_lcms->Separate_lcms Ionize Electrospray Ionization (ESI) Separate_lcms->Ionize Detect_lcms Tandem MS Detection (MRM) Ionize->Detect_lcms Quantify_lcms Quantification (Peak Area Ratio) Detect_lcms->Quantify_lcms

Caption: Workflow for this compound Bioanalysis using LC-MS/MS.

Method_Comparison cluster_attributes Comparison of Key Attributes HPLC HPLC-UV Sensitivity: Moderate Selectivity: Good Cost: Lower Throughput: Moderate Robustness: High Sensitivity Sensitivity Selectivity Selectivity Cost Cost Throughput Throughput Robustness Robustness LCMSMS LC-MS/MS Sensitivity: High Selectivity: Excellent Cost: Higher Throughput: High Robustness: Moderate

Caption: Logical Comparison of HPLC-UV and LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the bioanalysis of this compound is contingent upon the specific requirements of the study.

  • HPLC-UV is a reliable and economical choice for routine therapeutic drug monitoring where the expected concentrations of this compound are within the method's linear range and high sensitivity is not a prerequisite. Its robustness and lower operational cost make it a workhorse in many clinical laboratories.

  • LC-MS/MS is the superior technique when high sensitivity and specificity are paramount. It is the gold standard for pharmacokinetic and bioequivalence studies, where low concentrations of the drug need to be accurately quantified. The high selectivity of LC-MS/MS also minimizes the risk of interference from other compounds in the biological matrix.

For laboratories conducting a wide range of bioanalytical studies, having access to both technologies provides the flexibility to choose the most appropriate method for each application, ensuring both cost-effectiveness and the generation of high-quality, reliable data.

References

A Comparative Analysis of Use-Dependent Sodium Channel Blockade: Tocainide vs. Newer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use-dependent sodium channel blocking properties of the traditional antiarrhythmic agent, Tocainide, with a selection of newer sodium channel blockers: Ranolazine, Lacosamide, Bupivacaine, and Mexiletine. The information presented is supported by experimental data from electrophysiological studies, with a focus on providing researchers with the necessary details to understand and potentially replicate key findings.

Introduction to Use-Dependent Block

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. Use-dependent block is a phenomenon where the inhibitory effect of a drug on these channels increases with the frequency of channel activation.[1] This property is particularly desirable in therapeutic agents targeting conditions characterized by high-frequency pathological firing, such as in cardiac arrhythmias or epilepsy, as it allows for selective inhibition of over-active tissues while sparing those with normal firing rates.[1]

This compound, a Class Ib antiarrhythmic agent, is a well-established use-dependent sodium channel blocker that preferentially binds to the inactivated state of the channel.[2][3] Newer agents have since been developed with diverse mechanisms and potentially improved therapeutic profiles. This guide will delve into a comparative analysis of their use-dependent characteristics.

Comparative Analysis of Sodium Channel Blockers

The following sections provide a detailed comparison of this compound with Ranolazine, Lacosamide, Bupivacaine, and Mexiletine, focusing on their mechanisms of use-dependent block and supported by quantitative data where available.

This compound: The Benchmark
Newer Sodium Channel Blockers: A Diverse Landscape

Ranolazine: This antianginal agent exhibits a complex mechanism, blocking both the peak and late components of the sodium current in a use-dependent manner. The late sodium current is implicated in the pathophysiology of certain cardiac arrhythmias. Ranolazine's ability to selectively target this current at higher heart rates is a key aspect of its therapeutic profile.

Lacosamide: Unlike traditional sodium channel blockers, Lacosamide's primary mechanism is the selective enhancement of slow inactivation of voltage-gated sodium channels. This leads to a reduction in the availability of sodium channels for subsequent action potentials, an effect that is more pronounced during sustained neuronal firing. This distinct mechanism differentiates it from drugs that primarily exhibit use-dependent block through interaction with the fast-inactivated state.

Bupivacaine: A potent local anesthetic, bupivacaine demonstrates significant use-dependent block of sodium channels. Its slow dissociation from the channel contributes to its long duration of action and also to its potential for cardiotoxicity if systemic levels become too high.

Mexiletine: Similar to this compound, Mexiletine is a Class Ib antiarrhythmic that exhibits use-dependent block by preferentially binding to the inactivated state of the sodium channel.[4][5] Its rapid on-off kinetics are characteristic of this drug class.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the use-dependent block of the discussed sodium channel blockers. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions across different studies (e.g., cell type, temperature, specific voltage protocols).

DrugSodium Channel SubtypeStimulation Frequency (Hz)IC50 for Use-Dependent Block (µM)Reference
To042 (this compound Analogue) hNav1.4100.14[6]
This compound hNav1.410>100[6]
Ranolazine WT Nav1.5 (Peak Current)1260[7]
2160[7]
5150[7]
R1623Q Nav1.5 (Late Current)17.3[7]
22.2[7]
51.9[7]
Bupivacaine Nav1.5Not specified4.51 (tonic block)[8]
Mexiletine hNav1.4104.3[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing use-dependent block using whole-cell patch-clamp electrophysiology.

General Whole-Cell Patch-Clamp Protocol
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.5) are commonly used.

  • Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. Pipettes are filled with an internal solution typically containing CsF or CsCl to block potassium currents, and the external solution contains a physiological concentration of sodium.

  • Voltage-Clamp Protocol for Use-Dependent Block:

    • Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • A train of depolarizing pulses (e.g., to -20 mV for 10-20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The peak sodium current is measured for each pulse in the train.

    • Use-dependent block is quantified as the percentage reduction in the peak current from the first pulse to the steady-state level achieved during the pulse train.

Protocol for Assessing Slow Inactivation (for Lacosamide)
  • Voltage-Clamp Protocol:

    • To measure the voltage-dependence of slow inactivation, cells are held at various conditioning pre-pulse potentials for a prolonged duration (e.g., 30 seconds).

    • Following the conditioning pulse, a brief test pulse to a depolarized potential (e.g., 0 mV) is applied to measure the available sodium current.

    • The effect of Lacosamide is determined by the shift in the voltage-dependence of the slow inactivation curve.

Signaling Pathways and Logical Relationships

The interaction of sodium channel blockers with the channel is state-dependent. The following diagrams illustrate the general mechanism of use-dependent block and the unique mechanism of Lacosamide.

UseDependentBlock Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation DrugBound Drug-Bound (Blocked) Open->DrugBound Drug Binding (High Affinity) Inactivated->Resting Repolarization Inactivated->DrugBound Drug Binding (High Affinity) DrugBound->Resting Drug Dissociation (Slow)

Mechanism of Use-Dependent Block

LacosamideMechanism Resting Resting State Open Open State Resting->Open Depolarization FastInactivated Fast Inactivated State Open->FastInactivated Fast Inactivation FastInactivated->Resting Repolarization SlowInactivated Slow Inactivated State FastInactivated->SlowInactivated Slow Inactivation SlowInactivated->FastInactivated Recovery (Slow) Lacosamide Lacosamide Lacosamide->SlowInactivated Enhances & Stabilizes

Lacosamide's Mechanism of Action

Conclusion

The landscape of sodium channel blockers has evolved significantly from traditional agents like this compound. Newer drugs such as Ranolazine offer selectivity for different current components, while Lacosamide introduces a novel mechanism by targeting slow inactivation. Bupivacaine and Mexiletine, while also exhibiting use-dependent block, have distinct kinetic properties that influence their clinical applications and potential for adverse effects. For researchers and drug development professionals, a thorough understanding of these diverse mechanisms and the quantitative differences in their use-dependent properties is paramount for the rational design and development of next-generation sodium channel modulators with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide serve as a valuable resource for these endeavors.

References

Validating the Antimyotonic Effect of Tocainide Analogs in a Translational Research Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimyotonic effects of Tocainide and its analogs, supported by experimental data from translational research models. We delve into the quantitative performance of these compounds, detail the experimental protocols for their validation, and visualize the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound and its Analogs

The development of this compound analogs has been driven by the need for more potent and safer antimyotonic agents. Research has focused on enhancing the use-dependent block of skeletal muscle sodium channels (Nav1.4), which is the primary mechanism for alleviating myotonia. A more pronounced use-dependent block means the drug is more effective on hyperexcitable muscle fibers, characteristic of myotonia, while having less effect on healthy tissue at rest.

Below is a summary of the quantitative data comparing this compound with its analogs and the commonly used antimyotonic drug, Mexiletine.

CompoundIC50 for Tonic Block of hNav1.4 (µM)IC50 for Use-Dependent Block of hNav1.4 (10 Hz) (µM)Potency in Myotonia-Like Conditions (vs. Mexiletine)In Vivo Efficacy (ED50 in rat model, mg/kg)
This compound >300~100-~100
Mexiletine ~100~301x100
To040 8.80.8--
To042 3.60.25120x more potent1

Data compiled from studies on human Nav1.4 channels expressed in HEK293 cells and a rat model of myotonia induced by 9-anthracene carboxylic acid (9-AC)[1].

The data clearly indicates that the analogs, particularly To042, exhibit a significantly more potent and use-dependent block of the Nav1.4 channel compared to both this compound and Mexiletine[1]. This enhanced potency in vitro translates to a much greater antimyotonic effect in a preclinical animal model[1].

Experimental Protocols

The validation of these compounds relies on a combination of in vitro and in vivo models that recapitulate the pathophysiology of myotonia.

In Vitro Model: Patch-Clamp Electrophysiology on hNav1.4 Expressed in HEK293 Cells

This technique allows for the direct measurement of the effect of the compounds on the function of the human skeletal muscle sodium channel, hNav1.4.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human Nav1.4 alpha subunit.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

  • Voltage-Clamp Protocols:

    • Tonic Block: Cells are held at a holding potential of -120 mV and depolarized to -20 mV for 20 ms at a low frequency (e.g., 0.1 Hz) to assess the block of channels in the resting state.

    • Use-Dependent Block: To evaluate the block of channels during repetitive firing, a train of depolarizing pulses to -20 mV is applied at a higher frequency (e.g., 10 Hz).

  • Data Analysis: The peak sodium current amplitude is measured, and the percentage of block at different drug concentrations is used to calculate the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent block.

In Vivo Model: 9-AC-Induced Myotonia in Rats

This model pharmacologically induces myotonia by blocking the skeletal muscle chloride channel (ClC-1), leading to muscle hyperexcitability.

  • Animal Model: Adult male Wistar rats are used.

  • Induction of Myotonia: Myotonia is induced by an intraperitoneal (i.p.) injection of 9-anthracene carboxylic acid (9-AC) at a dose of 30 mg/kg.

  • Drug Administration: The test compounds (this compound, analogs, or vehicle) are administered orally (p.o.) 20 minutes after the 9-AC injection.

  • Assessment of Myotonia: The severity of myotonia is quantified by measuring the time of righting reflex (TRR). The rat is placed on its back, and the time it takes to return to its normal four-paw stance is recorded. A longer TRR indicates more severe myotonia.

  • Data Analysis: The TRR is measured at various time points before and after drug administration. The effective dose required to reduce the TRR by 50% (ED50) is calculated to determine the in vivo potency of the compounds.[1]

Cellular Viability Assay

This assay is crucial for assessing the potential cytotoxicity of the new analogs.

  • Cell Line: A murine skeletal muscle cell line (e.g., C2C12) is commonly used.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then exposed to increasing concentrations of the test compounds for a specified period (e.g., 6 hours).

    • MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are expressed as a percentage of the viability of untreated control cells.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Myotonia and Drug Action

Myotonia_Pathway cluster_membrane Muscle Cell Membrane cluster_events Cellular Events cluster_pathology Pathophysiology cluster_intervention Pharmacological Intervention ClC1 ClC-1 Channel (Chloride) Nav14 Nav1.4 Channel (Sodium) Repolarization Repolarization ClC1->Repolarization Cl- influx (stabilizes) K_channel K+ Channel Depolarization Depolarization Nav14->Depolarization Na+ influx K_channel->Repolarization K+ efflux AP Action Potential Depolarization->AP Repolarization->AP Myotonia Myotonia (Hyperexcitability) Repolarization->Myotonia Delayed ClC1_dysfunction ClC-1 Dysfunction (Reduced Cl- influx) ClC1_dysfunction->Repolarization Inhibits Tocainide_analogs This compound Analogs Tocainide_analogs->Nav14 Use-dependent block Tocainide_analogs->Myotonia Reduces

Caption: Signaling pathway in myotonia and the mechanism of action of this compound analogs.

Experimental Workflow for Drug Validation

Experimental_Workflow start Start: Identify this compound Analogs in_vitro In Vitro Validation start->in_vitro patch_clamp Patch-Clamp on hNav1.4 in_vitro->patch_clamp viability_assay Cellular Viability Assay in_vitro->viability_assay in_vivo In Vivo Validation in_vitro->in_vivo Promising compounds ic50 Determine IC50 (Tonic & Use-Dependent) patch_clamp->ic50 cytotoxicity Assess Cytotoxicity viability_assay->cytotoxicity animal_model 9-AC Rat Model of Myotonia in_vivo->animal_model ed50 Determine ED50 (Antimyotonic Effect) animal_model->ed50 data_analysis Data Analysis & Comparison conclusion Conclusion: Identify Lead Candidates data_analysis->conclusion ic50->data_analysis cytotoxicity->data_analysis ed50->data_analysis

Caption: Workflow for validating the antimyotonic effect of this compound analogs.

Side Effect Profile: this compound vs. Analogs

This compound's clinical use has been limited due to a range of side effects, some of which can be severe. The most common adverse effects are related to the central nervous system (e.g., dizziness, tremor, paresthesia) and the gastrointestinal system (e.g., nausea, vomiting)[2][3]. More serious, though less common, are hematologic toxicities like agranulocytosis and aplastic anemia, as well as pulmonary fibrosis[2][3].

The development of analogs like To042 aims to improve the safety profile. While comprehensive clinical data on the side effects of these newer analogs is not yet available, some preclinical assessments have been conducted. For instance, in a cellular viability study, To042 showed a significant reduction in the viability of C2C12 skeletal muscle cells at concentrations between 10 and 100 µM, although this reduction was less than 12% at the highest concentration tested[1]. Further toxicological studies are necessary to fully characterize the side effect profile of these promising new compounds and determine if they offer a significant safety advantage over this compound.

References

A Comparative In Vivo Assessment of R-(-)-Tocainide and S-(+)-Tocainide Stereoselective Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo stereoselective activity of the enantiomers of tocainide, R-(-)-tocainide and S-(+)-tocainide. This compound, a class Ib antiarrhythmic agent, is a primary amine analog of lidocaine historically used for the treatment of ventricular arrhythmias.[1] As a chiral molecule, its enantiomers exhibit different pharmacological profiles. This document summarizes key experimental data on their antiarrhythmic efficacy and provides detailed methodologies from pivotal studies to support further research and development.

Quantitative Data Summary

The following tables present a consolidated view of the comparative efficacy and pharmacodynamics of R-(-)-tocainide and S-(+)-tocainide based on in vivo and in vitro experimental data.

Table 1: In Vivo Antiarrhythmic Efficacy in a Conscious Canine Model

ParameterRacemic (SR)-TocainideS-(+)-TocainideR-(-)-TocainidePlacebo
Prevention of Arrhythmia 3 out of 6 dogs4 out of 6 dogs5 out of 6 dogs 0 out of 6 dogs (2 died)
Mean Effective Dose (mg/kg) 21.37.19.0N/A
Mortality 2 out of 6 dogs1 out of 6 dogs0 out of 6 dogs 2 out of 6 dogs

Data sourced from a study using programmed electrical stimulation in conscious dogs 7-30 days after coronary artery ligation[2].

Table 2: In Vitro Stereoselective Interaction with Cardiac Sodium Channels

ParameterR-(-)-TocainideS-(+)-Tocainide
IC50 for [3H]batrachotoxin benzoate binding 184 ± 8 µM 546 ± 37 µM
Concentration for significant increase in interventricular conduction time 75 µM 150 µM
Increase in conduction time at respective concentrations 10 ± 5 msec4 ± 1 msec

Data from radioligand binding assays using freshly isolated cardiac myocytes and electrophysiological measurements in isolated perfused rabbit heart preparations[3].

Key Findings

The experimental data consistently demonstrates the stereoselective activity of this compound's enantiomers. In a canine model of ventricular arrhythmia, R-(-)-tocainide was the most effective enantiomer in preventing arrhythmias and mortality[2]. Interestingly, both individual enantiomers were more effective than the racemic mixture, suggesting a potential for antagonistic interaction or potentiation of adverse effects with the racemate[2].

In vitro studies corroborate these findings, showing that R-(-)-tocainide has a significantly higher affinity for the cardiac sodium channel and is more potent in prolonging interventricular conduction time compared to S-(+)-tocainide[3]. Pharmacokinetic studies in humans have also revealed stereoselective disposition, with R-(-)-tocainide exhibiting a higher clearance than S-(+)-tocainide.[4][5]

Experimental Protocols

Conscious Canine Model for Arrhythmia Assessment

This protocol is based on a study that evaluated the antiarrhythmic and electrophysiological effects of this compound enantiomers.

1. Animal Model:

  • Adult mongrel dogs of either sex.

  • Myocardial infarction is induced by a two-stage ligation of the left anterior descending coronary artery.

  • Animals are allowed to recover for 7 to 30 days, a period during which they are susceptible to ventricular arrhythmias.

2. Programmed Electrical Stimulation (PES):

  • Conscious dogs are restrained in a sling.

  • A quadripolar electrode catheter is positioned in the right ventricle.

  • Ventricular arrhythmias are induced using programmed electrical stimulation with up to three extrastimuli.

3. Drug Administration:

  • The this compound enantiomers (R-(-) and S-(+)) and the racemic mixture are administered intravenously.

  • A placebo control (saline) is used for comparison.

  • Each dog is tested with a single agent on a given day.

4. Efficacy Assessment:

  • The primary endpoint is the prevention of inducible sustained ventricular tachycardia.

  • The dose required to achieve this effect is recorded as the effective dose.

  • Mortality from ventricular fibrillation is also documented.

5. Electrophysiological Monitoring:

  • Electrocardiogram (ECG) is continuously monitored to assess heart rate, PR interval, QRS duration, and QT interval.

Visualizing Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the key steps in the in vivo assessment of this compound enantiomers in the conscious canine model.

G cluster_animal_prep Animal Model Preparation cluster_testing Arrhythmia Induction and Drug Testing cluster_assessment Efficacy and Safety Assessment A Myocardial Infarction Induction (Coronary Artery Ligation in Dogs) B Recovery Period (7-30 days) A->B C Programmed Electrical Stimulation (PES) to Induce Ventricular Tachycardia B->C D Intravenous Administration of Test Agent C->D E R-(-)-Tocainide D->E Group 1 F S-(+)-Tocainide D->F Group 2 G Racemic this compound D->G Group 3 H Placebo (Saline) D->H Group 4 I Monitor ECG for: - Prevention of Arrhythmia - Effective Dose - Mortality E:s->I:n F:s->I:n G:s->I:n H:s->I:n

Caption: Experimental workflow for assessing the stereoselective activity of this compound enantiomers.

Signaling Pathway: Stereoselective Sodium Channel Blockade

This compound exerts its antiarrhythmic effect by blocking cardiac voltage-gated sodium channels (NaV1.5). The R-(-) enantiomer exhibits a higher affinity for the channel, leading to a more potent effect.

G cluster_membrane Cardiac Myocyte Membrane NaChannel Voltage-Gated Sodium Channel (NaV1.5) NaInflux Reduced Sodium Influx NaChannel->NaInflux Blockade RToc R-(-)-Tocainide RToc->NaChannel High Affinity Binding SToc S-(+)-Tocainide SToc->NaChannel Low Affinity Binding Stabilization Membrane Stabilization NaInflux->Stabilization ArrhythmiaSuppression Suppression of Ventricular Arrhythmias Stabilization->ArrhythmiaSuppression

Caption: Mechanism of stereoselective sodium channel blockade by this compound enantiomers.

Adverse Effects

The adverse effect profile of racemic this compound is well-documented and primarily involves the central nervous and gastrointestinal systems. Common side effects include dizziness, lightheadedness, tremor, nausea, vomiting, and anorexia.[6][7][8] More serious, though less common, adverse effects can include aggravation of heart failure, proarrhythmic events, and convulsions.[7][9]

Conclusion

The available in vivo and in vitro evidence strongly supports the stereoselective activity of this compound, with R-(-)-tocainide demonstrating superior antiarrhythmic efficacy compared to S-(+)-tocainide and the racemic mixture. This is attributed to its higher affinity for the cardiac sodium channel. These findings underscore the importance of stereochemistry in drug design and development and suggest that R-(-)-tocainide could offer a better therapeutic profile than racemic this compound. Further research into the comparative adverse effect profiles of the individual enantiomers is warranted to fully elucidate their therapeutic potential.

References

Tocainide in Genetic Epilepsy: A Comparative Efficacy Guide for SCN1A-Related Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted efficacy of Tocainide versus established antiepileptic drugs (AEDs) in animal models of genetic epilepsy driven by mutations in the SCN1A gene, such as Dravet syndrome models. Due to a lack of direct preclinical studies on this compound for these specific conditions, this guide synthesizes information on its mechanism of action with published data on the effects of other sodium channel blockers and alternative treatments in Scn1a mouse models.

Executive Summary

Direct experimental data on the efficacy of this compound in animal models of SCN1A-related epilepsy is currently unavailable in published literature. However, based on its mechanism as a sodium channel blocker and extensive research on other drugs with the same mechanism, this compound is predicted to be ineffective and potentially detrimental in these models. In stark contrast, AEDs with alternative mechanisms of action, such as Clobazam, Valproic acid, and Stiripentol, have demonstrated efficacy in reducing seizure severity and improving survival in Scn1a+/- mouse models, which mimic key features of Dravet syndrome. This guide presents the inferred profile of this compound alongside a review of the experimental evidence for these more promising therapeutic alternatives.

Inferred Efficacy of this compound in SCN1A Models

This compound is a class Ib antiarrhythmic agent that functions as a voltage-gated sodium channel blocker. While this mechanism is effective for certain types of cardiac arrhythmias and some forms of epilepsy, it is contraindicated in Dravet syndrome.[1] The underlying pathophysiology of Dravet syndrome involves a loss-of-function mutation in the SCN1A gene, which primarily affects inhibitory GABAergic interneurons.[2][3] Further blocking of sodium channels in these already compromised neurons is believed to exacerbate the imbalance between excitation and inhibition in the brain, leading to a worsening of seizures.[4]

Studies on other sodium channel blockers in Scn1a+/- mice have consistently shown a lack of efficacy or a proconvulsant effect. For instance, lamotrigine and carbamazepine have been shown to exacerbate seizures or lower the threshold for thermally-induced seizures in these models.[5][6] Therefore, it is highly probable that this compound would produce similar adverse outcomes.

Efficacy of Alternative Anticonvulsants in SCN1A Mouse Models

In contrast to sodium channel blockers, several AEDs with different mechanisms of action have shown therapeutic potential in Scn1a mouse models. The following table summarizes key findings for Clobazam, Valproic acid, and Stiripentol.

AnticonvulsantMechanism of ActionAnimal ModelKey Efficacy FindingsReference
Clobazam Positive allosteric modulator of GABA-A receptorsScn1a+/- mice- Significantly increased the temperature threshold for hyperthermia-induced seizures.- Reduced the frequency of spontaneous generalized tonic-clonic seizures.[4][6]
Valproic Acid Multiple, including enhancement of GABAergic transmission and blockade of T-type calcium channelsScn1a+/- mice- Improved the seizure phenotype, though effects in some studies were modest when used as monotherapy.[4][7]
Stiripentol Positive allosteric modulator of GABA-A receptors and inhibitor of certain cytochrome P450 enzymesScn1a(RX/+) mice- Effective in preventing hyperthermia-induced seizures, particularly in younger mice.- Showed synergistic effects when combined with Clobazam.[8][9]
Combination Therapy (Clobazam + Valproic Acid + Stiripentol) Multiple synergistic mechanismsScn1aA1783V/WT mice- Significantly elevated the temperature threshold for hyperthermia-induced seizures.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used in the cited studies.

Hyperthermia-Induced Seizure Protocol

This protocol is widely used to model the fever-induced seizures characteristic of Dravet syndrome.[10][11][12]

  • Animal Model: Scn1a+/- or other relevant knock-in/knock-out mouse models (e.g., Scn1aA1783V/WT) and wild-type littermates are used.[5][6]

  • Drug Administration: The test compound (e.g., Clobazam, Valproic acid) or vehicle is administered via intraperitoneal (IP) injection at a predetermined time before the induction of hyperthermia to ensure peak plasma and brain concentrations.[5]

  • Induction of Hyperthermia: Mice are placed in a heated chamber, and their core body temperature is gradually increased, often using a heat lamp. The temperature is raised at a controlled rate (e.g., 0.5°C every 2 minutes).[13]

  • Seizure Monitoring: The animal's behavior is continuously monitored and often video-recorded. The primary endpoint is the core body temperature at the onset of a generalized tonic-clonic seizure (GTCS).[5][8] If no seizure occurs by a predetermined temperature cutoff (e.g., 42.5°C), the animal is considered protected.[14]

  • Data Analysis: The mean seizure threshold temperature is compared between the drug-treated and vehicle-treated groups. A significant increase in the seizure threshold temperature indicates anticonvulsant efficacy.[6]

Spontaneous Seizure Monitoring with Video-EEG

This method provides a direct measure of epileptic activity in freely moving animals.[15][16][17]

  • Surgical Implantation: Mice are surgically implanted with cortical or depth electrodes for electroencephalogram (EEG) recording under anesthesia.[16]

  • Recovery: Animals are allowed a post-operative recovery period before recordings begin.

  • Recording: Continuous video and EEG data are recorded for an extended period (e.g., 48 hours or more).[18] The tethered recording systems allow for the monitoring of multiple biopotentials.[17]

  • Data Analysis: The recorded EEG is manually or automatically analyzed to identify and quantify epileptiform activity, such as interictal spikes and spontaneous seizures. The frequency, duration, and severity of seizures are compared between treatment groups.[16]

Visualizing the Scientific Rationale

The following diagrams illustrate the inferred mechanism of this compound in SCN1A epilepsy and the experimental workflow for evaluating anticonvulsant efficacy.

cluster_Neuron GABAergic Interneuron in Dravet Syndrome SCN1A SCN1A Gene (Loss-of-function mutation) NaV1_1 NaV1.1 Channel (Reduced Function) SCN1A->NaV1_1 AP Action Potential Firing (Impaired) NaV1_1->AP GABA GABA Release (Decreased) AP->GABA Exacerbation Further Impairment of Interneuron Firing Seizures Increased Seizure Susceptibility This compound This compound (Sodium Channel Blocker) This compound->NaV1_1 Blocks already impaired channels Exacerbation->Seizures cluster_workflow Anticonvulsant Screening Workflow in Scn1a+/- Mice start Select Scn1a+/- and Wild-Type Littermates drug_admin Administer Test Compound (e.g., Clobazam) or Vehicle start->drug_admin seizure_induction Induce Seizures (e.g., Hyperthermia) drug_admin->seizure_induction monitoring Monitor Seizure Phenotype (e.g., Temperature Threshold, Video-EEG) seizure_induction->monitoring analysis Data Analysis and Comparison (Treated vs. Vehicle) monitoring->analysis conclusion Determine Efficacy analysis->conclusion

References

Safety Operating Guide

Essential Safety and Logistics for Handling Tocainide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for Tocainide.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles with side-shields to protect against dust particles and splashes.[1][2]
Skin Protection Gloves: Wear chemical-impermeable gloves.[2] While specific compatibility data for this compound is limited, nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals.[3][4] It is crucial to perform on-site testing to ensure glove compatibility. Lab Coat: A standard lab coat should be worn. Clothing: For larger quantities or where significant dust generation is possible, impervious clothing should be used.[1]
Respiratory Protection A suitable respirator should be used, especially when handling the powder and if there is a risk of aerosol or dust formation.[1] A disposable N95 dust mask or a half-mask respirator with a particulate filter is recommended for handling small quantities in a well-ventilated area.[5][6] For larger-scale operations or in cases of poor ventilation, a powered air-purifying respirator (PAPR) with a particulate filter may be necessary.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Avoid all direct contact with the skin and eyes.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store separately from incompatible materials and foodstuffs.[2]

Emergency Procedures

In the event of an accidental release or exposure, the following immediate actions should be taken.

Accidental Release (Spill):

  • Evacuate: Immediately evacuate personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Clean-up: Carefully collect the spilled material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

The following diagram outlines the logical workflow for responding to a this compound spill.dot graph TocainideSpillResponse { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Spill [label="this compound Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area", fillcolor="#FBBC05", fontcolor="#202124"]; Ventilate [label="Ensure Ventilation", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="Don Appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; Contain [label="Contain Spill", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Collect Spilled Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Place in Labeled Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Spill Managed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Spill -> Evacuate; Evacuate -> Ventilate; Ventilate -> PPE; PPE -> Contain; Contain -> Cleanup; Cleanup -> Dispose; Dispose -> Decontaminate; Decontaminate -> End; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocainide
Reactant of Route 2
Reactant of Route 2
Tocainide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。